5-Aminoimidazole-4-carboxamide
Beschreibung
5-Amino-4-imidazolecarboxyamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Pogostemon cablin, Euglena gracilis, and Phaseolus vulgaris with data available.
An imidazole derivative which is a metabolite of the antineoplastic agents BIC and DIC. By itself, or as the ribonucleotide, it is used as a condensation agent in the preparation of nucleosides and nucleotides. Compounded with orotic acid, it is used to treat liver diseases.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360-97-4 | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoimidazole carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoimidazole carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colahepat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminoimidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Aminoimidazole-4-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide (AICAR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as acadesine, is a widely studied cell-permeable adenosine (B11128) analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to this compound ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMPK, a crucial cellular energy sensor, thereby orchestrating a metabolic shift towards catabolic, energy-producing pathways while concurrently inhibiting anabolic, energy-consuming processes. This guide provides a comprehensive technical overview of the molecular mechanism of action of AICAR, detailing its effects on key signaling pathways, presenting quantitative data from pivotal studies, and outlining detailed experimental protocols for its investigation.
Core Mechanism of Action: AMPK Activation
The primary mechanism through which AICAR exerts its effects is the activation of AMP-activated protein kinase (AMPK). This process can be broken down into the following key steps:
-
Cellular Uptake: AICAR enters the cell via nucleoside transporters.[1]
-
Phosphorylation: Once inside the cell, adenosine kinase phosphorylates AICAR to its active form, this compound ribonucleotide (ZMP).[1][2]
-
AMPK Activation: ZMP, acting as an analog of adenosine monophosphate (AMP), binds to the γ-subunit of the AMPK heterotrimeric complex.[3] This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1, leading to a significant increase in AMPK activity.[3]
The activation of AMPK by AICAR is a critical event that triggers a cascade of downstream signaling events, impacting a wide array of cellular processes.
Signaling Pathways Modulated by AICAR
The activation of AMPK by AICAR leads to the modulation of numerous downstream signaling pathways, primarily aimed at restoring cellular energy homeostasis.
AMPK-Dependent Signaling Pathways
Metabolic Regulation:
Activated AMPK phosphorylates and regulates the activity of several key metabolic enzymes:
-
Inhibition of Anabolic Pathways:
-
Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels.[4]
-
Cholesterol Synthesis: AMPK activation has been shown to inhibit cholesterol synthesis.[3]
-
Protein Synthesis: AICAR can inhibit protein synthesis through AMPK-dependent mechanisms.[3]
-
Gluconeogenesis: In the liver, AICAR-activated AMPK represses the transcription of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5]
-
-
Stimulation of Catabolic Pathways:
-
Glucose Uptake: In skeletal muscle, AICAR stimulates glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane.[6]
-
Fatty Acid Oxidation: The decrease in malonyl-CoA levels resulting from ACC inhibition relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.[4]
-
Glycolysis: AMPK can stimulate glycolysis to accelerate ATP production.
-
Gene Expression:
AICAR treatment has been shown to alter the expression of genes involved in mitochondrial biogenesis and metabolism. For instance, chronic AICAR treatment in old mice reversed age-related changes in the expression of genes associated with mitochondrial function and suppressed the expression of muscle atrophy-related genes Mafbx and Murf1.[7]
Diagram of AICAR-Mediated AMPK Activation and Downstream Metabolic Effects:
Caption: AICAR activates AMPK, leading to metabolic reprogramming.
AMPK-Independent Signaling Pathways
While the majority of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent actions:
-
Inhibition of PI3K/Akt Pathway: In certain cancer cell lines, AICAR has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its anti-proliferative effects, independent of AMPK activation.
-
Inhibition of NF-κB Signaling: AICAR can inhibit the pro-inflammatory NF-κB signaling pathway. This effect may be partially independent of AMPK, as evidenced by reduced NF-κB DNA-binding activity in AICAR-treated cells.
-
T-cell Response: AICAR has been shown to inhibit T-cell activation and cytokine production in an AMPK-independent manner, potentially through the mTOR signaling pathway.[8][9]
Quantitative Data on AICAR's Effects
The following tables summarize quantitative data from various studies on the effects of AICAR on key cellular processes.
Table 1: Effect of AICAR on AMPK Activity
| Cell/Tissue Type | AICAR Concentration/Dose | Duration | Fold Increase in AMPK Activity | Reference |
| Rat Soleus Muscle | 2 mM | 60 min | ~2-fold (AMPK α2) | [2] |
| Rat White Quadriceps | 250 mg/kg (subcutaneous) | 46 min | ~1.8-fold | [1][10] |
| Human Endothelial Cells | Not specified | 30 min | 5-fold | [2] |
Table 2: Effect of AICAR on Glucose and Fatty Acid Metabolism
| Cell/Tissue Type | AICAR Concentration/Dose | Parameter Measured | Fold Change | Reference |
| Rat Soleus Muscle | 2 mM | Fatty Acid Oxidation | +33-36% | [2] |
| Rat Soleus Muscle | 2 mM | Glucose Oxidation | +105-170% | [2] |
| Rat White Muscle | 250 mg/kg (subcutaneous) | Fatty Acid Uptake | 2.4-fold increase | [1][10] |
| Rat White Muscle | 250 mg/kg (subcutaneous) | Glucose Uptake | 4.9-fold increase | [1][10] |
| Young Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 2.9-fold increase | [11] |
| Older Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.8-fold increase | [11] |
| Men with Type 2 Diabetes | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.6-fold increase | [11] |
Table 3: Effect of AICAR on Gene Expression
| Cell/Tissue Type | AICAR Treatment | Gene | Fold Change | Reference |
| White Adipocytes | 15 h | AMPK α2 | ~4.8-fold increase | [12] |
| White Adipocytes | 15 h | PGC-1α | ~3.0-fold increase | [12] |
| White Adipocytes | 15 h | CPT-1b | ~3.9-fold increase | [12] |
| Old Mouse Muscle | Chronic | Mafbx | Reduced | [7] |
| Old Mouse Muscle | Chronic | Murf1 | Reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of AICAR.
AMPK Activation Assay by Western Blot
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Workflow Diagram:
References
- 1. AMP-activated protein kinase activation by AICAR increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Metabolic Modulator: A Technical History of 5-Aminoimidazole-4-carboxamide (AICAR)
For Immediate Release
A deep dive into the scientific archives reveals the fascinating journey of 5-Aminoimidazole-4-carboxamide (AICA) and its riboside derivative, AICAR, from a humble intermediate in purine (B94841) metabolism to a powerful tool in cellular bioenergetics research. This technical guide illuminates the key discoveries, experimental milestones, and the researchers who shaped our understanding of this pivotal molecule.
Initially identified in the mid-20th century as a crucial component in the de novo synthesis of purines, the building blocks of DNA and RNA, AICAR's significance was later rediscovered in the early 1990s as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy. This dual identity has cemented its importance in fields ranging from biochemistry to drug development.
From Purine Precursor to Metabolic Master Switch: A Historical Overview
The story of AICAR begins with the quest to unravel the intricate pathway of purine biosynthesis. In the 1950s, the pioneering work of John M. Buchanan and G. Robert Greenberg laid the foundation for our understanding of how cells construct purine rings from simpler molecules. A pivotal 1953 study by Williams and Buchanan identified this compound as a key metabolic intermediate in this pathway in yeast.
For decades, AICA and its riboside, AICAR, remained primarily of interest to biochemists studying nucleotide metabolism. However, the early 1990s witnessed a paradigm shift. Researchers, including D. Grahame Hardie and his colleagues, were investigating the regulation of cellular energy. Their work led to the identification of AICAR as a pharmacological tool to activate AMPK, a discovery that would have profound implications for the study of metabolic diseases.
Key Discoveries and Methodologies
This guide provides a detailed examination of the seminal experiments that defined our understanding of AICAR.
The Dawn of Discovery: Purine Biosynthesis
The initial identification of this compound (AICA) as an intermediate in purine biosynthesis was a landmark achievement. The experimental workhorse of the time was the use of isotopically labeled precursors to trace the metabolic fate of various compounds.
Experimental Protocol: Identification of AICA as a Purine Precursor (Adapted from Williams & Buchanan, 1953)
-
Organism: Saccharomyces cerevisiae (yeast) cultures were utilized.
-
Isotopic Labeling: Yeast cultures were incubated with various ¹⁴C-labeled compounds, such as formate (B1220265) and glycine, which were suspected to be precursors of the purine ring.
-
Cell Lysis and Fractionation: Following incubation, yeast cells were harvested and lysed. The cell extracts were then fractionated using techniques such as paper chromatography.
-
Identification of Intermediates: The radioactive spots on the chromatograms were identified by comparison with known standards and through chemical degradation studies.
-
Confirmation: The identity of the accumulated radioactive intermediate as this compound was confirmed by co-chromatography with a synthetic standard and by demonstrating its enzymatic conversion to known purine products.
The First Chemical Synthesis
The ability to chemically synthesize AICA was crucial for confirming its identity and for enabling further research. A significant breakthrough came in 1949 with a new and convenient method for its preparation.
Experimental Protocol: Chemical Synthesis of this compound (Adapted from Shaw & Woolley, 1949)
-
Starting Materials: The synthesis commenced with commercially available starting materials, typically involving the cyclization of a substituted acetonitrile (B52724) derivative.
-
Reaction Conditions: The key step involved the base-catalyzed cyclization to form the imidazole (B134444) ring. The reaction was typically carried out in a suitable solvent, such as ethanol, at elevated temperatures.
-
Purification: The crude product was purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.
-
Characterization: The identity and purity of the synthesized compound were confirmed by elemental analysis and melting point determination.
A New Era: Activation of AMP-Activated Protein Kinase (AMPK)
The discovery that AICAR could activate AMPK in intact cells opened up new avenues for research into metabolic regulation. The key insight was that the riboside form (AICAR) could be taken up by cells and then converted to the active monophosphate form (ZMP), which mimics the effect of AMP.
Experimental Protocol: Demonstration of AMPK Activation by AICAR in Hepatocytes (Adapted from Sullivan et al., 1994)
-
Cell Culture: Primary rat hepatocytes were isolated and maintained in culture.
-
AICAR Treatment: Hepatocytes were incubated with varying concentrations of AICAR for specific time periods.
-
Cell Lysis and Enzyme Assay: After treatment, the cells were lysed, and the activity of AMPK was measured in the cell extracts. This was typically done by measuring the phosphorylation of a known AMPK substrate, such as acetyl-CoA carboxylase (ACC), using a radioactive assay with [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the substrate was quantified using techniques like scintillation counting to determine the level of AMPK activation.
| Experiment | Key Finding | Quantitative Data (Illustrative) |
| Purine Biosynthesis Intermediate | AICA is an intermediate in the de novo purine biosynthesis pathway. | Increased radioactivity in the AICA fraction following incubation with ¹⁴C-labeled precursors. |
| First Chemical Synthesis | A reliable method for the chemical synthesis of AICA was established. | Yields of the synthesized AICA were reported, along with its melting point and elemental analysis. |
| AMPK Activation in Hepatocytes | AICAR activates AMPK in a dose- and time-dependent manner in intact liver cells. | A 2- to 3-fold increase in AMPK activity was observed with 0.5 mM AICAR treatment for 60 minutes. |
| AMPK Activation in Intact Cells | AICAR provides a specific method for activating AMPK in various cell types. | A significant increase in the phosphorylation of the AMPK target, acetyl-CoA carboxylase (ACC). |
Signaling Pathways and Experimental Workflows
The discovery of AICAR's role as an AMPK activator has led to the elucidation of key signaling pathways involved in cellular energy homeostasis.
Caption: Simplified de novo purine biosynthesis pathway highlighting AICAR.
The Role of AICAR in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine (B11128) analog that has become an invaluable tool in metabolic research. Upon cellular uptake, AICAR is phosphorylated to form this compound ribonucleotide (ZMP), a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK, a master regulator of cellular energy homeostasis, is activated during periods of low cellular energy status (high AMP:ATP ratio).[3][4] By mimicking an energy-deprived state, AICAR provides a reliable pharmacological method to study the downstream effects of AMPK activation. This technical guide provides an in-depth overview of AICAR's function in cellular energy metabolism, including its mechanism of action, quantitative effects on key metabolic processes, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
AICAR's primary mechanism of action is the activation of AMPK. Once inside the cell, adenosine kinase phosphorylates AICAR to ZMP.[5] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[4] This binding induces a conformational change that promotes the phosphorylation of the α-catalytic subunit at Threonine-172 by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2).[4][6] Activated AMPK then phosphorylates a myriad of downstream targets to orchestrate a cellular response aimed at restoring energy balance. This involves the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AICAR) as an AMPK Activator
Abstract
This compound ribonucleoside (AICAR) is a widely utilized cell-permeable adenosine (B11128) analog that serves as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Upon cellular uptake, AICAR is phosphorylated to this compound ribonucleotide (ZMP), which acts as an AMP mimetic, allosterically activating AMPK.[3][4][5] This activation initiates a cascade of metabolic events, shifting cellular processes from anabolic to catabolic states to restore energy balance.[1][3] This technical guide provides a comprehensive overview of AICAR's mechanism of action, its impact on key signaling pathways, quantitative data on its effects, and detailed experimental protocols for its application in research.
Core Mechanism of Action: From AICAR to AMPK Activation
AICAR functions as a prodrug, requiring intracellular conversion to its active form, ZMP.[3] This process allows it to effectively mimic a low-energy state within the cell.
-
Cellular Uptake : As an adenosine analog, AICAR readily enters the cell via nucleoside transporters.[3][6]
-
Phosphorylation : Once inside the cell, adenosine kinase phosphorylates AICAR, converting it into ZMP.[3][4]
-
AMPK Activation : ZMP mimics the effects of AMP by binding to the γ-subunit of the AMPK heterotrimeric complex.[1][3] This binding induces a multi-pronged activation mechanism:
-
Allosteric Activation : ZMP binding causes a conformational change that allosterically activates the kinase.[3][7]
-
Promotion of Phosphorylation : The binding of ZMP promotes the phosphorylation of Threonine 172 (Thr172) on the α-catalytic subunit of AMPK by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][3]
-
Inhibition of Dephosphorylation : ZMP protects the activated AMPK complex from dephosphorylation at Thr172.[7]
-
It is important to note that while LKB1 is the primary upstream kinase, AICAR can induce AMPK phosphorylation in an LKB1-independent manner, in some contexts involving the Ataxia-Telangiectasia Mutated (ATM) protein.[8]
Key Downstream Signaling Pathways
Activated AMPK orchestrates a broad metabolic shift by phosphorylating a multitude of downstream targets. This generally involves the stimulation of ATP-producing catabolic pathways and the inhibition of ATP-consuming anabolic pathways.[3]
-
Lipid Metabolism : AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to decreased levels of malonyl-CoA, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation in the mitochondria.[9]
-
Glucose Metabolism : In muscle tissue, AICAR-mediated AMPK activation increases glucose uptake through the translocation of GLUT4 transporters to the plasma membrane.[9] In the liver, it can inhibit gluconeogenesis by downregulating key enzymes like PEPCK.[7]
-
Protein Synthesis : AMPK activation generally suppresses protein synthesis to conserve energy. This is achieved through the inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, leading to the dephosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[7][10]
-
Mitochondrial Biogenesis : AICAR treatment has been shown to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][11]
-
Autophagy : To generate energy from cellular components, AMPK can initiate autophagy by directly phosphorylating and activating Unc-51 like autophagy activating kinase 1 (ULK1).[1][3]
Quantitative Data Summary
The effective concentration and observed effects of AICAR can be highly dependent on the cell type, animal model, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: In Vitro AICAR Treatment Parameters and Effects
| Cell Type | AICAR Concentration | Incubation Time | Key Outcomes |
| C2C12 Myotubes | 2 mM | 15-60 min | Increased AMPK phosphorylation within 15 min; suppression of protein synthesis.[10] |
| Prostate Cancer Cells (PC3) | 0.5 - 1 mM | 24 hours | Dose-dependent decrease in cell survival; radiosensitization.[12] |
| Glioblastoma Cells (U87-EGFRvIII) | 0.5 mM | 6-24 hours | Inhibition of mTOR signaling (p-S6K, p-S6); increased p-ACC.[13] |
| J774 Macrophages | 1 mM | 16 hours | Promoted a switch from M1 to M2 phenotype; increased p-AMPK.[14] |
Table 2: In Vivo AICAR Administration and Metabolic Outcomes
| Animal Model | Dosage & Route | Duration | Key Outcomes |
| High-Fat Diet (HFD) Mice | 500 mg/kg, IP, daily | 2-4 months | Prevented/reversed peripheral neuropathy; 3-fold increase in AMPK phosphorylation in DRG neurons.[15] |
| Aged Mice (23 months) | 300-500 mg/kg, SC, daily | 31 days | Prevented decline in treadmill running capacity.[15] |
| Obese Zucker Rats | 0.5 mg/g (500 mg/kg), SC, daily | 7 weeks | Reduced plasma triglycerides and FFAs; lowered systolic blood pressure; normalized glucose tolerance.[16] |
| Insulin-Resistant Rats | 250 mg/kg, SC, single dose | 46 minutes | ~80% increase in AMPK activity in white quadriceps muscle; increased glucose and fatty acid uptake.[9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess AMPK activation and its downstream effects following AICAR treatment.
Protocol 1: In Vitro AICAR Treatment and Western Blot Analysis
This protocol describes the detection of phosphorylated AMPK (Thr172) and its downstream target ACC (Ser79) by Western blot, a standard method for confirming target engagement.[17][18]
Materials:
-
Cell line of interest (e.g., C2C12, HEK293)
-
Complete and serum-free culture medium
-
AICAR powder
-
Sterile dH₂O or DMSO for stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding : Plate cells in multi-well plates to reach 70-80% confluency at the time of treatment.[18]
-
Stock Solution Preparation : Prepare a sterile stock solution of AICAR (e.g., 75 mM in dH₂O).[1] Warming to 37°C may be necessary for full dissolution.[19] Store aliquots at -20°C.
-
Serum Starvation (Optional) : To reduce basal signaling, replace complete medium with serum-free medium for 2-4 hours before treatment.[18]
-
AICAR Treatment : Dilute the AICAR stock solution into fresh medium to the desired final concentration (typically 0.5-2 mM). Replace the medium in the wells and incubate for the desired duration (e.g., 30 minutes to 24 hours).[17][19]
-
Cell Lysis : After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[18]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[17]
-
Western Blotting :
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using a chemiluminescent substrate and imaging system.[17]
-
-
Data Analysis : Quantify band intensity using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in activation.
Protocol 2: In Vivo AICAR Administration in Rodents
This protocol provides a general guideline for administering AICAR to mice or rats to study systemic metabolic effects.
Materials:
-
AICAR powder
-
Sterile 0.9% saline
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Calibrated analytical balance
Procedure:
-
Animal Acclimatization : House animals in a controlled environment and allow for an adequate acclimatization period before starting the experiment.[20] Use animals of the same age and sex within an experiment.[20]
-
AICAR Solution Preparation (Prepare Fresh Daily) :
-
Weigh the required amount of AICAR.
-
Dissolve in sterile 0.9% saline to the desired final concentration. A common dose is 250-500 mg/kg.[15][20] For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[15]
-
Vortex thoroughly. Gentle warming to 37°C may be required to fully dissolve the powder.[20]
-
Sterile-filter the solution using a 0.22 µm syringe filter.[15]
-
-
Administration :
-
Sample Collection :
-
For acute studies, collect blood and tissues at specified time points (e.g., 30-60 minutes) post-injection.[21]
-
For chronic studies, administer daily injections for the desired period (e.g., 4-8 weeks) before terminal sample collection.[16]
-
Anesthetize the animal and collect blood via cardiac puncture. Tissues should be rapidly dissected and snap-frozen in liquid nitrogen.[21][22]
-
-
Downstream Analysis : Analyze tissues for p-AMPK/total AMPK levels via Western blot or perform metabolite extraction for mass spectrometry-based analysis.[20][22]
AMPK-Independent Effects and Considerations
While AICAR is predominantly used as an AMPK activator, it is crucial to acknowledge its potential AMPK-independent effects, which can be more pronounced at higher concentrations. ZMP is an intermediate in the de novo purine (B94841) synthesis pathway, and its accumulation can disrupt nucleotide pools.[3] Some studies have reported that AICAR can inhibit T-cell activation in an AMPK-independent manner.[23] Researchers should exercise caution in data interpretation and consider using complementary AMPK activators (e.g., A-769662) or genetic models (e.g., AMPK knockout cells/animals) to confirm that the observed effects are specifically mediated by AMPK.[23][24]
Conclusion
AICAR remains an invaluable and potent pharmacological tool for activating AMPK and investigating its vast downstream consequences on cellular and systemic metabolism.[1] Its ability to mimic an energy-deprived state provides a robust method for studying metabolic regulation in the context of health and diseases such as diabetes, obesity, and cancer.[5][12][25] A thorough understanding of its mechanism, effective dosages, and appropriate experimental design, as outlined in this guide, is paramount for generating reproducible and accurately interpreted results.
References
- 1. benchchem.com [benchchem.com]
- 2. bc9.co [bc9.co]
- 3. benchchem.com [benchchem.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. AICAR | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Properties of 5-Aminoimidazole-4-carboxamide (AICAR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR or acadesine, is a cell-permeable adenosine (B11128) analog that has garnered significant interest within the scientific community.[1] It is a crucial intermediate in the de novo synthesis of purines.[2] AICAR's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which mimics the effects of adenosine monophosphate (AMP) and allosterically activates AMPK.[1][5][6] This activation triggers a cascade of metabolic events, including the stimulation of catabolic pathways to produce ATP and the inhibition of anabolic pathways that consume ATP.[5] The ability of AICAR to modulate these fundamental cellular processes has made it a valuable tool in metabolic disease research, oncology, and studies on exercise physiology. This guide provides a comprehensive overview of the fundamental properties of AICAR, its mechanism of action, and key experimental protocols for its use in research.
Chemical and Physical Properties
AICAR is a white to off-white crystalline solid.[7] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 5-amino-1-(β-D-ribofuranosyl)-1H-imidazole-4-carboxamide | [7] |
| Synonyms | Acadesine, AICA Riboside, NSC 105823 | [4][7] |
| CAS Number | 2627-69-2 | [8][9] |
| Molecular Formula | C₉H₁₄N₄O₅ | [4][9] |
| Molecular Weight | 258.23 g/mol | [1][8][9] |
| Melting Point | 214-215 °C | [10][11] |
| Appearance | A solid | [8] |
| Purity | >98% | [9] |
| UV max | 268 nm | [7][12] |
| Solubility | ||
| Water | ~2.5 mg/mL in PBS (pH 7.2), 20 mg/mL, Soluble to 75 mM | |
| DMSO | 20 mg/mL, 40 mg/mL, 51 mg/mL, Soluble to 75 mM | |
| Ethanol | ~1 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | |
| Storage | Store at -20°C | [8] |
Mechanism of Action and Signaling Pathways
AICAR's primary biological effects are mediated through its activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[13]
Cellular Uptake and Conversion to ZMP
AICAR is a cell-permeable compound that is taken up into cells via adenosine transporters.[9] Once inside the cell, it is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP).[1][14] ZMP is an analog of adenosine monophosphate (AMP) and mimics its ability to allosterically activate AMPK.[15][16] This activation occurs without altering the cellular concentrations of AMP, ADP, or ATP.[2]
The AMPK Signaling Pathway
Activated AMPK is a serine/threonine kinase that phosphorylates a multitude of downstream targets to restore cellular energy balance.[8] Key downstream effects of AMPK activation by AICAR include:
-
Increased Glucose Uptake: AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake.[17][18]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased levels of malonyl-CoA.[17] This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid transport into the mitochondria for oxidation.
-
Inhibition of Anabolic Processes: AMPK activation suppresses energy-consuming processes such as protein synthesis (via inhibition of the mTOR pathway), fatty acid synthesis, and cholesterol synthesis.[5][19]
-
Mitochondrial Biogenesis: Chronic activation of AMPK can lead to an increase in the number of mitochondria.[3]
It is important to note that while many of AICAR's effects are mediated through AMPK, some AMPK-independent effects have also been reported, and researchers should exercise caution in attributing all observed effects solely to AMPK activation.[19][20]
Caption: AICAR signaling pathway and its metabolic effects.
Experimental Protocols
The following are examples of common experimental protocols for studying the effects of AICAR. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell Culture Treatment
This protocol provides a general guideline for treating adherent cell cultures with AICAR.
Materials:
-
AICAR powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Adherent cells in culture
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare AICAR Stock Solution:
-
Dissolve AICAR powder in sterile PBS or cell culture medium to a desired stock concentration (e.g., 50 mM). Gentle warming to 37°C and vortexing may be necessary to fully dissolve the compound.[1]
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[1]
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of AICAR (typically in the range of 0.5-2 mM).[1]
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the specific endpoint being measured.[1]
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., phospho-AMPK, phospho-ACC), gene expression analysis, or metabolic assays.
-
In Vivo Administration in Mice
This protocol describes the preparation and administration of AICAR to mice via intraperitoneal injection.
Materials:
-
AICAR powder
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
Procedure:
-
Prepare AICAR Injection Solution:
-
On the day of injection, weigh the required amount of AICAR powder.
-
Dissolve the AICAR in sterile saline to the desired concentration. A common dose for in vivo studies is in the range of 300-500 mg/kg.[21] For a 25g mouse receiving a 500 mg/kg dose with an injection volume of 100 µL, the required concentration is 125 mg/mL.[21]
-
Ensure complete dissolution, gentle warming and vortexing may be required. Prepare the solution fresh daily.[21]
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the AICAR solution via intraperitoneal (IP) injection.[21]
-
-
Tissue Collection and Analysis:
-
At the desired time points following injection, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue).
-
Tissues can then be processed for various analyses, such as immunoblotting, enzyme activity assays, or metabolomics.
-
Caption: A generalized experimental workflow for in vivo AICAR studies.
Conclusion
This compound (AICAR) is a potent activator of AMPK, a master regulator of cellular metabolism. Its ability to mimic the effects of exercise at a cellular level has established it as an invaluable tool for researchers in various fields.[3] This guide has provided a detailed overview of the core properties of AICAR, its mechanism of action through the AMPK signaling pathway, and standardized protocols for its application in experimental settings. A thorough understanding of these fundamental aspects is crucial for the effective design and interpretation of research involving this important pharmacological agent.
References
- 1. AICAR | Cell Signaling Technology [cellsignal.com]
- 2. This compound-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usada.org [usada.org]
- 4. stemcell.com [stemcell.com]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. AICAR (Acadesine/AICA riboside), AMPK activator (CAS 2627-69-2) | Abcam [abcam.com]
- 10. Acadesine (AICAR) | CAS#:2627-69-2 | Chemsrc [chemsrc.com]
- 11. AICAR CAS#: 2627-69-2 [m.chemicalbook.com]
- 12. AICAR | CAS 2627-69-2 | Cayman Chemical | Biomol.com [biomol.com]
- 13. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bc9.co [bc9.co]
- 16. AICA Ribotide | C9H15N4O8P | CID 65110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
AICAR as an intermediate in purine metabolism
An In-depth Technical Guide on AICAR as an Intermediate in Purine (B94841) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), or ZMP, is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1] Beyond its fundamental role in building the building blocks of DNA and RNA, AICAR has garnered significant attention as a pharmacological agent due to its function as a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[2][3] Its cell-permeable prodrug form, Acadesine (also referred to as AICAr), is readily taken up by cells and phosphorylated by adenosine (B11128) kinase to the active monophosphate form (ZMP), which mimics the effects of adenosine monophosphate (AMP).[2][4]
This technical guide provides a comprehensive overview of AICAR's metabolism, its central role in signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for its study. The content is tailored for professionals in biomedical research and drug development, offering the technical depth required to design, execute, and interpret experiments involving this multifaceted molecule.
AICAR Metabolism: A Dual-Faceted Role
AICAR is positioned at a critical juncture in purine metabolism, participating in both the de novo synthesis and salvage pathways.
De Novo Purine Synthesis
The de novo pathway constructs purine rings from basic molecular precursors. AICAR is the penultimate intermediate in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and guanosine (B1672433) monophosphate (GMP).[5]
-
Synthesis of AICAR: AICAR is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ASL) .[1][5] This reaction is subject to feedback regulation, where high concentrations of AICAR can inhibit ASL.[1]
-
Conversion to IMP: AICAR is subsequently metabolized to formyl-AICAR (FAICAR) and then cyclized to IMP. Both of these final steps are catalyzed by the bifunctional enzyme AICAR formyltransferase/IMP cyclohydrolase (ATIC) .[5][6] Inhibition of ATIC leads to the intracellular accumulation of AICAR (ZMP).[7][8]
Exogenous Administration and the Salvage Pathway
The prodrug Acadesine (AICAr) is cell-permeable and utilizes the purine salvage pathway for its activation.[4]
-
Cellular Uptake: Acadesine enters the cell via nucleoside transporters.[2]
-
Phosphorylation: Once inside, adenosine kinase phosphorylates Acadesine to its active 5'-monophosphate form, AICAR (ZMP).[2][4] This intracellular accumulation of ZMP allows it to act as an AMP analog.
Core Signaling Pathway: AMPK Activation
The primary and most studied pharmacological effect of AICAR is the activation of AMPK.[3][9] ZMP mimics AMP, activating AMPK through a multi-faceted mechanism without altering the cellular AMP:ATP ratio.[2][10]
-
Allosteric Activation: ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that allosterically activates the kinase.[2][8]
-
Promotion of Phosphorylation: ZMP binding promotes the phosphorylation of Threonine 172 (Thr172) on the AMPK α-subunit by upstream kinases like LKB1.[2][11]
-
Inhibition of Dephosphorylation: Binding of ZMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases (e.g., PP2Cα).[8][11]
Once activated, AMPK phosphorylates a multitude of downstream targets to shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.[2]
Quantitative Data on AICAR's Effects
The cellular response to AICAR is dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: Experimental Concentrations and Key Outcomes of AICAR Treatment
| Cell Type/Model | AICAR Concentration | Duration | Key Outcome | Reference |
| C2C12 Myotubes | 2 mM | 15-60 min | Increased AMPK phosphorylation; repressed mTOR signaling. | [12] |
| Rat Soleus Muscle | 2 mM | 60 min | ~40% increase in fatty acid oxidation; 2-fold activation of AMPK α2. | [13] |
| Rat Adipocytes | 0.5 mM | 15 hours | ~6.6-fold increase in endogenous palmitate oxidation. | [14] |
| Glucose-clamped Rats | Infusion | In vivo | Increased GLUT4 translocation to the plasma membrane. | [15] |
| INS-1 Cells | 0.25 - 1 mM | 90 min | Decreased glucose flux into de novo purine synthesis pathway. | [16] |
Table 2: Quantitative Effects of AICAR on Downstream Signaling
| Target Protein | Effect | Fold Change | Cell Type/Model | Reference |
| AMPK (p-Thr172) | Phosphorylation | Increased | C2C12 Myotubes | [12] |
| ACC (p-Ser79) | Phosphorylation | Increased | Rat Adipocytes | [14] |
| p38 MAPK α/β | Activation | 1.6 to 2.8-fold | EDL Muscles | [15] |
| S6K1 (p-Thr389) | Dephosphorylation | Decreased | C2C12 Myotubes | [17] |
| 4E-BP1 | Dephosphorylation | Decreased | C2C12 Myotubes | [17] |
Experimental Protocols
Accurate assessment of AICAR's effects requires robust experimental design. Below are detailed methodologies for key assays.
Protocol: AMPK Activation Assay via Western Blot
This protocol details the measurement of AMPK activation by quantifying the phosphorylation of its α-subunit at Thr172.
-
Objective: To determine the effect of AICAR treatment on AMPK phosphorylation.
-
Materials:
-
Cultured cells (e.g., C2C12, HepG2)
-
AICAR solution (sterile)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with desired concentrations of AICAR (e.g., 0.5-2 mM) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody for phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the total-AMPKα antibody to normalize for protein loading.
-
Densitometry: Quantify band intensity and express p-AMPK as a ratio to total-AMPK.[18]
-
Protocol: Cellular Glucose Uptake Assay
This protocol measures the effect of AICAR on glucose transport into cells using a radiolabeled glucose analog.
-
Objective: To quantify changes in glucose uptake following AICAR stimulation.
-
Materials:
-
Cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
AICAR solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B (as an inhibitor for non-specific uptake)
-
Scintillation fluid and counter
-
-
Methodology:
-
Cell Preparation: Seed cells in 12-well plates. Differentiate cells as required (e.g., L6 myotubes).
-
Serum Starvation: Starve cells in serum-free media for 3-4 hours prior to the assay.
-
Pre-incubation: Wash cells with KRH buffer. Pre-incubate with AICAR (e.g., 2 mM) or vehicle control for 30-60 minutes at 37°C.
-
Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]-glucose to initiate the uptake. For non-specific uptake control, add Cytochalasin B to a subset of wells. Incubate for 10 minutes.
-
Uptake Termination: Stop the reaction by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Normalization: Use a parallel set of wells to perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the total protein content.
-
Calculation: Calculate specific glucose uptake by subtracting the non-specific uptake (wells with Cytochalasin B) from the total uptake.[15][18]
-
Conclusion and Future Directions
AICAR is an indispensable tool for studying cellular energy metabolism. Its well-defined position as an intermediate in purine synthesis and its robust activation of the AMPK signaling cascade provide a direct link between nucleotide metabolism and global energy regulation.[1][2] However, researchers must remain cognizant of AICAR's AMPK-independent effects, particularly at high concentrations, which can influence nucleotide pools and affect cell proliferation directly.[19][20] Future research will likely focus on dissecting these dual roles, developing more specific AMPK activators, and exploring the therapeutic potential of modulating the AICAR-AMPK axis in metabolic diseases such as type 2 diabetes, obesity, and certain cancers.[21][22]
References
- 1. This compound-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. AICA ribonucleotide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Last Enzyme of the De Novo Purine Synthesis Pathway this compound Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elementsarms.com [elementsarms.com]
- 22. pinnaclepeptides.com [pinnaclepeptides.com]
An In-depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AICAR): Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable adenosine (B11128) analog that has garnered significant attention in biomedical research.[1] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][3] This activation mimics the metabolic effects of exercise, positioning AICAR as a valuable tool for investigating metabolic disorders, cancer, and other conditions.[4] This technical guide provides a comprehensive overview of AICAR's structure, chemical properties, and its application in experimental settings.
Chemical Structure and Properties
AICAR is structurally similar to adenosine monophosphate (AMP), which allows it to allosterically activate AMPK.[5] Once it enters the cell, AICAR is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which is the active AMP mimetic.[1][6]
Chemical Structure of AICAR
Caption: Chemical structure of this compound (AICAR).
Quantitative Chemical Data
The following tables summarize the key chemical and physical properties of AICAR and its core imidazole structure.
Table 1: Physicochemical Properties of this compound Riboside (AICAR)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄N₄O₅ | |
| Molecular Weight | 258.23 g/mol | |
| CAS Number | 2627-69-2 | |
| Melting Point | 214-215 °C | [7] |
| pKa (Predicted) | 13.27 ± 0.70 | [7] |
| UV/Vis. λmax | 268 nm | [8] |
| Purity | ≥98% | [8] |
Table 2: Solubility of AICAR
| Solvent | Solubility | Reference(s) |
| Water | Soluble to 75 mM | |
| DMSO | Soluble to 75 mM | |
| Ethanol | ~1 mg/mL | [8] |
| Dimethylformamide | ~10 mg/mL | [8] |
| PBS (pH 7.2) | ~2.5 mg/mL | [8] |
Table 3: Properties of the Core Structure: this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄O | [9][10] |
| Molecular Weight | 126.12 g/mol | [9][10] |
| CAS Number | 360-97-4 | [9] |
| Melting Point | 164-170 °C | [9][11] |
Mechanism of Action: The AMPK Signaling Pathway
AICAR's biological effects are predominantly mediated through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2] In response to metabolic stress, such as a drop in intracellular ATP levels, AMPK is activated and initiates a cascade of events to restore energy balance.[2] AICAR, by being converted to ZMP, mimics the effect of AMP, leading to the phosphorylation and activation of AMPK.[1] Activated AMPK then phosphorylates a variety of downstream targets to inhibit anabolic pathways (e.g., fatty acid and protein synthesis) and stimulate catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[3][12]
Caption: AICAR-mediated activation of the AMPK signaling pathway.
Experimental Protocols
In Vitro AMPK Activation Assay via Western Blot
This protocol details the methodology for assessing AICAR-induced AMPK activation in cultured cells by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[6]
Materials:
-
Cell culture reagents
-
AICAR solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of AICAR (e.g., 0.5, 1, and 2 mM) for a specified time (e.g., 30 minutes to 2 hours). Include an untreated control.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent increase in the phosphorylation of AMPK at Thr172 and ACC at Ser79 is expected in AICAR-treated cells compared to the control.[6]
-
Caption: Experimental workflow for Western blot analysis of AMPK activation.
In Vivo Studies in Mouse Models
AICAR is frequently used in in vivo studies to investigate its effects on metabolism and disease. The following provides a general protocol for AICAR administration in mice.
Materials:
-
AICAR powder
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (27-30 gauge for intraperitoneal, 25-27 gauge for subcutaneous)[4]
-
Vortex mixer
-
0.22 µm syringe filter
Procedure for Solution Preparation:
-
Weigh the required amount of AICAR powder.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration. For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL. Gentle warming and vortexing may be necessary to fully dissolve the AICAR.[4]
-
Ensure complete dissolution and sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial. Prepare the solution fresh daily.[4]
Procedure for Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.[4]
-
Slowly inject the prepared AICAR solution.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.[4]
Procedure for Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[4]
-
Inject the AICAR solution into the subcutaneous space.
-
Withdraw the needle and return the mouse to its cage.[4]
Table 4: Summary of AICAR Dosages in In Vivo Mouse Studies
| Mouse Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference(s) |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation. | [4] |
| High-Fat Diet (HFD)-induced Obesity/Metabolic Syndrome | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [4] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [4] |
Conclusion
This compound is a powerful research tool for investigating cellular energy metabolism and its role in various physiological and pathological processes. Its well-defined mechanism of action through AMPK activation, coupled with its commercial availability and established experimental protocols, makes it an invaluable asset for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of AICAR's chemical properties and its application, enabling scientists to effectively design and execute experiments to further elucidate its therapeutic potential.
References
- 1. AICAR | Cell Signaling Technology [cellsignal.com]
- 2. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AICA ribonucleotide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. AICAR CAS#: 2627-69-2 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]
- 10. This compound | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-アミノ-4-イミダゾールカルボキサミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound ribonucleoside (AICAR) inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Effects of AICAR Treatment
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a pivotal pharmacological agent used to investigate cellular energy metabolism. We will explore its core mechanism of action, detail its profound effects on glucose and lipid metabolism, and mitochondrial biogenesis, and provide standardized experimental protocols for its application in both in vitro and in vivo models.
Introduction: AICAR as a Master Metabolic Modulator
This compound ribonucleotide (AICAR) is a cell-permeable adenosine (B11128) analog that has become an indispensable tool in metabolic research.[1] Its primary significance lies in its ability to pharmacologically activate AMP-activated protein kinase (AMPK), the master sensor and regulator of cellular energy homeostasis.[2][3] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form ZMP (this compound riboside 5'-monophosphate), a structural mimic of adenosine monophosphate (AMP).[1][4] ZMP allosterically activates AMPK, thereby simulating a state of low cellular energy, akin to the effects of exercise or caloric restriction.[1][5] This activation triggers a cascade of metabolic reprogramming, including enhanced glucose uptake, increased fatty acid oxidation, and the promotion of mitochondrial biogenesis.[2][6] This document serves as a technical resource, consolidating key quantitative data and detailed methodologies to facilitate rigorous and reproducible research into the metabolic effects of AICAR.
Core Mechanism of Action: AMPK Activation
The central mechanism of AICAR's metabolic effects is the activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[7] The process is initiated upon cellular uptake of AICAR.
-
Cellular Uptake and Phosphorylation : AICAR enters the cell via nucleoside transporters.[8][9]
-
Conversion to ZMP : Intracellular adenosine kinase phosphorylates AICAR to its active form, ZMP.[1][8]
-
AMPK Activation : ZMP mimics AMP by binding to the γ-subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of Threonine 172 on the α-subunit by upstream kinases like LKB1, leading to full AMPK activation.[8]
Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance, shifting the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. bc9.co [bc9.co]
- 3. youtube.com [youtube.com]
- 4. nrtimes.co.uk [nrtimes.co.uk]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Methodological & Application
5-Aminoimidazole-4-carboxamide (AICAR): Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP), which mimics the effects of AMP.[1][3] ZMP allosterically activates AMPK, a master regulator of cellular energy homeostasis.[4] This activation triggers a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes, making AICAR an invaluable tool for research in metabolic diseases, cancer, and exercise physiology.[5][6]
This document provides detailed application notes and experimental protocols for the use of AICAR in both in vitro and in vivo research settings.
Data Presentation
In Vivo Studies: Summary of AICAR Dosages and Effects in Mice
| Mouse Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference(s) |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation in DRG neurons by 3-fold. | [3] |
| HFD-induced Obesity/Metabolic Syndrome | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [3] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [3] |
| Insulin-Resistant High-Fat-Fed Rats | 250 mg/kg | Subcutaneous injection, single dose | 46 minutes | Increased fatty acid uptake (2.4-fold) and glucose uptake (4.9-fold) in white muscle. | [7] |
| Wild Type Mice | 250 mg/kg | Intraperitoneal injection, single dose | 30 minutes | Increased glucose uptake in vastus lateralis muscle. | |
| C57Bl/6 Mice | 500 mg/kg | Intraperitoneal injection, 3 days | 7 days | Modestly enhanced water maze learning. | [8] |
In Vitro Studies: Effects of AICAR on Cellular Processes
| Cell Type | AICAR Concentration | Treatment Duration | Assay | Key Outcomes | Reference(s) |
| 22Rv1 Prostate Cancer Cells | 0, 0.5, 1, 3 mM | 24 hours | Apoptosis Assay (Annexin V/PI) | Dose-dependent increase in apoptosis. | [9] |
| 22Rv1 Prostate Cancer Cells | 0, 0.5, 1, 3 mM | 24 hours | Caspase 3/7 Activity Assay | Dose-dependent increase in caspase 3/7 activity. | [9] |
| LNCaP and PC3 Prostate Cancer Cells | 0.5, 1, 3 mM | 24 hours | MTT Cell Viability Assay | Concentration-dependent decrease in cell survival. | [10] |
| 3T3-L1 Adipocytes | 1 mM | 24 hours | Glucose Uptake Assay | Significantly inhibited insulin-stimulated glucose uptake by 62 ± 3%. | [11] |
| Rat Soleus Muscle | 2 mM | 60 minutes | Fatty Acid Oxidation Assay | Increased fatty acid oxidation by ~33-36%. | [12] |
| Rat Soleus Muscle | 2 mM | 60 minutes | Glucose Oxidation Assay | Increased glucose oxidation by ~105-170%. | [12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of AICAR Stock Solution
Materials:
-
AICAR powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
For DMSO Stock (Recommended for long-term storage):
-
In a sterile environment, dissolve AICAR powder in DMSO to a concentration of 10-50 mM.[13]
-
Vortex thoroughly until the AICAR is completely dissolved.[13]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store aliquots at -20°C. DMSO stock solutions are generally stable for several months.[13]
-
-
For Aqueous (PBS) Stock:
In Vitro AMPK Activation Assay by Western Blot
This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172 and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC) at Serine 79, as markers of AMPK activation.[4]
Materials:
-
Cell culture reagents
-
AICAR stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin)[4][14]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
In Vitro Glucose Uptake Assay
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), in cultured cells.[13]
Materials:
-
Cultured cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes)
-
AICAR stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]2-deoxy-D-glucose
-
Cytochalasin B
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Cell Treatment:
-
Seed cells in 12-well plates and differentiate as required (e.g., for C2C12 or 3T3-L1 cells).
-
Starve cells in serum-free medium for 2-4 hours.
-
Pre-incubate cells with KRH buffer for 30 minutes.
-
Treat cells with AICAR (e.g., 1-2 mM) for the desired time (e.g., 1 hour).[16] Include an untreated control.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing [³H]2-deoxy-D-glucose (e.g., 0.5 µCi/mL) for 10-15 minutes.
-
To determine non-specific uptake, include wells treated with cytochalasin B, an inhibitor of glucose transport.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
-
Measurement:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells for normalization.
-
-
Data Analysis:
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
-
Normalize the data to protein concentration.
-
In Vitro Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cell line of interest
-
6-well plates
-
AICAR stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.[10]
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
In Vivo Administration of AICAR in Mice
Materials:
-
AICAR
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Protocol:
-
Preparation of AICAR Solution:
-
Calculate the required amount of AICAR and sterile saline to achieve the desired final concentration for injection. For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[3]
-
Dissolve AICAR in sterile saline. Gentle warming and vortexing may be necessary. Prepare fresh daily.[3]
-
Sterile-filter the solution using a 0.22 µm syringe filter.[3]
-
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the exact injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.[3]
-
Inject the calculated volume of AICAR solution.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the base of the skin tent.
-
Inject the calculated volume of AICAR solution.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. Always follow appropriate safety precautions and institutional guidelines when handling chemicals and conducting animal experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prior treatment with the AMPK activator AICAR induces subsequently enhanced glucose uptake in isolated skeletal muscles from 24 month-old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The energy and proteotoxic stress-inducing compounds AICAR and 17-AAG antagonize proliferation in aneuploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for AICAR in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) in in vitro cell culture experiments. AICAR is a widely utilized cell-permeable analog of adenosine (B11128) monophosphate (AMP) that acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
Upon entering the cell, AICAR is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP).[1][2] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[1] This activation triggers a metabolic shift, promoting catabolic pathways that generate ATP while inhibiting anabolic processes, to restore cellular energy balance. It is important to recognize that ZMP is a less potent activator of AMPK compared to AMP and can accumulate to high intracellular levels, potentially causing AMPK-independent effects.[1] Therefore, empirical determination of the optimal concentration and treatment duration for each specific cell line and experimental context is crucial.[1]
Data Presentation: Effective AICAR Concentrations in Various Cell Lines
The optimal concentration of AICAR varies significantly depending on the cell type, incubation time, and the specific biological endpoint being investigated. The following table summarizes effective concentrations reported in various in vitro studies.
| Cell Type | Effective AICAR Concentration | Incubation Time | Key Finding / Endpoint |
| Primary Rat Hepatocytes | 0.5 mM | 30 minutes | Maximal activation of AMPK.[2] |
| C2C12 Myotubes | 0.5-2 mM | 30 minutes - 24 hours | Stimulation of AMPK activity and glucose transport.[3] |
| C2C12 Myotubes | 2 mM | 15 - 60 minutes | Increased AMPK phosphorylation and decreased protein synthesis.[4] |
| LNCaP Prostate Cancer Cells | 0.5 - 3 mM | 24 hours | Activation of AMPK (indicated by ACC phosphorylation) and decreased cell survival.[5] |
| PC3 Prostate Cancer Cells | 0.5 - 1 mM | 24 hours | Activation of AMPK, decreased cell survival, and sensitization to radiotherapy.[5] |
| U87-EGFRvIII Glioblastoma Cells | 0.5 mM | 3 days | Inhibition of cell growth.[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mmol/l | 72 hours | Reduction of high glucose-induced oxidative stress.[7] |
| Rat Epididymal Adipocytes | 0.5 mM | 15 hours | Increased AMPK activation, inhibited lipogenesis, and increased fatty acid oxidation.[8] |
| Rat Sertoli Cells | Dose-dependent | Time-dependent | Increased lactate (B86563) production and glucose uptake.[9] |
| Human Breast Cancer Cell Lines | 0.83 mM | 1 hour | Activation of AMPK (increased phosphorylation).[10] |
Experimental Protocols
Protocol 1: General Protocol for AICAR Treatment of Adherent Cells
This protocol provides a general guideline for treating adherent cells with AICAR. Optimization of cell density, AICAR concentration, and incubation time is essential for each specific cell line and experimental goal.[1]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free medium (optional, for reducing basal signaling)
-
AICAR powder
-
Sterile DMSO or sterile water
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 12-well cell culture plates[1]
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow for approximately 24 hours in a humidified incubator (37°C, 5% CO₂).[1]
-
Stock Solution Preparation: Prepare a sterile stock solution of AICAR (e.g., 50 mM) by dissolving it in sterile DMSO or water.[11] Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]
-
Serum Starvation (Optional): To reduce basal signaling, aspirate the complete medium, wash the cells once with PBS, and replace it with serum-free medium. Incubate for 2-4 hours.[1]
-
AICAR Treatment: Prepare working solutions of AICAR by diluting the stock solution in fresh (serum-free or complete) medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest AICAR concentration). Aspirate the medium from the cells and add the AICAR-containing or vehicle control medium.[1]
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 30 minutes for acute activation studies or up to 72 hours for chronic studies).[3][7]
-
Cell Harvesting: After the incubation period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis, such as protein extraction for Western blotting.[1]
Protocol 2: Western Blot Analysis of AMPK Activation
This protocol details the detection of total AMPK and its activated, phosphorylated form (p-AMPKα at Thr172) by Western blot, a standard method to confirm AICAR's effect.[12]
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[12]
Procedure:
-
Protein Extraction: Add ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at approximately 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Visualizations
Caption: AICAR signaling pathway leading to AMPK activation.
Caption: Experimental workflow for in vitro AICAR treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR | Cell Signaling Technology [cellsignal.com]
- 4. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMP-activated protein kinase activator, this compound-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Aminoimidazole-4-carboxamide (AICAR) Dosage in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Its ability to mimic the metabolic effects of exercise has made it a valuable tool in preclinical research for a wide range of conditions, including metabolic syndrome, diabetes, and age-related decline in physical performance.[1] Upon cellular uptake, AICAR is phosphorylated by adenosine (B11128) kinase to form this compound ribonucleotide (ZMP), an AMP analog that allosterically activates AMPK.[2] This activation initiates a signaling cascade that shifts cellular metabolism from anabolic to catabolic processes.[1][2] Determining the optimal in vivo dosage is critical for achieving the desired therapeutic effects while minimizing potential off-target effects. These application notes provide a comprehensive guide to selecting appropriate AICAR dosages for animal studies, complete with detailed protocols and a summary of reported dosages and their outcomes.
Data Presentation: Summary of AICAR Dosages in Animal Models
The following table summarizes quantitative data from various in vivo studies in mice and rats to facilitate the comparison of dosages, administration routes, and observed effects.
| Animal Model | Species | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference(s) |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | Mouse | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation in DRG neurons by 3-fold. | [1][3] |
| High-Fat Diet (HFD)-induced Obesity/Metabolic Syndrome | Mouse | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [1] |
| Aged Mice (23 months) | Mouse | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [1] |
| ob/ob Mice (obesity and diabetes model) | Mouse | 0.5 mg/g (500 mg/kg) | IP injection, daily | 14 days | Normalized obesity-induced alterations in skeletal muscle mTOR signaling and improved translational capacity. | [1][4] |
| Young and Aged C57Bl/6 Mice | Mouse | 500 mg/kg | IP injection, daily | 3-14 days | Improved water maze performance and motor function. | [5] |
| High-Fat-Fed Rats | Rat | 250 mg/kg | SC injection, single dose | 46 minutes | Increased glucose and fatty acid uptake in white muscle; decreased plasma glucose (~25%) and insulin (B600854) (~60%). | [2][6] |
| Wistar Rats | Rat | 0.7 g/kg | IP injection, daily | 4 and 8 weeks | Reduced adiposity by remodeling adipocyte metabolism. | [7] |
| Obese Zucker Rats | Rat | 0.5 mg/g | SC injection, daily | 7 weeks | Improved glucose tolerance and lipid profile, and reduced systolic blood pressure. | [8] |
| DOCA-salt Hypertensive Rats | Rat | 100 mg/kg | SC injection, daily | 21 days | No significant attenuation of hypertension. | [9] |
Note: The effective dose of AICAR can vary significantly depending on the animal model, research question, and desired endpoint. It is highly recommended to perform a pilot study with a dose-response analysis to determine the optimal concentration for your specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Preparation of AICAR Solution for Injection
This protocol describes the preparation of a sterile AICAR solution for in vivo administration.
Materials:
-
This compound (AICAR) powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringe and vial
Procedure:
-
Under sterile conditions, such as in a laminar flow hood, weigh the required amount of AICAR powder.[1]
-
Transfer the powder to a sterile microcentrifuge tube.[10]
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. For example, for a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[1]
-
Vortex the solution thoroughly until the AICAR is completely dissolved. Gentle warming (e.g., to 37°C) may be required to aid dissolution, as AICAR solubility in saline can be limited.[1][10]
-
Ensure the final solution is clear and free of any precipitate.[10]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.[1]
-
Storage: Prepare the solution fresh daily. For short-term use on the same day, store at 4°C. For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: In Vivo Administration of AICAR
This protocol provides procedures for intraperitoneal (IP) and subcutaneous (SC) injections in mice.
Procedure for Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.[1]
-
Tilt the mouse slightly with its head down.[1]
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, being careful to avoid the midline to prevent injury to the bladder or cecum.[1]
-
Slowly inject the prepared AICAR solution.[1]
-
Withdraw the needle and return the mouse to its cage.[1]
-
Monitor the animal for any adverse reactions following the injection.[1]
Procedure for Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back between the shoulder blades to form a "tent".[1]
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[1]
-
Inject the AICAR solution into the subcutaneous space.[1]
-
Withdraw the needle and return the mouse to its cage.[1]
Mandatory Visualizations
Signaling Pathway
Caption: AICAR activates the AMPK signaling cascade, promoting catabolic and inhibiting anabolic pathways.[2]
Experimental Workflow
Caption: A typical experimental workflow for in vivo AICAR studies in animal models.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Cardiovascular and renal effects of 5-aminoimidazole-4-carboxyribonucleoside (AICAR) in the deoxycorticosterone acetate (DOCA)-salt rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Dissolving 5-Aminoimidazole-4-carboxamide (AICAR) in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of 5-Aminoimidazole-4-carboxamide (commonly known as AICAR or Acadesine) in Dimethyl Sulfoxide (DMSO) for use in research applications. It includes information on solubility, storage, stability, and best practices for experimental use.
Introduction
This compound ribonucleoside (AICAR or Acadesine) is a widely used cell-permeable analog of adenosine (B11128) monophosphate (AMP) that serves as an activator of AMP-activated protein kinase (AMPK).[1] AMPK is a critical cellular energy sensor that plays a central role in regulating metabolism.[1] Due to its function, AICAR is a valuable tool in studies related to metabolic disorders, cancer, and cardiovascular disease.[2]
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent recommended for preparing stock solutions of AICAR due to its ability to dissolve a wide range of organic compounds.[3] Proper preparation and storage of AICAR stock solutions are crucial for ensuring experimental reproducibility and efficacy.
Note on Nomenclature: The term "this compound" can refer to the base molecule (AICA, CAS 360-97-4).[4][5] However, in a research context, it almost always refers to its ribonucleoside form, This compound 1-β-D-ribofuranoside (AICAR/Acadesine, CAS 2627-69-2), which is the potent AMPK activator. This protocol pertains to the ribonucleoside form (AICAR).
Quantitative Data Summary
The solubility of AICAR in DMSO can vary based on the purity of the compound and the quality of the solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6]
| Parameter | Value | Unit | Source(s) |
| Molecular Weight | 258.23 | g/mol | [1] |
| Solubility in DMSO | ≥ 12.9 to 90 | mg/mL | [1][4] |
| Recommended Stock Concentration | 10 - 50 | mM | [3] |
| Stock Solution Storage Temp. | -20 | °C | [1][3] |
| Powder Storage Temp. | -20 | °C | [3] |
| Stock Solution Stability | Several months (at -20°C) | - | [1][3] |
Experimental Protocol: Preparation of a 50 mM AICAR Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution. Adjust calculations as needed for different desired concentrations.
3.1. Materials and Equipment
-
This compound 1-β-D-ribofuranoside (AICAR) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for AICAR and DMSO before handling.[7]
3.3. Step-by-Step Procedure
-
Calculate Required Mass: Determine the mass of AICAR powder needed. For 1 mL of a 50 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 258.23 g/mol = 12.91 mg
-
-
Weigh AICAR: In a sterile environment, accurately weigh 12.91 mg of AICAR powder and transfer it into a sterile microcentrifuge tube.[3]
-
Add Solvent: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the AICAR powder.[3]
-
Dissolve: Close the tube tightly and vortex thoroughly until the powder is completely dissolved.[3] If the compound does not dissolve readily, the following aids can be used:
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20-50 µL per tube).[3]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.[1][3]
Application and Storage Guidelines
-
Storage: Store AICAR powder at -20°C.[3] Properly stored DMSO stock solutions are stable for several months at -20°C.[1][3]
-
Vehicle Control: When using the AICAR-DMSO stock solution in cell culture or other biological experiments, always include a vehicle control. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[3]
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity.[3]
-
Aqueous Instability: Aqueous solutions of AICAR are not stable for long periods at physiological temperature and pH.[3] For experiments lasting longer than 24 hours, consider replenishing the medium with freshly prepared AICAR.[3]
Visualizations
5.1. Experimental Workflow
Caption: Workflow for preparing an AICAR stock solution in DMSO.
5.2. AICAR Signaling Pathway
Caption: Simplified signaling pathway of AICAR via AMPK activation.
References
- 1. apexbt.com [apexbt.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 5-Amino-4-imidazolecarboxamide | TargetMol [targetmol.com]
Application Notes and Protocols for Preparing 5-Aminoimidazole-4-carboxamide (AICAR) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable analog of adenosine (B11128).[1] Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to this compound ribonucleotide (ZMP), which acts as an AMP analog and allosterically activates AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a central regulator of cellular energy homeostasis, making AICAR a critical tool for research in metabolism, diabetes, cancer, and ischemic injury.[1][5] Precise and accurate preparation of AICAR stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the preparation, storage, and use of AICAR stock solutions.
Physicochemical and Solubility Data
Proper stock solution preparation is contingent on accurate physicochemical and solubility information. The key properties of AICAR are summarized below.
| Property | Value |
| Molecular Weight | 258.23 g/mol |
| Formula | C₉H₁₄N₄O₅ |
| Appearance | Crystalline solid or lyophilized powder |
| Purity | ≥98% |
| CAS Number | 2627-69-2 |
A summary of AICAR's solubility in common laboratory solvents is provided in the table below. It is important to note that solubility can be affected by factors such as temperature and the purity of both the compound and the solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 19.37 - 52.9[1][6] | ~75[1][2] |
| DMSO | 12.9 - 52[1][6][7][8][9] | ~75 - 201[1][2][9] |
| Ethanol | ~1[7] | - |
| Dimethyl Formamide (DMF) | ~10[7] | - |
| PBS (pH 7.2) | ~2.5[7] | - |
Experimental Protocols
Protocol 1: Preparation of Aqueous AICAR Stock Solution (e.g., 75 mM)
This protocol is ideal for experiments where an aqueous solution is necessary and the presence of organic solvents is undesirable.
Materials:
-
AICAR powder
-
Sterile, deionized water (diH₂O)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
-
Sterile 0.22 µm syringe filter (optional)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of AICAR:
-
To prepare a 75 mM stock solution, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 75 mM (0.075 mol/L) solution: Mass (g) = 0.075 mol/L x 0.001 L x 258.23 g/mol = 0.01937 g = 19.37 mg[1]
-
-
Weighing: Carefully weigh the calculated amount of AICAR powder in a sterile environment.
-
Dissolving:
-
Transfer the AICAR powder to a sterile conical tube.
-
Add the desired volume of sterile diH₂O (e.g., 1 mL).
-
Vortex thoroughly to dissolve the powder. If precipitation occurs, warming the solution to 37°C and further vortexing may be required to fully dissolve the compound.[2] The solution should be clear to yellow/brown without any visible precipitate.[2]
-
-
Sterilization (Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.[1]
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2][10]
-
Store the aliquots at -20°C, protected from light.[2] Aqueous solutions are not recommended for long-term storage; it is best to prepare them fresh.[7][10] If stored, use within a day.[10]
-
Protocol 2: Preparation of DMSO-based AICAR Stock Solution (e.g., 50 mM)
This protocol is suitable for experiments that can tolerate a low final concentration of DMSO.
Materials:
-
AICAR powder
-
Sterile, high-purity DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of AICAR:
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution: Mass (g) = 0.050 mol/L x 0.001 L x 258.23 g/mol = 0.01291 g = 12.91 mg[1]
-
-
Weighing: In a sterile environment, carefully weigh the calculated amount of AICAR powder.
-
Dissolving:
-
Aliquoting and Storage:
Recommendations for Use in Cell Culture
-
Working Concentration: The typical working concentration of AICAR in cell culture experiments ranges from 0.1 mM to 2 mM, with incubation times varying from 30 minutes to 24 hours, depending on the cell type and the desired effect.[2][11]
-
Vehicle Control: When using a DMSO stock solution, it is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of AICAR used, to account for any effects of the solvent itself. The final DMSO concentration in the cell culture medium should generally be kept below 0.5% (v/v).[10]
-
Stability in Media: Aqueous solutions of AICAR are not highly stable for extended periods at 37°C.[10] For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared AICAR-containing medium to ensure consistent compound activity.[10]
Visualizations
AICAR Stock Solution Preparation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. AICAR (Acadesine/AICA riboside) (aqueous solution), protein kinase activator (CAS 2627-69-2) | Abcam [abcam.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICAR | 2627-69-2 [chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Detecting AMPK Activation: A Detailed Western Blot Protocol Following AICAR Treatment
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the detection of AMP-activated protein kinase (AMPK) phosphorylation at Threonine 172 (Thr172) via Western blotting in cell cultures treated with the AMPK activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). This protocol is designed to guide researchers in accurately assessing the activation state of AMPK, a critical regulator of cellular energy homeostasis.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular metabolism. It acts as a sensor of cellular energy status, being activated by increases in the AMP:ATP ratio. Upon activation, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. One of the most common methods to pharmacologically activate AMPK in vitro is through treatment with AICAR. AICAR enters the cell and is converted to ZMP (this compound ribonucleotide), an AMP analog, which allosterically activates AMPK. A key indicator of AMPK activation is the phosphorylation of its catalytic alpha subunit at Threonine 172.
Western blotting is a widely used technique to detect this specific phosphorylation event. This document outlines a detailed protocol for treating cells with AICAR, preparing cell lysates, performing the Western blot, and quantifying the results.
Signaling Pathway of AICAR-Mediated AMPK Activation
AICAR is a cell-permeable adenosine (B11128) analog that is phosphorylated intracellularly to ZMP. ZMP mimics the effects of AMP, leading to the activation of AMPK. This activation involves the phosphorylation of the α-subunit at Thr172 by upstream kinases, primarily Liver Kinase B1 (LKB1).
Experimental Protocols
This section details the necessary steps for performing a Western blot to detect phosphorylated AMPK (p-AMPK) following AICAR treatment.
Materials and Reagents
-
Cell Line: A cell line of interest (e.g., C2C12, HeLa, HepG2).
-
Cell Culture Medium: Appropriate for the chosen cell line (Note: some media containing high levels of nucleosides may interfere with AICAR efficacy)[1].
-
AICAR: (e.g., Sigma-Aldrich, A9978).
-
DMSO: For preparing AICAR stock solution.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or a similar buffer is recommended. It is crucial that the lysis buffer is supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2][3][4][5] A common formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay for protein quantification.
-
SDS-PAGE Gels: Appropriate percentage for separating proteins of ~62 kDa.
-
Transfer Buffer: For transferring proteins to a membrane.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). It is advisable to avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[4][6][7][8]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (dilution as per manufacturer's recommendation, e.g., 1:2000-1:10000).
-
Chemiluminescent Substrate: ECL substrate for detection.
-
Stripping Buffer (for reprobing): A solution containing 25 mM glycine-HCl (pH 2) and 1% SDS can be used.
Step-by-Step Methodology
1. Cell Culture and AICAR Treatment
-
Seed cells in multi-well plates and grow them to 70-80% confluency.[12]
-
Prepare a stock solution of AICAR in sterile DMSO or water (e.g., 500 mM) and store it at -20°C.[12]
-
On the day of the experiment, dilute the AICAR stock solution to the desired final concentration (typically 0.5-2 mM) in serum-free or complete cell culture medium.[13] Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the culture medium from the cells and replace it with the AICAR-containing medium or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).[12][13]
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a 6-well plate).[12][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[12][14]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][14]
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[12]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.[14]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][14]
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBST for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14]
6. Stripping and Reprobing for Total AMPK
To normalize the p-AMPK signal, it is essential to determine the total amount of AMPK protein.
-
After imaging for p-AMPK, wash the membrane thoroughly with TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[15]
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for total AMPK overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol for detecting p-AMPK.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison between different treatment groups. The band intensities for p-AMPK and total AMPK should be quantified using image analysis software (e.g., ImageJ). The ratio of p-AMPK to total AMPK is then calculated to normalize for any variations in protein loading.
| Treatment Group | AICAR Concentration | Incubation Time | p-AMPK / Total AMPK Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 mM | 1 hour | 1.00 ± 0.15 | 1.0 |
| AICAR | 0.5 mM | 1 hour | 2.50 ± 0.30 | 2.5 |
| AICAR | 1.0 mM | 1 hour | 4.75 ± 0.55 | 4.8 |
| AICAR | 2.0 mM | 1 hour | 5.20 ± 0.60 | 5.2 |
Table 1: Hypothetical Western Blot Data for Dose-Dependent AICAR Treatment. The table illustrates the quantification of the p-AMPK to total AMPK ratio in cells treated with varying concentrations of AICAR for a fixed duration.
Conclusion
This protocol provides a detailed and robust methodology for the detection and quantification of AICAR-induced AMPK phosphorylation. Adherence to these steps, particularly the use of appropriate inhibitors during cell lysis and the recommended blocking procedures, will contribute to obtaining reliable and reproducible results. This will enable researchers to accurately assess the efficacy of compounds designed to modulate AMPK activity, a key target in the development of therapeutics for metabolic diseases and cancer.
References
- 1. Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. inventbiotech.com [inventbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. AMPK alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. AICAR | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot stripping: Techniques and advantages | Abcam [abcam.com]
Application Notes & Protocols: Measuring AMPK Activation by AICAR In Vitro
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, playing a pivotal role in metabolic regulation. It is activated in response to low cellular energy levels, characterized by a high AMP:ATP ratio. Upon activation, AMPK orchestrates a metabolic switch, promoting ATP-generating catabolic pathways while inhibiting ATP-consuming anabolic pathways to restore cellular energy balance.[1] AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) is a widely used cell-permeable pharmacological activator of AMPK.[2][3] Following transport into the cell, AICAR is phosphorylated by adenosine (B11128) kinase to ZMP (this compound ribonucleotide), which acts as an AMP mimetic.[2][4][5] ZMP allosterically activates AMPK, making AICAR a valuable tool for studying the downstream effects of AMPK activation.[2][5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activation of AMPK by AICAR in cultured cells. The primary methodologies covered are Western blotting for the assessment of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC), phosphorylation, and a direct kinase activity assay.
Key Signaling Pathway
The activation of AMPK by AICAR initiates a signaling cascade that leads to widespread metabolic changes within the cell.
Caption: AICAR-mediated activation of the AMPK signaling pathway.
Experimental Protocols
I. Cell Culture and AICAR Treatment
This protocol details a generalized procedure for treating cultured cells with AICAR to stimulate AMPK activation.
Experimental Workflow:
Caption: A typical experimental workflow for AICAR treatment.[7]
Materials:
-
Cell line of interest (e.g., C2C12, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
AICAR
-
Sterile DMSO or water for stock solution
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to reach 70-80% confluency.[2][7]
-
AICAR Stock Solution: Prepare a sterile stock solution of AICAR (e.g., 500 mM) in sterile DMSO or water.[8] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[8]
-
AICAR Treatment:
-
Thaw the AICAR stock solution and dilute it to the desired final concentration in fresh, pre-warmed cell culture medium. Typical working concentrations range from 0.5 to 2 mM.[2][7][9]
-
For some cell lines, serum starvation for 2-4 hours prior to treatment can reduce basal signaling.[8]
-
Remove the existing medium, wash the cells once with sterile PBS, and add the AICAR-containing medium.[8] Include a vehicle control (medium with an equivalent volume of DMSO or water).[8]
-
Incubate the cells for the desired time period. Acute phosphorylation events can be observed in as little as 30 minutes, while longer incubations (up to 24 hours) may be necessary for changes in protein expression.[7][9]
-
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to cell lysis for downstream analysis.[8]
II. Western Blotting for AMPK and ACC Phosphorylation
Western blotting is a standard technique to measure the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172 and its downstream substrate ACC at Serine 79.[2][7]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies (see table below)
-
Enhanced chemiluminescence (ECL) substrate[7]
Recommended Antibodies for Western Blotting:
| Target Protein | Host | Recommended Dilution | Example Supplier | Example Catalog No. |
| p-AMPKα (Thr172) | Rabbit | 1:1000 | Cell Signaling Technology | #2535 |
| Total AMPKα | Rabbit | 1:1000 | Cell Signaling Technology | #2532 |
| p-ACC (Ser79) | Rabbit | 1:1000 | Cell Signaling Technology | #3661 |
| Total ACC | Rabbit | 1:1000 | Cell Signaling Technology | #3676 |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Protocol:
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[10]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][8]
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[8]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
After final washes, apply an ECL substrate and visualize the protein bands using a digital imaging system.[7][8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target to determine the fold change in activation.[7]
III. AMPK Kinase Activity Assay
A direct measure of AMPK enzymatic activity can be achieved through a kinase assay. This typically involves measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP or [γ-³³P]-ATP onto a synthetic peptide substrate, such as the SAMS peptide.[11]
Materials:
-
Active AMPK enzyme (for in vitro assays) or cell lysates
-
Kinase assay buffer[11]
-
[γ-³³P]-ATP[11]
-
P81 phosphocellulose paper[11]
-
1% Phosphoric acid[11]
-
Scintillation counter[11]
Protocol:
-
Reaction Setup: In a microfuge tube, combine the kinase assay buffer, SAMS peptide substrate, and the active AMPK enzyme or cell lysate.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]-ATP.[11]
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[11]
-
Terminate Reaction: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.[11]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.[11]
-
Data Analysis: The luminescent or radioactive signal is proportional to the amount of ADP produced and thus to the kinase activity.[2][11]
Data Presentation
Table 1: Representative Quantitative Data from Western Blot Analysis of C2C12 Cells Treated with AICAR for 1 hour.
| Treatment | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 0.5 mM AICAR | 3.2 ± 0.4 | 4.5 ± 0.6 |
| 1.0 mM AICAR | 6.8 ± 0.9 | 8.2 ± 1.1 |
| 2.0 mM AICAR | 7.5 ± 1.0 | 9.1 ± 1.3 |
| Data are presented as mean ± SEM and are representative. Actual results will vary based on experimental conditions. |
Table 2: Representative Data from an In Vitro AMPK Kinase Assay.
| Condition | AMPK Activity (CPM) | Fold Change vs. Control |
| Vehicle Control | 2,500 ± 300 | 1.0 |
| 1 mM AICAR | 15,000 ± 1,200 | 6.0 |
| CPM: Counts Per Minute. Data are representative. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-AMPK Signal | - Insufficient AICAR concentration or incubation time.- Inactive AICAR solution.- Low abundance of target protein.- Inefficient antibody binding. | - Optimize AICAR concentration and incubation time.- Prepare fresh AICAR stock solution.- Increase the amount of protein loaded per well (30-50 µg).[13]- Increase the primary antibody concentration and incubate overnight at 4°C.[14][15] |
| High Background on Western Blot | - Inappropriate blocking agent.- Insufficient washing.- High antibody concentration. | - Use 3-5% BSA in TBST for blocking when using phospho-specific antibodies.[13]- Increase the number and duration of wash steps.[14]- Optimize primary and secondary antibody dilutions.[15] |
| Inconsistent Results | - Variation in cell confluency or passage number.- Inaccurate protein quantification.- Instability of phosphorylated proteins. | - Maintain consistent cell culture practices.- Ensure accurate and reproducible protein quantification.- Use freshly prepared cell lysates for Western blotting.[13] |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. AICAR | AMPK | Tocris Bioscience [tocris.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
AICAR Treatment in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a widely utilized pharmacological agent in neuroscience research. As an analog of adenosine (B11128) monophosphate (AMP), AICAR effectively activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] The activation of AMPK by AICAR in primary neuron cultures provides a valuable in vitro model to investigate the downstream effects of this key signaling pathway on neuronal function, survival, and pathology. These application notes provide a comprehensive overview of AICAR treatment in primary neuron cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Once inside the cell, AICAR is phosphorylated to form this compound ribonucleotide (ZMP), which mimics the effect of AMP. ZMP allosterically activates AMPK, a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3] Activated AMPK (phosphorylated at Threonine 172 on the α subunit) acts as a metabolic master switch, initiating a cascade of events to restore cellular energy balance.[4] This involves the inhibition of ATP-consuming anabolic pathways, such as protein and lipid synthesis, and the activation of ATP-producing catabolic pathways, like glycolysis and fatty acid oxidation.[4] In neurons, AMPK activation has been implicated in a diverse range of processes including neuroprotection, regulation of neuronal polarization and axon growth, autophagy, and modulation of neuroinflammatory responses.[4][5][6]
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected quantitative outcomes for AICAR treatment in primary neuron cultures based on published literature.
Table 1: AICAR Concentration and Treatment Duration
| Cell Type | Concentration Range | Treatment Duration | Notes | Reference(s) |
| Primary Hippocampal Neurons | 200 µM - 2 mM | 30 minutes - 72 hours | Higher concentrations and longer durations may impact neuronal viability and polarization. | [5] |
| Primary Cortical Neurons | 0.5 mM - 2 mM | 2 hours - 24 hours | Dose-dependent effects on signaling pathways are commonly observed. | [7] |
| Neuro-2a (N2a) Cells | 0.5 mM - 2 mM | 2 hours | Demonstrates a clear dose-dependent increase in AMPK phosphorylation. | [1] |
| Primary Astroglia | Varies | Varies | AICAR has been shown to have anti-inflammatory effects in these cells. | [3] |
Table 2: Expected Quantitative Outcomes of AICAR Treatment
| Outcome Measure | Typical Change | Assay Method | Notes | Reference(s) |
| pAMPK (Thr172) Levels | 1.5 to 3-fold increase | Western Blot | A primary indicator of AICAR's target engagement and AMPK activation. | [1][2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased | Western Blot, ELISA | Effects can be transient, with prolonged treatment potentially having no benefit.[8][9] | [8][10] |
| Neuronal Viability | Context-dependent | MTT, LDH Assays | Can be neuroprotective against excitotoxicity but may be detrimental with prolonged exposure.[4] | [4] |
| Axon Growth | Inhibition | Immunocytochemistry, Microscopy | AMPK overactivation can suppress axon initiation and growth.[5][7] | [5][7] |
| Glucose Uptake | Increased | Radioactive Glucose Uptake Assay | AMPK activation can enhance neuronal glucose uptake. | [1] |
| Inflammatory Mediators (e.g., iNOS, COX-2) | Decreased | Western Blot, qPCR | Demonstrates the anti-inflammatory potential of AICAR in the central nervous system. | [3] |
Experimental Protocols
Protocol 1: Primary Neuron Culture Preparation
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rodents.
Materials:
-
Timed-pregnant E18 rat or mouse
-
Hibernate-E medium (ice-cold)
-
Papain (20 units/mL) and DNase I (100 units/mL)
-
Trypsin inhibitor
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
Poly-D-lysine or Poly-L-lysine
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Vessels: Coat plates or coverslips with poly-D-lysine (50 µg/mL) or poly-L-lysine (0.01 mg/mL) overnight at 37°C.[11][12] For enhanced neuronal attachment and neurite outgrowth, rinse with sterile water and subsequently coat with laminin (5-10 µg/mL) for at least 2 hours at 37°C.[11][13]
-
Tissue Dissection: Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices or hippocampi from the E18 embryos in ice-cold Hibernate-E medium.[11][13]
-
Enzymatic Digestion: Mince the tissue and transfer it to a tube containing a papain and DNase I solution. Incubate at 37°C for 20-30 minutes with gentle agitation.[13]
-
Mechanical Dissociation: Inhibit the papain activity with a trypsin inhibitor. Carefully wash the tissue twice with Neurobasal Plus medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed Neurobasal Plus medium with B-27 supplement.[11][13]
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. To inhibit glial proliferation, cytosine arabinoside (AraC) can be added at a final concentration of 2.8-5 µM at 1-3 days in vitro (DIV).[14] Perform a half-medium change every 3-4 days.[13] Cultures are typically ready for experimental use between DIV 7 and DIV 14.
Protocol 2: AICAR Treatment of Primary Neurons
This protocol describes the procedure for treating established primary neuron cultures with AICAR.
Materials:
-
Established primary neuron cultures (DIV 7-14)
-
AICAR powder
-
Sterile water or appropriate solvent
-
Pre-warmed culture medium
Procedure:
-
Prepare AICAR Stock Solution: Prepare a sterile stock solution of AICAR in water or another suitable solvent. For example, a 100 mM stock solution can be prepared and stored at -20°C.
-
Prepare Treatment Media: On the day of the experiment, thaw the AICAR stock solution and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM).
-
Treatment: Carefully remove half of the medium from each well of the cultured neurons and replace it with the prepared AICAR-containing medium. For the vehicle control, add an equivalent volume of medium containing the same concentration of the solvent used for the AICAR stock solution.
-
Incubation: Return the culture plates to the 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 2 hours, 24 hours).
-
Post-Treatment Processing: Following incubation, the cells or culture medium can be collected for downstream analysis as described in Protocol 3.
Protocol 3: Post-Treatment Analysis
This section outlines common methods for assessing the effects of AICAR treatment.
A. Western Blotting for Protein Analysis
Procedure:
-
Cell Lysis: Wash the neurons with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total AMPK, phospho-AMPK (Thr172), and other proteins of interest overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[13]
B. Neuronal Viability Assays
-
MTT Assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[13]
-
LDH Release Assay: Collect the culture medium and measure the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial cytotoxicity assay kit.[13]
C. Immunocytochemistry for Morphological Analysis
Procedure:
-
Fixation and Permeabilization: Fix the neurons grown on coverslips with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.[12]
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer and incubate with primary antibodies (e.g., against Tuj1 for neurons, MAP2 for dendrites) overnight at 4°C. Subsequently, incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.[11]
-
Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei. Acquire images using a fluorescence microscope.
Visualizations
Caption: AICAR signaling pathway in neurons.
Caption: Experimental workflow for AICAR treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound-1-beta-4-ribofuranoside (AICAR) attenuates the expression of LPS- and Aβ peptide-induced inflammatory mediators in astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-Activated Protein Kinase Regulates Neuronal Polarization by Interfering with PI 3-Kinase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pnas.org [pnas.org]
- 8. Exercise-mimetic AICAR transiently benefits brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term AICAR Administration in Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a widely utilized pharmacological agent for the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Upon cellular uptake, AICAR is phosphorylated to ZMP (this compound ribonucleotide), an analog of adenosine (B11128) monophosphate (AMP), which allosterically activates AMPK.[1][2] This activation mimics the physiological effects of exercise and metabolic stress, leading to enhanced glucose uptake and fatty acid oxidation.[1] Chronic administration of AICAR in vivo has been shown to induce significant metabolic remodeling, improve insulin (B600854) sensitivity, and enhance exercise performance, making it a valuable tool for studying metabolic diseases and developing novel therapeutics.[2][3][4]
These application notes provide a comprehensive overview of long-term in vivo studies involving AICAR, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing their own studies.
Data Presentation: Quantitative Effects of Long-Term AICAR Administration
The following tables summarize the quantitative outcomes observed in various long-term in vivo studies with AICAR administration.
Table 1: Metabolic and Physiological Effects in Rodent Models
| Parameter | Animal Model | Dosage & Duration | Key Quantitative Effects | Reference |
| Plasma Glucose | Obese Zucker (fa/fa) rats | 0.5 mg/g/day, s.c., 7 weeks | Markedly lower fasting plasma glucose compared to ad libitum and pair-fed controls (P < 0.01).[5] | [3][5] |
| Zucker diabetic fatty (ZDF) rats | Not specified, 8 weeks | Prevented the development of hyperglycemia. | [4][6] | |
| High-Fat-Fed Rats | 250 mg/kg, s.c., acute | Decreased plasma glucose by ~25%.[7] | [7] | |
| Plasma Insulin | Obese Zucker (fa/fa) rats | 0.5 mg/g/day, s.c., 7 weeks | Markedly lower fasting plasma insulin compared to ad libitum and pair-fed controls (P < 0.01).[5] | [3][5] |
| High-Fat-Fed Rats | 250 mg/kg, s.c., acute | Decreased plasma insulin by ~60%.[7] | [7] | |
| Plasma Lipids | Obese Zucker (fa/fa) rats | 0.5 mg/g/day, s.c., 7 weeks | Significantly reduced plasma triglycerides (P < 0.01 vs. AL, P = 0.05 vs. PF) and free fatty acids (P < 0.01 vs. AL, P < 0.05 vs. PF); Increased HDL cholesterol (P < 0.01 vs. AL and PF).[3] | [3] |
| Blood Pressure | Obese Zucker (fa/fa) rats | 0.5 mg/g/day, s.c., 7 weeks | Lowered systolic blood pressure by 14.6 +/- 4.3 mmHg (P < 0.05).[3] | [3] |
| Body Weight | C57BL/6 Mice on HFD | 500 mg/kg/day, 7 weeks | Contributed to a reduction in absolute body weight and weight gain.[8] | [8] |
| Old Mice (23 months) | 300-500 mg/kg/day, s.c., 31 days | Did not affect body weight.[2] | [2] | |
| Exercise Performance | Old Mice (23 months) | 300-500 mg/kg/day, s.c., 31 days | Prevented a decline in treadmill running endurance.[2] | [2] |
| Sedentary Mice | Not specified, 4 weeks | Enhanced running endurance by 44%.[9] | [9] |
Table 2: Effects on Skeletal Muscle
| Parameter | Animal Model | Dosage & Duration | Key Quantitative Effects | Reference |
| Glucose Uptake | High-Fat-Fed Rats | 250 mg/kg, s.c., acute | Increased glucose uptake by 5-fold in white quadriceps.[7] | [7] |
| GLUT-4 Expression | Wistar Rats | Daily s.c. injections, 5 days | Increased by 97.8% in epitrochlearis muscle (P < 0.01) and ~45% in EDL muscle (P < 0.01).[10] | [10] |
| Obese Zucker (fa/fa) rats | 0.5 mg/g/day, s.c., 7 weeks | Enhanced GLUT4 protein expression in primarily white fast-twitch muscles.[3] | [3] | |
| Mitochondrial Markers | Old Mice (23 months) | 300-500 mg/kg/day, s.c., 31 days | Increased cytochrome C by ~33% and citrate (B86180) synthase by ~22%.[2] | [2] |
| Muscle Fiber Type | Rats | 14 successive days | Significant decrease in type IIB fibers and a concomitant increase in type IIX fibers in EDL muscle.[11] | [11] |
| Muscle Mass | Old Mice (23 months) | 300-500 mg/kg/day, s.c., 31 days | Increased (or preserved) quadriceps muscle mass.[2] | [2] |
| Gene Expression | Old Mice (23 months) | 300-500 mg/kg/day, s.c., 31 days | Reduced expression of muscle-specific ubiquitin ligases Mafbx and Murf1.[2] | [2] |
Experimental Protocols
Protocol 1: Long-Term AICAR Administration for Metabolic Phenotyping in Rodents
This protocol is designed for evaluating long-term adaptations to sustained AMPK activation, focusing on metabolic parameters.
Materials:
-
AICAR
-
Sterile 0.9% Saline
-
Rodents (e.g., C57BL/6 mice, Wistar rats, or specific disease models like Zucker rats)
-
Syringes for injection
-
Metabolic cages (for monitoring food/water intake and energy expenditure)
-
Equipment for Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)
-
Tools for tissue collection and snap-freezing (liquid nitrogen)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomize animals into a control group (saline injection) and a treatment group (AICAR injection). To control for potential effects on appetite, a pair-fed control group may be included.[12]
-
-
AICAR Solution Preparation:
-
Under sterile conditions, dissolve AICAR powder in sterile 0.9% saline to the desired concentration (e.g., for a 500 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 125 mg/mL).[13]
-
Gentle warming and vortexing may be necessary to fully dissolve the powder. Prepare the solution fresh daily.[13]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.[13]
-
-
Administration:
-
Administer AICAR or saline daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][14] Dosages typically range from 300-500 mg/kg for mice and can be up to 0.7 g/kg for rats.[2][12][13]
-
The duration of treatment can range from 14 days to 8 weeks or longer, depending on the research question.[4][11][14]
-
-
Monitoring:
-
Monitor body weight, food intake, and water intake regularly throughout the study.
-
If using metabolic cages, measure energy expenditure and respiratory exchange ratio.
-
-
Metabolic Phenotyping:
-
Towards the end of the treatment period, perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT) or an Intraperitoneal Glucose Tolerance Test (IPGTT), and an Insulin Tolerance Test (ITT).[5]
-
For OGTT, after a 12-hour fast, administer a glucose load (e.g., 2.5 g/kg body weight) by gavage and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.[5]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect blood for plasma analysis (e.g., glucose, insulin, lipids).
-
Dissect tissues of interest (e.g., skeletal muscle, liver, adipose tissue), snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis (e.g., Western blotting for protein expression and phosphorylation, RT-PCR for gene expression, enzyme activity assays).[2]
-
Protocol 2: Assessment of In Vivo AMPK Activation
This protocol confirms the activation of AMPK in target tissues following AICAR administration.
Materials:
-
Same as Protocol 1
-
Reagents and equipment for Western blotting
Procedure:
-
Acute AICAR Administration:
-
Tissue Collection:
-
Rapidly dissect the tissue of interest (e.g., quadriceps muscle, liver) and snap-freeze in liquid nitrogen.[2]
-
-
Western Blot Analysis:
-
Prepare tissue lysates and perform Western blotting to measure the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (p-ACC Ser79).[14] An increase in the ratio of phosphorylated to total protein indicates AMPK activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AICAR activates the AMPK signaling cascade.
Caption: Typical workflow for a long-term in vivo AICAR study.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term AICAR administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Long-term AICAR administration and exercise prevents diabetes in ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. AICAR treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AICAR for the Investigation of Metabolic Diseases in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that potently activates AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] When activated by a high AMP:ATP ratio, indicating low cellular energy, AMPK shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[2] By mimicking the effects of AMP, AICAR serves as a powerful pharmacological tool to study the physiological and pathophysiological roles of AMPK activation in various metabolic diseases, including obesity, type 2 diabetes, and insulin (B600854) resistance.[3][4] These application notes provide detailed protocols for the use of AICAR in murine models of metabolic disease, along with data presentation guidelines and visualizations of key pathways and workflows.
Data Presentation: Efficacy of AICAR in Mouse Models of Metabolic Disease
The following tables summarize the quantitative effects of AICAR administration in various mouse models of metabolic disease, providing a comparative overview of dosages, administration routes, and key metabolic outcomes.
Table 1: Effects of AICAR on Body Weight and Adiposity
| Mouse Model | AICAR Dosage & Administration | Duration | Key Outcomes | Citations |
| High-Fat Diet (HFD)-induced Obesity | 500 mg/kg, daily, Intraperitoneal (IP) | 4 months | Significant decrease in body weight (from 50 ± 5 g to 42 ± 4.5 g). | [5][6] |
| High-Fat Diet (HFD)-induced Obesity | 500 µg/g (500 mg/kg), 3 times/week, IP | 8 weeks | Attenuated weight gain compared to vehicle-treated HFD-fed mice. | [7][8] |
| ob/ob Mice | 0.5 mg/g (500 mg/kg), daily, IP | 14 days | No significant change in body weight. | [9] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally), daily, Subcutaneous (SC) | 31 days | ~8% higher quadriceps weight compared to saline-treated old mice. | [10][11] |
Table 2: Effects of AICAR on Glucose Homeostasis and Insulin Sensitivity
| Mouse Model | AICAR Dosage & Administration | Duration | Key Outcomes | Citations |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg, daily, IP | 4 months | Improved glycemic control (decreased AUC in IP-GTT) and reduced insulin resistance (improved HOMA-IR index). | [5][6] |
| High-Fat Diet (HFD)-induced Obesity | 500 µg/g (500 mg/kg), 3 times/week, IP | 8 weeks | Partially restored glucose tolerance. | [7][8] |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg, daily, IP | 4 months | Decreased non-esterified fatty acid (NEFA) levels (HFD = 0.7 ± 0.08 mmol/L vs. HFD+AICAR = 0.4 ± 0.01 mmol/L). | [5][6] |
| ob/ob Mice | 0.5 mg/g (500 mg/kg), daily, IP | 14 days | Lowered blood glucose and insulin levels compared to saline-treated ob/ob mice. | [9] |
Table 3: Effects of AICAR on Molecular Markers
| Mouse Model/Cell Line | AICAR Treatment | Key Molecular Outcomes | Citations | | :--- | :--- | :--- | | High-Fat Diet (HFD)-fed Mice | 500 mg/kg, daily, IP (4 months) | 3-fold increase in the ratio of phosphorylated AMPK to total AMPK in dorsal root ganglion (DRG) neuronal extracts. |[5][6] | | J774 Macrophages (in vitro) | 1 mmol/l for 16 h | Increased p-AMPK/AMPK ratio. |[7] | | Aged Mice (23 months) | 300-500 mg/kg, daily, SC (31 days) | Increased mitochondrial markers: cytochrome C by ~33% and citrate (B86180) synthase by ~22%. |[10][11] | | ob/ob Mice | 0.5 mg/g (500 mg/kg), daily, IP (14 days) | Augmented AMPK and acetyl-CoA carboxylase (ACC) phosphorylation in skeletal muscle. |[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of AICAR action and the design of robust experimental plans, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: AICAR signaling pathway leading to AMPK activation and downstream metabolic effects.
Caption: A typical experimental workflow for studying the effects of AICAR in a mouse model of metabolic disease.
Experimental Protocols
Protocol 1: Preparation and Administration of AICAR
Materials:
-
AICAR powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
Syringes (1 mL) and needles (27-30 gauge for IP, 25-27 gauge for SC)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of AICAR Solution:
-
Under sterile conditions, accurately weigh the required amount of AICAR powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., for a 500 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 62.5 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh daily. For short-term storage (same day), keep at 4°C. For longer-term storage, aliquot and freeze at -20°C, avoiding repeated freeze-thaw cycles.[12]
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by securing the scruff of the neck.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift forward.
-
Insert a 27-30 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[12]
-
Slowly inject the prepared AICAR solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse.
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[12]
-
Inject the AICAR solution into the subcutaneous space.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Materials:
-
Sterile 20% or 50% Dextrose (Glucose) solution
-
Glucometer and glucose test strips
-
Syringes (1 mL) and needles (26-27 gauge)
-
Restraining device (optional)
-
Timer
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[5][13]
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading.
-
Gently restrain the mouse.
-
Make a small nick at the tip of the tail vein using a sterile scalpel or lancet.
-
Gently "milk" the tail to obtain a small drop of blood and apply it to the glucose test strip.[14]
-
Record the baseline glucose level.
-
-
Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via intraperitoneal injection.[5][15]
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection using the same tail-nick method.[1][5]
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT)
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and glucose test strips
-
Syringes (1 mL) and needles (26-27 gauge)
-
Restraining device (optional)
-
Timer
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[7][12]
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading as described in the IPGTT protocol.
-
Insulin Administration: Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.[12]
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 45, and 60 minutes) after the insulin injection.[7][16]
-
Data Analysis: Plot the blood glucose concentration over time. The rate of glucose clearance is an indicator of insulin sensitivity.
Protocol 4: Western Blot Analysis of AMPK Signaling
Materials:
-
Tissue samples (e.g., muscle, liver) snap-frozen in liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[17]
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
Tissue samples stored in an RNA stabilization solution or snap-frozen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., Pgc1a, Ucp1, Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from tissue samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[19]
-
qPCR Reaction:
-
Data Analysis:
Concluding Remarks
AICAR is an invaluable pharmacological tool for elucidating the role of AMPK in metabolic health and disease. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust studies using AICAR in mouse models. Adherence to detailed and standardized protocols is critical for obtaining reproducible and reliable data. The provided diagrams offer a visual framework for understanding the underlying mechanisms and for planning experimental timelines. By leveraging these resources, researchers can effectively investigate the therapeutic potential of AMPK activation in a variety of metabolic disorders.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression profiling of mice with genetically modified muscle glycogen content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. AMPK alpha (F6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]
- 20. Comparison of reference gene expression stability in mouse skeletal muscle via five algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Aminoimidazole-4-carboxamide (AICAR) in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that serves as a pharmacological activator of AMP-activated protein kinase (AMPK).[1] Intracellularly, AICAR is converted by adenosine kinase to AICAR monophosphate (ZMP), which mimics AMP and allosterically activates AMPK.[2][3] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and proliferation.[4] In the context of cancer, dysregulated cellular metabolism is a hallmark, and targeting metabolic pathways has emerged as a promising therapeutic strategy. AICAR-mediated activation of AMPK can inhibit cancer cell growth through various mechanisms, including the suppression of anabolic pathways like protein and lipid synthesis, induction of cell cycle arrest, and promotion of apoptosis.[5][6][7]
These application notes provide an overview of AICAR's effects on cancer cell lines and detailed protocols for its use in in-vitro research.
Mechanism of Action
AICAR's primary mechanism of action is the activation of AMPK.[2] Once it enters the cell, it is phosphorylated to ZMP, which binds to the γ-subunit of the AMPK complex.[2] This binding mimics the effect of high AMP levels (a low energy state) and leads to:
-
Allosteric activation of the AMPK enzyme.[2]
-
Phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like Liver Kinase B1 (LKB1), which is essential for full kinase activity.[2]
-
Inhibition of dephosphorylation of Thr172, thus maintaining AMPK in an active state.[2]
Activated AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. In cancer cells, this often translates to anti-proliferative effects by inhibiting key anabolic processes. A major downstream target is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and is often hyperactivated in cancer.[1][8] AMPK activation by AICAR inhibits the mTORC1 complex, leading to a downstream reduction in protein synthesis.[2][6] Furthermore, AMPK activation can inhibit lipogenesis by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1][6]
It is important to note that while many of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent effects, particularly at high concentrations.[2] Therefore, it is crucial to confirm AMPK activation and dependency in experimental systems.[2]
Effects of AICAR on Cancer Cell Lines
AICAR has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. The sensitivity to AICAR can vary depending on the cancer type and the specific bioenergetic profile of the cells.[5] Cells with a high proliferation rate and low steady-state ATP content may exhibit greater sensitivity.[5]
Quantitative Data Summary
The following table summarizes the reported effects of AICAR on various cancer cell lines.
| Cell Line | Cancer Type | Effect | Concentration | Key Findings |
| PC3 | Prostate Cancer | Cytotoxicity, Radiosensitization | 0.5 - 1 mM | AICAR caused a concentration-dependent decrease in survival and synergistically enhanced the effects of X-ray radiation. The IC50 value was determined to be 1 mM.[9] |
| LNCaP | Prostate Cancer | Growth Inhibition | 0.5 - 3 mM | AICAR reduced the growth of LNCaP spheroids and showed a concentration-dependent decrease in survival.[9] |
| DU145 | Prostate Cancer | Apoptosis Induction | 400 µM | AICAR treatment activated JNK and caspase-3, leading to apoptosis.[4] This effect was linked to the generation of reactive oxygen species (ROS).[8] |
| 22Rv1 | Prostate Cancer | Apoptosis, Inhibition of Migration | 0.5 - 3 mM | AICAR induced apoptosis and attenuated cell migration and invasion through the AMPK/mTOR-dependent pathway.[10][11] |
| U87-EGFRvIII | Glioblastoma | Growth Inhibition | 0.5 mM | AICAR inhibited the growth of glioblastoma cells expressing the activated EGFRvIII mutant, primarily through the inhibition of cholesterol and fatty acid synthesis.[6] |
| HeLa, HEPG2 | Cervical, Liver Cancer | Anti-proliferative | 750 µM | AICAR demonstrated a strong and cancer-specific anti-growth effect.[5] |
| MG63, KHOS | Osteosarcoma | Apoptosis, Growth Inhibition | Not specified | AICAR induced mitochondrial apoptosis and inhibited cell growth in osteosarcoma cell lines.[12][13] |
Experimental Protocols
Protocol 1: General Cell Culture and AICAR Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with AICAR.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
AICAR (stock solution prepared in sterile water or DMSO)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and count the cells.
-
Seed the cells into appropriate culture plates (e.g., 2 x 10⁵ cells/well for a 6-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
AICAR Preparation: Prepare a fresh dilution of the AICAR stock solution in a serum-free or complete medium to achieve the desired final concentrations (e.g., 0.5, 1, 2 mM).
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the various concentrations of AICAR to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the specific assay.
Protocol 2: Western Blot for AMPK Activation
This protocol is used to confirm that AICAR is activating its primary target, AMPK. The phosphorylation of AMPK at Threonine 172 and its downstream target ACC at Serine 79 are key indicators of its activation.[14]
Materials:
-
AICAR-treated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After AICAR treatment, place the culture plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent increase in the phosphorylation of AMPK and ACC should be observed.[14]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated with AICAR in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment period as described in Protocol 1, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following AICAR treatment.[15]
Materials:
-
Cells treated with AICAR in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Simplified signaling pathway of AICAR-mediated AMPK activation and its downstream effects in cancer cells.
Caption: General experimental workflow for evaluating the in-vitro efficacy of AICAR on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation [pubmed.ncbi.nlm.nih.gov]
- 6. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Activation of AMP-kinase by AICAR induces apoptosis of DU-145 prostate cancer cells through generation of reactive oxygen species and activation of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway [mdpi.com]
- 11. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with 5-Aminoimidazole-4-carboxamide (AICAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that has garnered significant interest in metabolic and cancer research.[1][2] Upon cellular uptake, AICAR is phosphorylated to form this compound ribonucleotide (ZMP), an AMP mimetic.[1][3] ZMP allosterically activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[3][4][5] Activation of AMPK initiates a cascade of downstream signaling events designed to restore energy homeostasis, typically by inhibiting anabolic processes and promoting catabolic pathways.[3][6]
In the context of cancer research, AICAR has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a valuable tool for investigating metabolic interventions against cancer.[7][8] The anti-proliferative effects of AICAR are often attributed to its ability to activate AMPK, leading to the inhibition of key signaling pathways like the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and survival.[9] However, it is important to note that AICAR can also exert AMPK-independent effects on the cell cycle and apoptosis.[10][11][12]
These application notes provide detailed protocols for assessing the effects of AICAR on cell viability using common colorimetric and fluorometric assays. The provided methodologies and data will aid researchers in designing and executing experiments to evaluate the cytostatic and cytotoxic potential of AICAR in various cell models.
Mechanism of Action: AICAR and AMPK Signaling
AICAR's primary mechanism of action involves the activation of AMPK. Once inside the cell, adenosine kinase phosphorylates AICAR to ZMP.[6] ZMP mimics the effects of AMP by binding to the γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases such as liver kinase B1 (LKB1).[4][6] This phosphorylation is critical for AMPK activation.[1]
Activated AMPK acts as a master regulator of metabolism, phosphorylating a multitude of downstream targets to conserve cellular energy. This includes the inhibition of anabolic pathways like fatty acid and cholesterol synthesis, and the activation of catabolic processes such as fatty acid oxidation and glucose uptake.[6][11] In cancer cells, the activation of AMPK by AICAR can lead to cell cycle arrest and the induction of apoptosis.[13][9]
Figure 1: Simplified signaling pathway of AICAR-mediated AMPK activation and its downstream effects.
Data Presentation: Effects of AICAR on Cancer Cell Viability
The following tables summarize the effects of AICAR on various cancer cell lines as reported in the literature. These data can serve as a reference for selecting appropriate concentrations and incubation times for your experiments.
Table 1: Inhibition of Cell Viability by AICAR in Prostate Cancer Cell Lines
| Cell Line | Assay | AICAR Concentration | Incubation Time (h) | Observed Effect | Reference |
| LNCaP | MTT | 0.5 - 3 mM | 24 | Concentration-dependent decrease in survival. | [7] |
| PC3 | MTT | 0.5 - 3 mM | 24 | Concentration-dependent decrease in survival; more sensitive than LNCaP at 0.5 and 1 mM. | [7] |
| PC3 | Clonogenic | 1 mM | 24 | IC50 value of 1 mM. | [7] |
| 22Rv1 | MTT | 0.5, 1, 3 mM | 24 | Significant inhibition of cell growth. | [14] |
| PC3 | MTT | 0.5, 1, 3 mM | 24 | Significant inhibition of cell growth. | [14] |
Table 2: Induction of Apoptosis by AICAR
| Cell Line | Assay | AICAR Concentration | Incubation Time (h) | Observed Effect | Reference |
| CaSki | Annexin-V | 500 µM | 24, 36, 48 | Time-dependent increase in apoptosis. | [9] |
| LNCaP | Propidium Iodide Staining | 0.5, 1 mM | 24 | Concentration-dependent increase in sub-G1 population. | [7] |
| PC3 | Propidium Iodide Staining | 0.5, 1 mM | 24 | Concentration-dependent increase in sub-G1 population. | [7] |
| 22Rv1 | Annexin V/PI | 0.5, 1, 3 mM | 24 | Increased apoptosis. | [14] |
| 22Rv1 | Caspase 3/7 Activity | 0.5, 1, 3 mM | 24 | Increased caspase 3/7 activity. | [14] |
| MG63 | TUNEL Staining | Not Specified | Not Specified | Induced mitochondrial apoptosis. | [8] |
| KHOS | TUNEL Staining | Not Specified | Not Specified | Induced mitochondrial apoptosis. | [8] |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the effects of AICAR. It is recommended to optimize parameters such as cell seeding density, AICAR concentration, and incubation time for each specific cell line.
General Workflow for AICAR Cell Viability Assay
Figure 2: General experimental workflow for assessing cell viability following AICAR treatment.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan (B1609692) product.
Materials:
-
AICAR (powder or solution)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
AICAR Preparation: Prepare a stock solution of AICAR in sterile water or DMSO.[16] Further dilute the stock solution in complete or serum-free medium to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 3 mM). Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of AICAR or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol 2: PrestoBlue™ Cell Viability Assay
PrestoBlue™ is a resazurin-based reagent that provides a rapid and sensitive measure of cell viability.[17] Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to a red, highly fluorescent resorufin.[18]
Materials:
-
AICAR (powder or solution)
-
Cell line of interest
-
Complete cell culture medium
-
PrestoBlue™ Cell Viability Reagent
-
96-well black, clear-bottom plates
-
Multichannel pipette
-
Microplate reader (fluorescence Ex/Em ~560/590 nm or absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an optimal density and allow them to adhere for 24 hours (37°C, 5% CO₂).
-
AICAR Preparation and Treatment: Follow steps 2 and 3 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent directly to each well containing 100 µL of medium.
-
Reagent Incubation: Incubate the plate for a minimum of 10 minutes to 2 hours at 37°C, protected from light.[17] Incubation time may need to be optimized for your specific cell line.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm, with 600 nm reference) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control after subtracting the background from wells with medium only.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of AICAR on cell viability. By understanding its mechanism of action through AMPK activation and utilizing standardized viability assays, scientists can effectively evaluate the potential of AICAR as a therapeutic agent or a tool for metabolic research. It is crucial to perform appropriate controls and optimize experimental conditions for each cell line to ensure accurate and reproducible results. The observed effects of AICAR, including the inhibition of proliferation and induction of apoptosis, underscore its importance in the study of cancer cell metabolism and the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. nrtimes.co.uk [nrtimes.co.uk]
- 3. bc9.co [bc9.co]
- 4. AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AICAR inhibits proliferation and induced S-phase arrest, and promotes apoptosis in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for AICAR Administration in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a potent AMP-activated protein kinase (AMPK) activator, for in vivo metabolic studies. This document outlines the mechanism of action, provides quantitative data on dosages and metabolic outcomes, and offers detailed experimental protocols for key metabolic assays.
Introduction
AICAR is a cell-permeable adenosine (B11128) analog that, upon entering the cell, is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP).[1] ZMP mimics the effects of adenosine monophosphate (AMP), leading to the allosteric activation of AMPK, a crucial cellular energy sensor.[2] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes, making AICAR a valuable tool for studying metabolic regulation and the potential therapeutic benefits of AMPK activation in conditions such as obesity, type 2 diabetes, and metabolic syndrome.[1][2]
Data Presentation: Summary of AICAR Dosages and Metabolic Effects
The following tables summarize quantitative data from various in vivo studies to facilitate the comparison of AICAR dosages, administration routes, and observed metabolic effects in rodent models.
Table 1: AICAR Administration and Effects on Glucose Metabolism
| Animal Model | Dosage & Route | Duration | Key Outcomes in Glucose Metabolism |
| High-Fat Diet-Induced Obese Mice | 500 µg/g (500 mg/kg), IP, 3 times/week | 8 weeks | Partially restored glucose tolerance.[2] |
| High-Fat-Fed Rats | 250 mg/kg, Subcutaneous | Single dose | Enhanced whole-body, muscle, and liver insulin (B600854) action.[3] |
| ob/ob Mice | 0.5 mg/g (500 mg/kg), IP, daily | 14 days | Normalized obesity-induced alterations in skeletal muscle mTOR signaling.[2] |
| C57Bl/6 Male Mice on High-Fat Diet | Not Specified | Not Specified | Improved glucose tolerance and insulin sensitivity.[4][5] |
Table 2: AICAR Administration and Effects on Lipid Metabolism and Other Metabolic Parameters
| Animal Model | Dosage & Route | Duration | Key Outcomes in Lipid and General Metabolism |
| High-Fat Diet-Induced Obese Mice | 500 µg/g (500 mg/kg), IP, 3 times/week | 8 weeks | Attenuated adipose inflammation and reduced hepatic steatosis.[2] |
| High-Fat-Fed Rats | 250 mg/kg, Subcutaneous | Single dose | Reduced malonyl-CoA content in liver and muscle.[3] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased), Subcutaneous, daily | 31 days | Prevented decline in treadmill running capacity.[2] |
| High-Fat Diet-Fed Mice | 500 mg/kg, Subcutaneous, 3 days/week | 4 months | Significant decrease in body weight and triglycerides.[6] |
Signaling Pathway
AICAR's primary metabolic effects are mediated through the activation of the AMPK signaling cascade.
AICAR-AMPK signaling cascade and its metabolic consequences.
Experimental Workflow
A typical in vivo study investigating the metabolic effects of AICAR follows a structured workflow.
A typical workflow for in vivo AICAR metabolic studies.
Experimental Protocols
AICAR Solution Preparation and Administration
Materials:
-
AICAR powder
-
Sterile 0.9% saline
-
Sterile syringes and needles (27-30G for IP, 25-27G for SC)
-
0.22 µm syringe filter
Procedure:
-
Under sterile conditions, weigh the required amount of AICAR powder.
-
Dissolve the AICAR in sterile 0.9% saline to the desired concentration. For example, for a 500 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[2] Gentle warming and vortexing may be necessary to fully dissolve the powder.[2]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh daily. For short-term storage, keep at 4°C. For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[2]
Administration:
-
Intraperitoneal (IP) Injection: Gently restrain the mouse, exposing the abdomen. Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline. Slowly inject the AICAR solution.[2]
-
Subcutaneous (SC) Injection: Gently restrain the mouse and lift the skin on the back to form a "tent." Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine. Inject the AICAR solution into the subcutaneous space.[2]
Intraperitoneal Glucose Tolerance Test (IPGTT) with AICAR
This protocol is designed to assess the effect of acute AICAR administration on glucose clearance.
Materials:
-
AICAR solution
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Administer AICAR or vehicle (saline) via IP or SC injection at the desired dose (e.g., 250-500 mg/kg).
-
30 minutes after AICAR/vehicle injection, record the baseline blood glucose level (t=0) from a tail snip.
-
Immediately after the baseline glucose measurement, administer a 2 g/kg body weight bolus of 20% glucose solution via IP injection.
-
Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
Intraperitoneal Insulin Tolerance Test (IPITT) with AICAR
This protocol evaluates the effect of AICAR on insulin sensitivity.
Materials:
-
AICAR solution
-
Insulin solution (e.g., 0.75 U/kg body weight, diluted in sterile saline)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Administer AICAR or vehicle (saline) via IP or SC injection.
-
30 minutes after AICAR/vehicle injection, record the baseline blood glucose level (t=0) from a tail snip.
-
Immediately after the baseline glucose measurement, administer insulin (e.g., 0.75 U/kg) via IP injection.
-
Measure blood glucose from the tail vein at 15, 30, 60, and 90 minutes post-insulin injection.[4]
Measurement of Tissue-Specific Glucose Uptake
This protocol uses a radioactive glucose analog, 2-deoxy-D-[1,2-³H]glucose, to measure glucose utilization in specific tissues following AICAR administration.
Materials:
-
AICAR solution
-
2-deoxy-D-[1,2-³H]glucose solution
-
Anesthesia
-
Liquid nitrogen
-
Tissue homogenization buffer and equipment
-
Scintillation counter and vials
Procedure:
-
Administer AICAR or vehicle to fasted mice.
-
At the time of peak AICAR effect (e.g., 30-60 minutes post-injection), administer a bolus of 2-deoxy-D-[1,2-³H]glucose via tail vein or IP injection.
-
Collect blood samples at timed intervals to determine the plasma disappearance curve of the tracer.
-
At a predetermined time point (e.g., 45 minutes after tracer injection), anesthetize the mouse and rapidly dissect tissues of interest (e.g., skeletal muscle, liver, adipose tissue).
-
Immediately freeze-clamp the tissues in liquid nitrogen to stop metabolic activity.
-
Homogenize the tissues and process them to separate phosphorylated from non-phosphorylated 2-deoxy-D-[1,2-³H]glucose.
-
Measure radioactivity in the tissue homogenates and plasma samples using a scintillation counter.
-
Calculate the tissue-specific glucose uptake rate based on the accumulation of phosphorylated tracer in the tissue and the plasma tracer concentration over time.
Conclusion
AICAR is a powerful pharmacological tool for investigating the in vivo metabolic effects of AMPK activation. The protocols and data presented in these application notes provide a foundation for designing and executing robust metabolic studies. Researchers should carefully consider the specific research question, animal model, and desired metabolic endpoints to optimize the AICAR dosage, administration route, and duration of treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. AICAR administration causes an apparent enhancement of muscle and liver insulin action in insulin-resistant high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Aminoimidazole-4-carboxamide (AICAR) AMPK-Independent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminoimidazole-4-carboxamide (AICAR). While AICAR is widely used as a pharmacological activator of AMP-activated protein kinase (AMPK), a growing body of evidence highlights significant AMPK-independent effects that can influence experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to help you navigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant apoptosis in my cell line after AICAR treatment, even though other AMPK activators don't have the same effect. Is this expected?
A1: Yes, this is a documented AMPK-independent effect of AICAR. Studies have shown that AICAR can induce apoptosis in various cell types, notably in chronic lymphocytic leukemia (CLL) cells, through a mechanism that does not require AMPK.[1][2] This effect is often mediated by the upregulation of pro-apoptotic BH3-only proteins like BIM and NOXA, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[2] In contrast, other AMPK activators such as phenformin (B89758) or A-769662 may not elicit the same apoptotic response.[1][2]
Q2: My cells are arresting in the S-phase of the cell cycle after AICAR treatment. Is this an AMPK-dependent or independent effect?
A2: AICAR can induce cell cycle arrest independently of AMPK. Specifically, in some cell lines like CaSki cells, AICAR has been shown to cause an S-phase arrest.[3] In other contexts, such as in glioma cells, AICAR can block the cell cycle through the proteasomal degradation of the G2/M phosphatase cdc25c, another AMPK-independent mechanism.[4]
Q3: I've noticed changes in the expression of genes related to the Hippo signaling pathway after AICAR treatment. Is there a connection?
A3: Yes, AICAR has been shown to activate the Hippo tumor suppressor pathway independently of AMPK. This involves the upregulation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1 and LATS2), leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][2] This prevents YAP1 from promoting the transcription of pro-proliferative genes.
Q4: Can AICAR influence Wnt/β-catenin signaling without involving AMPK?
A4: While some studies suggest an AMPK-dependent link, there is evidence that AICAR can modulate the Wnt/β-catenin pathway, leading to the stabilization and nuclear accumulation of β-catenin.[5][6] This can subsequently influence the transcription of Wnt target genes. When investigating this pathway, it is crucial to include AMPK-independent controls.
Q5: How can I confirm if the effects I'm observing with AICAR are truly AMPK-independent in my experimental system?
A5: To validate the AMPK-independence of your observations, consider the following control experiments:
-
Use alternative AMPK activators: Treat your cells with other AMPK activators that have different mechanisms of action, such as metformin (B114582) or A-769662. If these compounds do not replicate the effects of AICAR, it suggests an AMPK-independent mechanism for AICAR.[1][2]
-
Use AMPK-deficient cell lines: If available, perform your experiments in cells where the catalytic subunits of AMPK (α1 and α2) have been knocked out or knocked down.[1]
-
Inhibit AMPK signaling: Use a well-characterized AMPK inhibitor, such as Compound C, in conjunction with AICAR. However, be aware that Compound C can also have off-target effects.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause (AMPK-Independent Effect) | Troubleshooting Steps |
| Unexpectedly high levels of apoptosis. | AICAR is inducing apoptosis via upregulation of BIM and NOXA. | 1. Confirm apoptosis using Annexin V/PI staining (see protocol below).2. Perform western blot analysis for BIM and NOXA protein levels.3. Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the phenotype.4. Compare with other AMPK activators (e.g., A-769662).[1][2] |
| Cell cycle arrest at a specific phase (e.g., S-phase or G2/M). | AICAR is causing cell cycle arrest through mechanisms like cdc25c degradation. | 1. Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide staining.2. Analyze the protein levels of key cell cycle regulators like cdc25c, cyclins, and CDKs by western blot. |
| Changes in cell morphology, adhesion, or proliferation not explained by AMPK activation. | AICAR may be activating the Hippo pathway, leading to YAP1 inhibition. | 1. Perform western blot for total and phosphorylated LATS1/2 and YAP1 (p-YAP1 Ser127).2. Analyze the subcellular localization of YAP1 by immunofluorescence; cytoplasmic retention indicates inhibition.[1][2] |
| Alterations in Wnt signaling readouts (e.g., TCF/LEF reporter activity). | AICAR is modulating the Wnt/β-catenin pathway. | 1. Perform western blot for total and nuclear β-catenin levels.2. Use a TCF/LEF reporter assay to measure transcriptional activity.3. Analyze the expression of known Wnt target genes (e.g., c-Myc, Cyclin D1) by qRT-PCR or western blot.[5] |
Quantitative Data Summary
Table 1: AMPK-Independent Effects of AICAR on Apoptosis
| Cell Line | AICAR Concentration | Treatment Duration | Apoptosis Measurement | Result | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 0.5 mM | 24 hours | Annexin V-positive cells | Significant increase | [2] |
| CaSki | 500 µmol/L | 24, 36, 48 hours | Annexin V-positive cells | Time-dependent increase | [3] |
| Trisomic MEFs | 0.2 mM - 0.5 mM | 24 hours | Annexin V-positive, PI-negative cells | 2-fold increase | [8] |
Table 2: AMPK-Independent Effects of AICAR on the Hippo Pathway
| Cell Line | AICAR Concentration | Treatment Duration | Key Proteins Analyzed | Result | Reference |
| MEF-dKO (AMPKα1/α2 knockout) | 1 mM | 4 hours | p-LATS1 (Thr1079), p-YAP1 (Ser112) | Increased phosphorylation | [1] |
| RPE-1 | Not specified | 4 hours | LATS1 protein levels | Increased expression | [1] |
Detailed Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following AICAR treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
AICAR
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of AICAR or vehicle control for the specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping, and collect any floating cells from the medium.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.
Protocol 2: Western Blot for AMPK-Independent Signaling Pathways
Objective: To detect changes in the protein levels and/or phosphorylation status of key mediators of AMPK-independent AICAR effects.
Materials:
-
Cells of interest
-
Complete culture medium
-
AICAR
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BIM, anti-NOXA, anti-LATS1, anti-p-LATS1, anti-YAP1, anti-p-YAP1, anti-β-catenin, anti-cdc25c)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with AICAR as described in Protocol 1.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: AICAR's AMPK-independent induction of apoptosis.
Caption: AMPK-independent activation of the Hippo pathway by AICAR.
Caption: Experimental workflow for analyzing AICAR-induced apoptosis.
References
- 1. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AICAR inhibits proliferation and induced S-phase arrest, and promotes apoptosis in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Mediates AICAR Effect to Increase GATA3 Expression and Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. AMP-activated protein kinase (AMPK) cross-talks with canonical Wnt signaling via phosphorylation of β-catenin at Ser 552 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The energy and proteotoxic stress-inducing compounds AICAR and 17-AAG antagonize proliferation in aneuploid cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AICAR Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AICAR (Acadesine, 5-aminoimidazole-4-carboxamide ribonucleoside). The primary focus is on optimizing AICAR concentration to achieve desired AMPK activation while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it work?
A1: AICAR is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that acts as a pharmacological activator of AMP-activated protein kinase (AMPK).[1][2] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form ZMP (this compound ribonucleotide), which mimics the effect of AMP.[2][3] ZMP allosterically activates AMPK, a key regulator of cellular energy homeostasis.[3][4] AMPK activation, in turn, stimulates energy-producing pathways like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes.[5][6]
Q2: Why am I observing cytotoxicity with AICAR treatment?
A2: Cytotoxicity with AICAR can occur for several reasons:
-
High Concentrations: The concentrations of AICAR needed to induce cytotoxic effects are often in the high range (0.5 to 3 mM), which can lead to off-target effects.[7][8]
-
Cell-Type Specificity: The cytotoxic response to AICAR varies significantly between different cell lines.[7] For instance, a 24-hour treatment with 1 mM AICAR resulted in a ~67% reduction in proliferation in J774 mouse macrophages, but only a ~10% reduction in OMK kidney cells.[7][9]
-
AMPK-Dependent Apoptosis: In many cancer cell lines, sustained activation of AMPK by AICAR can inhibit critical survival pathways like the mTOR pathway, leading to cell cycle arrest and apoptosis.[7]
-
AMPK-Independent Effects: AICAR can induce apoptosis through mechanisms that are independent of AMPK activation.[7][10] These can include disruptions in pyrimidine (B1678525) metabolism, leading to S-phase arrest.[7]
Q3: What are the typical working concentrations for AICAR in cell culture?
A3: A common starting point for in vitro experiments is a concentration range of 0.5 mM to 2 mM for a duration of 30 minutes to 24 hours.[11] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals.[12] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line.[12]
Q4: How can I be sure the effects I'm seeing are due to AMPK activation and not off-target effects?
A4: To confirm that the observed effects are AMPK-dependent, you can perform several control experiments:[11]
-
Use an AMPK inhibitor: Pre-treating cells with a specific AMPK inhibitor, such as Compound C (Dorsomorphin), before adding AICAR can help determine if the effects are reversed.[7][11]
-
Use a structurally unrelated AMPK activator: Comparing the effects of AICAR with another AMPK activator that works through a different mechanism can help confirm that the observed phenotype is due to AMPK activation.[11]
-
Employ AMPK knockout/knockdown models: Using cells or animal models where AMPK expression is genetically silenced is a robust method to verify AMPK-dependent effects.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during AICAR experiments, particularly unexpected cytotoxicity.
| Problem | Potential Cause | Suggested Solution |
| High cell death at expected non-toxic concentrations | AICAR concentration is too high for the specific cell line. | Perform a dose-response experiment (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) to determine the IC50 value and a non-toxic working concentration. |
| Prolonged incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration. | |
| Cell culture conditions are sensitizing cells to AICAR. | Culture cells in standard growth medium. High glucose or serum levels can sometimes counteract AICAR's effects, but drastic changes like serum starvation can also induce stress and increase susceptibility to cytotoxicity.[12] | |
| Inconsistent results between experiments | Inconsistent AICAR preparation and storage. | Prepare fresh AICAR stock solutions in an appropriate solvent (e.g., sterile water or PBS) and store them in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[7] |
| Variability in cell density and health. | Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Avoid using over-confluent or stressed cells.[7] | |
| High cell passage number. | Use cells within a defined passage number range to avoid phenotypic and genotypic drift.[7] | |
| No or weak AMPK activation despite using a high concentration of AICAR | Poor AICAR quality or degradation. | Prepare fresh AICAR solutions for each experiment and store them protected from light.[12] |
| Suboptimal Western blot conditions. | Optimize your Western blot protocol. Ensure complete protein transfer, use recommended antibody dilutions, and include a positive control.[12] | |
| High cellular energy status. | Culture cells in low-glucose or serum-free media for a period before and during AICAR treatment to lower the ATP:AMP ratio.[12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of AICAR using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7]
Materials:
-
AICAR stock solution (e.g., 100 mM in sterile dH2O)
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well cell culture plates
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
AICAR Treatment: Treat the cells with a range of AICAR concentrations (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 5 mM) for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.[12][13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Assessing Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of AICAR for the chosen duration. Include an untreated control.[7]
-
Cell Harvesting: Collect both adherent and floating cells.[7]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and PI solution according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark at room temperature.[7]
Data Presentation
Table 1: Effect of AICAR Concentration on Cell Viability (MTT Assay)
| AICAR Concentration (mM) | Cell Line A (% Viability vs. Control) | Cell Line B (% Viability vs. Control) | Cell Line C (% Viability vs. Control) |
| 0 (Control) | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 102% |
| 0.25 | 95% | 88% | 99% |
| 0.5 | 85% | 75% | 96% |
| 1.0 | 60% | 52% | 88% |
| 2.0 | 35% | 28% | 75% |
| 5.0 | 10% | 8% | 45% |
Table 2: Apoptosis Profile in Response to AICAR Treatment (Annexin V/PI Staining)
| AICAR Concentration (mM) | Cell Line A (% Apoptotic Cells) | Cell Line B (% Apoptotic Cells) |
| 0 (Control) | 5% | 4% |
| 0.5 | 15% | 25% |
| 1.0 | 40% | 55% |
| 2.0 | 75% | 85% |
Visualizations
Caption: AICAR enters the cell and is converted to ZMP, which activates AMPK, leading to metabolic changes.
Caption: Workflow for optimizing AICAR concentration in cell culture experiments.
Caption: A decision tree for troubleshooting unexpected cytotoxicity in AICAR experiments.
References
- 1. usada.org [usada.org]
- 2. bc9.co [bc9.co]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminoimidazole-4-carboxamide (AICAR)
Welcome to the technical support center for 5-Aminoimidazole-4-carboxamide (AICAR), a widely used activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of AICAR in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store AICAR stock solutions?
A: Proper preparation and storage of AICAR solutions are critical for experimental success. For long-term storage, AICAR powder should be stored at -20°C.[1]
-
DMSO Stock Solutions: Dissolve AICAR in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-50 mM.[1] It is advisable to warm the solution at 37°C and vortex to ensure it is fully dissolved.[2] Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C.[1][3] DMSO stock solutions are generally stable for several months when stored correctly.[1][2]
-
Aqueous (PBS) Stock Solutions: Dissolve AICAR in sterile phosphate-buffered saline (PBS, pH 7.2). It is strongly recommended to prepare aqueous solutions fresh before each experiment.[1] If short-term storage is necessary, store at -20°C and use within a day.[1]
Q2: What is the stability of AICAR in cell culture media at 37°C?
Troubleshooting Guides
This guide addresses specific issues that researchers might encounter during their experiments with AICAR.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no activation of AMPK | 1. AICAR Degradation: AICAR in the aqueous solution, especially at 37°C in the incubator, may have degraded.[1] 2. Incorrect Concentration: Calculation error or improper dilution of the stock solution. 3. Cell Type Specificity: Different cell lines can have varying levels of adenosine (B11128) transporters and adenosine kinase, affecting AICAR uptake and its conversion to the active form, ZMP.[1] 4. High Glucose/Serum: High levels of glucose or serum in the culture medium can counteract the effects of AICAR by maintaining a high ATP:AMP ratio, thus inhibiting AMPK activation. | 1. Fresh Preparation: Always prepare fresh AICAR-containing media for each experiment. For long-term experiments, consider replenishing the media with fresh AICAR at regular intervals.[1] 2. Verify Concentration: Double-check all calculations and ensure proper mixing of the stock solution before dilution. 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal AICAR concentration for your specific cell line. 4. Adjust Culture Conditions: Consider performing experiments in serum-free or low-glucose media. |
| Unexpected Cellular Effects (e.g., toxicity, altered morphology) | 1. High AICAR Concentration: The concentration of AICAR used may be too high for the specific cell line. 2. Solvent Toxicity: If using a DMSO stock, the final concentration of DMSO in the cell culture medium may be too high. 3. Contamination: The AICAR powder or stock solution may be contaminated. | 1. Use Lower Concentrations: If possible, use the lowest effective concentration of AICAR to minimize off-target effects. 2. Control for Solvent: Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle control (media with the same concentration of DMSO without AICAR) in your experiments. 3. Use Sterile Technique: Maintain aseptic technique when preparing and handling AICAR solutions. |
| Variability Between Experiments | 1. Inconsistent AICAR Activity: This can be due to the use of aged or improperly stored AICAR solutions. 2. Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation. | 1. Fresh Aliquots: Use a fresh aliquot of AICAR stock solution for each experiment. 2. Aliquot Stocks: Prepare single-use aliquots of your AICAR stock solution to avoid multiple freeze-thaw cycles.[3] |
Data Presentation
AICAR Stability in Cell Culture Medium at 37°C
Quantitative data on the degradation of AICAR in cell culture media at 37°C is not extensively documented in the literature. Researchers are advised to perform their own stability studies for long-term experiments.[1]
| Time (hours) | Estimated Remaining AICAR (%) in DMEM | Estimated Remaining AICAR (%) in RPMI-1640 | Estimated Remaining AICAR (%) in F12 |
| 0 | 100 | 100 | 100 |
| 4 | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available |
| 12 | Data not available | Data not available | Data not available |
| 24 | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of AICAR Stock Solution
Materials:
-
AICAR powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of AICAR powder and DMSO to achieve the desired stock concentration (e.g., 50 mM).[1]
-
In a sterile environment, weigh the AICAR powder and transfer it to a sterile microcentrifuge tube.[1]
-
Add the calculated volume of sterile DMSO to the tube.[1]
-
Vortex thoroughly until the AICAR is completely dissolved. If necessary, warm the solution to 37°C.[1][2]
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.[1]
-
Label the aliquots clearly with the name, concentration, and date of preparation.[1]
-
Store the aliquots at -20°C.[1]
Protocol 2: Determination of AICAR Stability in Cell Culture Medium by HPLC-UV
Objective: To quantify the concentration of AICAR in cell culture medium over time at 37°C.[1]
Materials:
-
AICAR
-
Cell culture medium (e.g., DMEM, RPMI-1640, F12)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 6.0) with a gradient of acetonitrile[1]
-
Sterile centrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Preparation of AICAR-containing medium: Prepare a solution of AICAR in your cell culture medium at the desired experimental concentration (e.g., 1 mM).[1]
-
Time-course incubation: Aliquot the AICAR-containing medium into sterile centrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).[1]
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.[1]
-
Sample collection: At each designated time point, remove one tube from the incubator.[1]
-
Sample preparation:
-
HPLC Analysis:
-
Quantification:
-
Data Analysis: Plot the concentration of AICAR versus time to determine the degradation rate and half-life.[1]
Visualizations
Caption: AICAR signaling pathway leading to AMPK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
Technical Support Center: Off-Target Effects of 5-Aminoimidazole-4-carboxamide (AICAR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 5-Aminoimidazole-4-carboxamide (AICAR). Our goal is to help you navigate potential experimental challenges and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how is it intended to work?
A1: this compound ribonucleoside (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP).[1][2][3] Once inside the cell, it is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which mimics AMP.[1][2][4] ZMP allosterically activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, without altering the cellular ATP:AMP ratio.[3][4][5] This makes AICAR a widely used pharmacological tool to study the downstream effects of AMPK activation.[3][4]
Q2: What are the known AMPK-independent (off-target) effects of AICAR?
A2: A growing body of evidence demonstrates that AICAR can exert significant biological effects independently of AMPK activation.[1][5] These off-target effects are crucial to consider for accurate experimental interpretation.[1] Key AMPK-independent mechanisms include:
-
Induction of apoptosis: AICAR can induce apoptosis in certain cancer cells, such as chronic lymphocytic leukemia (CLL) cells, through a mechanism that does not require AMPK.[1] This involves the upregulation of pro-apoptotic proteins like BIM and NOXA.[1]
-
Activation of the Hippo tumor suppressor pathway: AICAR can activate the Hippo pathway, leading to the inhibition of the transcriptional co-activator YAP1, which can suppress cell proliferation.[1]
-
Regulation of the cell cycle: AICAR has been observed to cause cell cycle arrest in various cell lines, independent of AMPK.[1][5]
-
Inhibition of T-cell activation: AICAR can inhibit T-cell activation and cytokine production through an AMPK-independent mechanism, potentially involving the mTOR signaling pathway.[1][6][7][8][9]
-
Interference with purine (B94841) metabolism: As an intermediate in purine biosynthesis, high concentrations of ZMP (the active form of AICAR) can disrupt nucleotide synthesis.[3][5]
Q3: Why might I not be seeing the expected AMPK activation (e.g., increased phosphorylation of AMPKα at Thr172) after AICAR treatment?
A3: Several factors can lead to a lack of observable AMPK activation:
-
Suboptimal AICAR Concentration: The effective concentration of AICAR varies significantly between cell types. A dose-response experiment is essential to determine the optimal concentration for your specific cell line.[10]
-
Insufficient Incubation Time: AMPK activation is a dynamic process. It is recommended to perform a time-course experiment to identify the peak of AMPKα phosphorylation.[10]
-
Cell Culture Conditions: High glucose or serum levels in the culture medium can maintain a high ATP:AMP ratio, counteracting the effects of AICAR and inhibiting AMPK activation. Consider using serum-free or low-glucose media.[10]
-
Reagent Quality: Ensure your AICAR solution is freshly prepared and stored correctly, as it can degrade.[10]
-
Western Blotting Issues: Technical problems with your western blot, such as inefficient protein transfer or inactive antibodies, can lead to false-negative results. Always include positive and negative controls.[10]
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Apoptosis
Symptoms: You observe a significant decrease in cell viability or an increase in apoptotic markers at AICAR concentrations intended to be non-toxic.
Possible Cause: This could be an AMPK-independent off-target effect of AICAR. In some cell types, particularly certain cancer cells, AICAR can induce apoptosis even when other AMPK activators do not.[1]
Troubleshooting Steps:
-
Confirm the Mechanism:
-
Dose-Response Analysis: Perform a careful dose-response experiment to find a concentration that activates AMPK with minimal induction of apoptosis.
-
Time-Course Experiment: Shortening the incubation time with AICAR may allow for the observation of AMPK activation before the onset of significant apoptosis.
Problem 2: Inconsistent or Variable Results in In Vivo Studies
Symptoms: You are observing high inter-animal variability in your in vivo experiments with AICAR.
Possible Causes: Inconsistent AICAR preparation and administration, as well as biological variability among the animals, can contribute to this issue.[11]
Troubleshooting Steps:
-
Standardize AICAR Preparation and Administration:
-
Control for Animal Variability:
-
Acknowledge Off-Target Effects: Be aware that AICAR has known AMPK-independent effects that can contribute to variability.[11] Consider using control animals with genetic modifications in AMPK to confirm the dependency of your observed effects.[11]
Quantitative Data Summary
The following tables summarize quantitative data on AICAR's effects from various studies. Note that optimal concentrations and the magnitude of effects can be highly cell-type and context-dependent.
Table 1: Typical In Vitro Working Concentrations of AICAR
| Parameter | Concentration Range | Typical Duration | Reference |
| Effective Concentration | 0.5 mM - 2 mM | 30 min - 24 hours | [3] |
| Apoptosis Induction (CLL cells) | 0.5 mM | 24 hours | [1] |
| Cell Cycle Analysis (Glioma cells) | 1 mM | 24 hours | [1] |
| Western Blot (MEF-dKO cells) | 1 mM | 4 hours | [1] |
Table 2: Effects of AICAR on Downstream Targets of AMPK
| Target Protein | Effect of AICAR | Typical Fold Change | Cell Type | Reference |
| p-AMPKα (Thr172) | Increased Phosphorylation | Variable | Various | [4][10] |
| p-ACC (Ser79) | Increased Phosphorylation | Variable | Various | [4] |
| PGC-1α | Increased Expression | Variable | C2C12 myotubes | [4] |
| p-ULK1 (Ser555) | Increased Phosphorylation | Variable | C2C12 cells | [4] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Phosphorylation
This protocol is a generalized procedure for assessing the phosphorylation status of AMPK and its downstream targets following AICAR treatment.
-
Cell Culture and AICAR Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.[4]
-
-
SDS-PAGE and Membrane Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[1][4]
-
Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-AMPKα Thr172) and the total protein overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]
-
-
Detection:
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol allows for the quantification of AICAR-induced apoptosis by flow cytometry.
-
Cell Treatment:
-
Culture cells (e.g., primary CLL cells) and treat with AICAR or a vehicle control for the desired time.[1]
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
Visualizations
Caption: On-target signaling pathway of AICAR via AMPK activation.
Caption: AMPK-independent activation of the Hippo pathway by AICAR.
Caption: Troubleshooting workflow for absent or weak p-AMPK signal.
References
- 1. benchchem.com [benchchem.com]
- 2. nrtimes.co.uk [nrtimes.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results with AICAR Treatment: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the AMP-activated protein kinase (AMPK) activator, AICAR (Acadesine). Inconsistent results are a common challenge, and this guide aims to address specific issues to enhance experimental reproducibility and data interpretation.
Frequently Asked questions (FAQs)
Q1: What is AICAR and how does it activate AMPK?
A1: AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable analog of adenosine (B11128). Once inside the cell, it is phosphorylated by adenosine kinase into ZMP (this compound ribonucleotide).[1] ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous activator of AMPK.[1] By binding to the γ-subunit of AMPK, ZMP allosterically activates the enzyme, initiating a signaling cascade that regulates cellular metabolism.[2] This activation occurs without altering the cellular ATP:AMP ratio.[1]
Q2: Why am I not observing the expected activation of AMPK (phosphorylation of AMPKα at Thr172) after AICAR treatment?
A2: Several factors can lead to a lack of observable AMPK activation:
-
AICAR Degradation: AICAR is unstable in aqueous solutions, particularly at 37°C in a cell culture incubator. It is crucial to prepare fresh AICAR-containing media for each experiment to ensure its potency.[3]
-
Suboptimal Concentration: The effective concentration of AICAR can vary significantly between cell types.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[4]
-
Insufficient Incubation Time: AMPK activation is a transient process. A time-course experiment will help identify the peak phosphorylation of AMPKα.[4]
-
Cell Culture Conditions: High levels of glucose or serum in the culture medium can maintain a high ATP:AMP ratio, which can counteract the effect of AICAR and inhibit AMPK activation.[4] Consider conducting experiments in low-glucose or serum-free media.[4]
-
Improper Storage: AICAR powder should be stored at -20°C.[3] Stock solutions, especially aqueous ones, should be made fresh.[3] If using a DMSO stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: My cells are showing unexpected toxicity or apoptosis after AICAR treatment. What is the cause?
A3: Unexpected cytotoxicity can arise from several sources:
-
AMPK-Independent Apoptosis: AICAR can induce apoptosis through mechanisms that are independent of AMPK activation.[4][5] This can involve the upregulation of pro-apoptotic proteins.[5]
-
High Concentrations: High concentrations of AICAR can have off-target effects and lead to cellular toxicity.[3] It's important to determine the optimal, non-toxic concentration for your cell line through a viability assay (e.g., MTT assay).[1]
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is not toxic to your cells.[3]
-
Cell-Type Specific Sensitivity: Different cell lines have varying sensitivities to AICAR. A dose that is non-toxic for one cell line may be cytotoxic for another.[4]
Q4: I am observing effects that seem contradictory to AMPK activation (e.g., on the mTOR pathway). Why is this happening?
A4: These inconsistencies can be attributed to the complex and sometimes AMPK-independent actions of AICAR:
-
AMPK-Independent Effects on mTOR: AICAR has been shown to influence mTOR signaling in an AMPK-independent manner.[4][6]
-
Off-Target Effects: As an adenosine analog, AICAR can have broad effects on cellular metabolism, including interfering with nucleotide synthesis at high concentrations.[1][2]
-
Complex Feedback Loops: The activation of AMPK can trigger intricate feedback mechanisms within the cell that may lead to unexpected downstream signaling events.[4]
Q5: How can I confirm that the effects I'm observing are truly dependent on AMPK activation?
A5: To validate the role of AMPK in your experimental observations, consider the following control experiments:
-
Use an AMPK Inhibitor: Co-treatment with a specific AMPK inhibitor, such as Compound C (Dorsomorphin), can help determine if the effects of AICAR are reversed.[1]
-
Employ AMPK Knockout/Knockdown Models: The most definitive way to confirm AMPK dependency is to use cell lines or animal models where AMPK expression is genetically silenced (e.g., using siRNA or CRISPR).[1][6]
-
Use Other AMPK Activators: Compare the effects of AICAR with other AMPK activators like metformin (B114582) or A-769662.[7] If the effect is specific to AICAR, it may be an off-target effect.
Troubleshooting Guides
Guide 1: Inconsistent or No AMPK Activation
This guide provides a systematic approach to troubleshoot experiments where AICAR fails to activate AMPK as expected.
| Observation | Potential Cause | Recommended Action |
| No p-AMPKα (Thr172) band on Western blot | Ineffective AICAR concentration | Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2 mM AICAR) to determine the optimal concentration for your cell line.[1][4] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak of AMPK phosphorylation.[1][4] | |
| High cellular energy status | Culture cells in low-glucose or serum-free media for a period before and during AICAR treatment.[4] | |
| Poor AICAR quality/degradation | Prepare fresh AICAR solutions for each experiment and store the powder and stock solutions properly. | |
| Weak or inconsistent p-AMPKα band | Suboptimal Western blot conditions | Optimize your Western blot protocol. Ensure complete protein transfer, use recommended antibody dilutions, and include a positive control (e.g., lysate from cells treated with a known AMPK activator like metformin).[4] |
Guide 2: High Variability in In Vivo Studies
High inter-animal variability is a common challenge in AICAR in vivo studies. Here is a systematic approach to troubleshooting:
| Observation | Potential Cause | Recommended Action |
| High inter-animal variability in response | Inconsistent AICAR preparation | Prepare fresh AICAR solution for each experiment, ensuring it is completely solubilized.[8] |
| Differences in animal characteristics | Use animals of the same age and sex. Ensure all animals are healthy and have had an adequate acclimatization period.[8] | |
| Variations in experimental conditions | Standardize the time of day for AICAR administration and measurements, as well as the fasting period before treatment.[8] | |
| Unexpected off-target effects | AMPK-independent actions | Acknowledge the potential for off-target effects in data interpretation.[8] To confirm AMPK dependency, consider using control animals with a genetic knockout of AMPK if possible.[2][8] |
| Dose is too high | Perform a dose-response study to find the optimal biological dose.[2] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell/Animal Model | Reference |
| In Vitro Concentration | 0.5 mM - 2 mM | Various cell lines | [1] |
| In Vitro Incubation Time | 30 minutes - 24 hours | Various cell lines | [1] |
| In Vivo Dosage (mice) | 500 mg/kg (common) | Mice | [8] |
| Palmitate Oxidation Increase | ~3.0-fold | Isolated rat adipocytes | [9] |
| Basal NEFA Release (15h treatment) | ~10-fold increase | Isolated rat adipocytes | [9] |
Experimental Protocols
Protocol 1: Preparation of AICAR for In Vitro Cell Culture
-
Storage: Store lyophilized AICAR powder at -20°C.[3]
-
Stock Solution (DMSO):
-
Aqueous Solution (PBS or Culture Media):
-
Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Protocol 2: In Vivo AICAR Administration in Mice (Intraperitoneal Injection)
-
AICAR Solution Preparation (perform on the day of injection):
-
Weigh the required amount of AICAR powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., for a 500 mg/kg dose in a 25g mouse, a common concentration is 12.5 mg/mL for an injection volume of 10 µL/g).[8]
-
Vortex thoroughly until the AICAR is completely dissolved. Gentle warming to 37°C may be necessary.[8]
-
Ensure the final solution is clear and free of precipitate. Keep the solution on ice and protected from light until injection.[8]
-
-
Intraperitoneal (IP) Injection:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Treatment with AICAR inhibits blastocyst development, trophectoderm differentiation and tight junction formation and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Aminoimidazole-4-carboxamide (AICAR)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental best practices for 5-Aminoimidazole-4-carboxamide (AICAR), a widely used activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it work?
A1: AICAR (this compound ribonucleoside), also known as Acadesine, is a cell-permeable adenosine (B11128) analog.[1] Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP (this compound ribonucleotide).[1][2] ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] This activation occurs without altering the cellular ATP:AMP ratio, making AICAR a valuable pharmacological tool for studying AMPK activation.[4]
Q2: In which solvents is AICAR soluble?
A2: AICAR has varying solubility in different solvents. It is soluble in aqueous solutions like water and PBS, as well as organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5][6] For detailed solubility data, please refer to the data table below.
Q3: How should I prepare and store AICAR stock solutions?
A3: For long-term storage, AICAR powder should be stored at -20°C. Stock solutions are typically prepared in either DMSO or an aqueous buffer like sterile water or PBS. DMSO stock solutions are generally more stable and can be stored at -20°C for several months, while aqueous solutions are less stable and it is often recommended to prepare them fresh before each experiment.[7] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[7][8]
Q4: Why are my experimental results with AICAR inconsistent?
A4: Inconsistent results with AICAR can arise from several factors, including degradation of the compound, improper storage, the use of suboptimal concentrations, or variations in cell culture conditions.[4][5][8] High glucose or serum levels in the culture medium can counteract the effects of AICAR by maintaining a high cellular energy status.[5] Additionally, AICAR can have AMPK-independent effects, especially at high concentrations, which may lead to unexpected outcomes.[9][10]
Q5: I am observing precipitation in my cell culture medium after adding AICAR. What should I do?
A5: Precipitation of AICAR in cell culture media can occur if the final concentration exceeds its solubility in the aqueous environment of the media.[11] This is more likely to happen when adding a highly concentrated DMSO stock solution too quickly to the media. To avoid this, it is recommended to perform a serial dilution, add the AICAR stock solution dropwise to pre-warmed media while gently vortexing, and ensure the final DMSO concentration is low (typically below 0.5%).[11]
Quantitative Data Summary
The solubility of AICAR can vary between different suppliers and batches. The following table summarizes approximate solubility data from various sources.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (mM) | Reference(s) |
| Water | 19.37 - 52.9 | ~75 | [7] |
| DMSO | 12.9 - 40 | ~75 | [7] |
| PBS (pH 7.2) | ~2.5 | Not specified | [6] |
| Ethanol | ~1 | Not specified | [6] |
| Dimethylformamide (DMF) | ~10 | Not specified | [6] |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with AICAR.
Issue 1: No or weak activation of AMPK (e.g., no increase in phospho-AMPKα at Thr172) after AICAR treatment.
-
Potential Cause 1: Inactive AICAR.
-
Solution: AICAR can degrade over time, especially in aqueous solutions.[4] Ensure your AICAR powder has been stored correctly at -20°C. Prepare fresh stock solutions, particularly aqueous ones, for each experiment. For DMSO stocks, use aliquots that have not been subjected to multiple freeze-thaw cycles.[7][8]
-
-
Potential Cause 2: Suboptimal AICAR concentration or incubation time.
-
Solution: The effective concentration of AICAR and the time required for AMPK activation can vary significantly between cell types.[4][12] Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM) and a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal conditions for your specific cell line.[4][5]
-
-
Potential Cause 3: High cellular energy status.
-
Potential Cause 4: Low adenosine kinase activity.
-
Solution: Cells with low adenosine kinase activity may not efficiently convert AICAR to its active form, ZMP.[4] If you suspect this is the case, you may need to use a higher concentration of AICAR or consider using a different cell line.
-
Issue 2: Precipitation or turbidity observed in the AICAR solution or cell culture medium.
-
Potential Cause 1: Poor solubility of AICAR powder.
-
Potential Cause 2: "Crashing out" of AICAR upon dilution in aqueous media.
-
Solution: When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted in an aqueous buffer, it can precipitate. To prevent this, pre-warm your cell culture medium to 37°C. Add the AICAR stock solution dropwise while gently vortexing the medium to ensure rapid and even distribution.[11] Consider making an intermediate dilution in warm media before preparing the final working concentration.
-
-
Potential Cause 3: Interaction with media components.
-
Solution: Over time, AICAR may interact with salts or other components in the cell culture medium, leading to the formation of insoluble complexes.[11] It is best to add the AICAR solution to the media immediately before treating the cells.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Potential Cause 1: Variability in AICAR preparation and administration.
-
Potential Cause 2: AMPK-independent ("off-target") effects.
-
Potential Cause 3: Solvent toxicity.
Experimental Protocols
Protocol 1: Preparation of an Aqueous AICAR Stock Solution (e.g., 75 mM)
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Calculation: Calculate the required mass of AICAR powder to prepare your desired concentration and volume. For example, to make 1 mL of a 75 mM stock solution (Molecular Weight of AICAR = 258.23 g/mol ):
-
Mass (g) = 0.075 mol/L * 0.001 L * 258.23 g/mol = 0.01937 g (19.37 mg)
-
-
Dissolving:
-
Carefully weigh the calculated amount of AICAR powder and transfer it to a sterile conical tube.
-
Add the desired volume of sterile deionized water (diH₂O).
-
Vortex the solution thoroughly until the AICAR is completely dissolved. Gentle heating to 37°C may be required.[7]
-
-
Sterilization (Recommended): Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. It is strongly recommended to use freshly prepared aqueous solutions whenever possible, as some suppliers do not recommend storing them for more than one day.[7]
-
Protocol 2: Preparation of a DMSO AICAR Stock Solution (e.g., 50 mM)
-
Safety Precautions: Follow the same safety precautions as for the aqueous stock solution.
-
Calculation: Calculate the required mass of AICAR powder. For example, to make 1 mL of a 50 mM stock solution:
-
Mass (g) = 0.050 mol/L * 0.001 L * 258.23 g/mol = 0.01291 g (12.91 mg)
-
-
Dissolving:
-
Weigh the calculated amount of AICAR powder and transfer it to a sterile conical tube.
-
Add the desired volume of sterile DMSO.
-
Vortex thoroughly until the AICAR is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. DMSO stock solutions are generally stable for several months when stored properly.[7]
-
Protocol 3: General Protocol for AICAR Treatment of Adherent Cells
-
Cell Seeding: Seed your cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for approximately 24 hours.[12]
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, you can serum-starve the cells for 2-4 hours by replacing the complete medium with a serum-free medium.[12]
-
AICAR Treatment:
-
Prepare working solutions of AICAR by diluting your stock solution into fresh (serum-free or complete) pre-warmed medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same amount of solvent used for the highest AICAR concentration).
-
Aspirate the medium from the cells and add the AICAR-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired duration as determined by your time-course experiments.
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with your intended downstream analysis (e.g., cell lysis for Western blotting, cell viability assay).
Visualizations
Caption: AICAR cellular uptake and activation of the AMPK signaling pathway.
Caption: Troubleshooting workflow for inconsistent or absent AMPK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cell-Type Specific Responses to AICAR Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) in their experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to address challenges related to the cell-type specific effects of AICAR treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving AICAR.
Q1: Why am I not observing the expected activation of AMPK (phosphorylation of AMPKα at Thr172) after AICAR treatment?
A1: Several factors can contribute to a lack of AMPK activation. Consider the following troubleshooting steps:
-
Suboptimal AICAR Concentration: The effective concentration of AICAR can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]
-
Insufficient Incubation Time: AMPK activation is a dynamic process. A time-course experiment is recommended to identify the peak phosphorylation of AMPKα.[1]
-
Cell Culture Conditions: High glucose or serum levels in the culture medium can counteract the effects of AICAR by maintaining a high ATP:AMP ratio, which inhibits AMPK activation. Consider performing experiments in serum-free or low-glucose media.[1]
-
Reagent Quality: Ensure the AICAR solution is freshly prepared and properly stored, as it can degrade over time.[1]
-
Western Blotting Issues: Technical problems with the Western blot procedure, such as inefficient protein transfer, improper antibody dilution, or inactive antibodies, can lead to a false-negative result. Include positive and negative controls to validate your assay.[1]
Q2: My cells are showing a decrease in viability or an increase in apoptosis at concentrations of AICAR that are supposed to be non-toxic. What could be the reason?
A2: While often used for metabolic studies, AICAR can induce apoptosis, and its toxicity is highly cell-type dependent.
-
Cancer Cell Specificity: AICAR has been shown to have a stronger anti-growth and pro-apoptotic effect on cancer cells compared to non-cancer cells.[2][3][4][5]
-
AMPK-Independent Effects: At higher concentrations, AICAR can interfere with purine (B94841) and pyrimidine (B1678525) nucleotide synthesis, leading to S-phase cell cycle arrest and apoptosis, independent of AMPK activation.[6]
-
Cellular Bioenergetics: Cells with a low steady-state ATP content and a high proliferation rate may be more sensitive to AICAR-induced apoptosis.[2][3]
Q3: I am observing contradictory effects of AICAR on the Akt/mTOR pathway in different cell lines. Why is this happening?
A3: The effect of AICAR on the Akt/mTOR pathway is complex and can be cell-type specific, involving both AMPK-dependent and independent mechanisms.
-
AMPK-Dependent Inhibition of mTORC1: In many cell types, AMPK activation by AICAR leads to the inhibition of mTORC1 signaling.[7]
-
Compensatory Activation of Akt: Inhibition of mTORC1 can sometimes trigger feedback loops that result in the compensatory activation of Akt.[2]
-
AMPK-Independent Effects: Some studies have reported that AICAR can inhibit Akt phosphorylation in certain cancer cells, while others show an increase. These discrepancies may be due to off-target effects or differences in the cellular context.[2] For instance, in T-cells, AICAR has been shown to inhibit mTOR signaling in an AMPK-independent manner.[8][9]
Quantitative Data Summary
The following tables summarize typical working concentrations and observed effects of AICAR in various experimental settings.
Table 1: Typical In Vitro Working Concentrations of AICAR [6]
| Application | Cell/Tissue Type | Concentration/Dose | Duration |
| In Vitro | C2C12 Myotubes | 0.5 - 2 mM | 15 min - 24 hours |
| In Vitro | Primary Hepatocytes | 0.5 - 1 mM | 30 min - 2 hours |
| In Vitro | Prostate Cancer Cells (PC3, LNCaP) | 0.5 - 3 mM | 6 - 24 hours |
Table 2: Effects of Acute AICAR Treatment in High-Fat-Fed Rats [10][11]
| Parameter | Dosage & Route | Duration of Monitoring | Key Metabolic Effects |
| Plasma Glucose | 250 mg/kg, s.c. | 46 minutes | ~25% decrease |
| Plasma Insulin (B600854) | 250 mg/kg, s.c. | 46 minutes | ~60% decrease |
| Glucose and Fatty Acid Uptake | 250 mg/kg, s.c. | 46 minutes | Increased in white muscle |
Table 3: Cell-Type Specific Responses to AICAR Treatment
| Cell Type | Key Observed Effects | Putative Mechanism |
| Prostate Cancer Cells (LNCaP, PC3) | Inhibition of cell growth, induction of apoptosis, sensitization to radiotherapy.[4][5][12] | AMPK/mTOR-dependent pathway.[5] |
| HeLa, DU145, HEPG2 (Cancer Cell Lines) | Strong anti-growth effect, stimulation of mitochondrial apoptotic pathway, potential compensatory Akt activation.[2] | Dependent on cellular bioenergetic signature.[2] |
| Non-Cancer Cells (EM64, FM14, HLF) | Less sensitive to AICAR-induced apoptosis and growth inhibition compared to cancer cells.[2][3][4] | Preferential toxicity of AICAR for cancer cells.[4] |
| T-Cells | Inhibition of T-cell activation and cytokine production.[8][9] | AMPK-independent inhibition of mTOR signaling.[8][9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
This protocol details the detection of AMPK activation in cell lysates.[13]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of AICAR (e.g., 0.5, 1, and 2 mM) for a specified time (e.g., 30 minutes to 2 hours). Include an untreated control.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of AICAR on cell proliferation and viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
AICAR Treatment: Treat the cells with a range of AICAR concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.[1]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Acute In Vivo AICAR Administration in Rodents
This protocol is for assessing the immediate metabolic effects of AICAR in rodents.[10]
-
Animal Preparation: Fast animals for a consistent period (e.g., 4-6 hours) to reduce variability in baseline glucose levels.
-
Baseline Measurement: Collect a baseline blood sample for glucose and insulin measurement.
-
AICAR Administration: Administer AICAR via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 250 mg/kg).
-
Monitoring: Collect blood samples at various time points post-injection (e.g., 10, 20, 30, 46 minutes) to monitor changes in plasma glucose, insulin, and other metabolites.[11]
-
Tissue Collection: At the end of the experiment, anesthetize the animals and collect tissues of interest. Snap-freeze tissues in liquid nitrogen and store them at -80°C for further analysis.
Signaling Pathways and Workflows
AICAR's Primary Mechanism of Action
Troubleshooting Workflow for Absent p-AMPK Signal
Cell-Type Dependent AICAR Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating AICAR-Induced Apoptosis in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to AICAR-induced apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AICAR, and how does it induce apoptosis?
A1: AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable analog of adenosine (B11128). Once inside the cell, it is phosphorylated by adenosine kinase into ZMP (this compound ribonucleotide), which is an analog of adenosine monophosphate (AMP).[1][2] ZMP activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] AICAR can induce apoptosis through both AMPK-dependent and AMPK-independent pathways.[3][4][5]
-
AMPK-Dependent Apoptosis: In many cancer cell lines, sustained activation of AMPK by AICAR can inhibit crucial cell survival pathways, such as the mTOR pathway, leading to cell cycle arrest and apoptosis.[1][5][6][7] This can also involve the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).[6][8]
-
AMPK-Independent Apoptosis: Studies have shown that AICAR can induce apoptosis even in the absence of AMPK activation.[2][3][4] This can occur through mechanisms like the upregulation of pro-apoptotic BH3-only proteins (e.g., BIM, NOXA) or the disruption of pyrimidine (B1678525) metabolism, which leads to S-phase arrest.[2][3][4][5]
Q2: Why are my cells undergoing apoptosis at AICAR concentrations that are supposed to be non-toxic?
A2: The cytotoxic response to AICAR is highly cell-type specific.[5] A concentration that is non-toxic in one cell line may induce significant apoptosis in another. Furthermore, the concentrations required to elicit metabolic effects can be high (often in the 0.5 to 3 mM range), which increases the likelihood of off-target effects leading to apoptosis.[1][5] Culture conditions, such as high glucose or serum levels, can also influence the cellular response by altering the basal energy status.[9]
Q3: How can I confirm if the apoptosis I'm observing is truly caused by AICAR's effect on AMPK?
A3: To verify that the observed apoptosis is AMPK-dependent, several control experiments are essential:[10]
-
Use a specific AMPK inhibitor: Co-treatment with an AMPK inhibitor like Compound C (Dorsomorphin) should reverse the apoptotic effect if it is AMPK-mediated.[6][10]
-
Employ AMPK knockout/knockdown models: Using cells with genetically silenced AMPK (e.g., via siRNA or CRISPR) is a robust method to confirm AMPK's role.[10]
-
Use a structurally unrelated AMPK activator: Comparing AICAR's effects with another AMPK activator, such as metformin (B114582) or A-769662, can help confirm that the phenotype is due to AMPK activation.[3][4][10] If other activators do not induce apoptosis, the effect is likely AMPK-independent.[3][4]
Q4: What are the key signaling pathways involved in AICAR-induced apoptosis?
A4: AICAR can trigger apoptosis through several pathways:
-
AMPK/mTOR Pathway: AICAR-activated AMPK can inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[1][7]
-
Mitochondrial (Intrinsic) Pathway: AICAR can induce the mitochondrial pathway of apoptosis, often characterized by the upregulation of pro-apoptotic Bcl-2 family proteins like BIM and NOXA, leading to caspase activation.[3][4][11][12][13]
-
JNK and ROS Pathway: In some cells, like DU-145 prostate cancer cells, AICAR treatment leads to the production of reactive oxygen species (ROS), which in turn activates JNK and caspase-3, initiating apoptosis.[6][8]
Troubleshooting Guides
Problem 1: High levels of unexpected apoptosis observed after AICAR treatment.
This is a common issue arising from the cell-type specific and potentially off-target effects of AICAR.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| High AICAR Concentration | Perform a dose-response curve (e.g., 0.1 mM to 2.5 mM) to determine the optimal, non-toxic concentration for your specific cell line using a cell viability assay like MTT.[5][10][14] |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a time point where AMPK is activated without inducing significant cell death.[9] |
| Cell Culture Conditions | Standardize cell density and health. Ensure cells are in the logarithmic growth phase and use a consistent, low passage number.[5] High glucose or serum levels can affect cellular energy status; consider experiments in low-glucose or serum-free media.[9] |
| AMPK-Independent Cytotoxicity | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway and confirm if cytotoxicity is caspase-dependent.[15] Overexpress anti-apoptotic proteins like Bcl-2 to see if this mitigates the effect.[3][4] |
Problem 2: Inconsistent results or poor reproducibility in apoptosis assays.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Reagent Quality | Prepare AICAR solutions fresh for each experiment, as it can degrade over time.[9] Store the stock solution properly, protected from light at -20°C.[10] |
| Inconsistent Cell State | Always use cells from a similar passage number and ensure they are seeded at a consistent density for every experiment.[5] Avoid using over-confluent or stressed cells.[5] |
| Assay-Specific Issues | For flow cytometry (Annexin V/PI), ensure proper compensation and gating. Collect both adherent and floating cells to accurately quantify the total apoptotic population.[5] For Western blots, include positive and negative controls and ensure efficient protein transfer.[9] |
| Solvent Effects | The vehicle used to dissolve AICAR (e.g., DMSO, water) can have cellular effects. Include a vehicle-only control group in all experiments and keep the final solvent concentration low and consistent.[10] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: AICAR's dual signaling pathways leading to apoptosis.
Caption: Workflow for investigating AICAR-induced apoptosis.
Caption: Troubleshooting logic for unexpected AICAR-induced apoptosis.
Key Experimental Protocols
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
1X Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of AICAR for the chosen duration. Include an untreated control.[5]
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.[5]
-
Washing: Wash the collected cell pellet twice with ice-cold PBS.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Analysis of Apoptotic Proteins
This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved PARP, cleaved Caspase-3, and phosphorylated AMPK.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bim, anti-Noxa, and a loading control (e.g., anti-β-actin).[1][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treating cells with AICAR, wash them with ice-cold PBS and lyse with RIPA buffer.[9][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][16]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[9][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking & Incubation: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply a chemiluminescent substrate and capture the signal with an imaging system.[16] Analyze band intensity relative to the loading control.
References
- 1. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activation of AMP-kinase by AICAR induces apoptosis of DU-145 prostate cancer cells through generation of reactive oxygen species and activation of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of AICAR In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting tips, and detailed protocols for researchers encountering challenges with the poor oral bioavailability of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and why is its oral bioavailability a concern?
A1: AICAR (Acadesine) is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated to ZMP (this compound ribonucleotide). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] This activation makes AICAR a valuable tool for research in metabolic diseases, ischemia, and cancer.[2][3] However, AICAR exhibits very poor oral bioavailability, estimated to be less than 5% in humans.[4] This severely limits its therapeutic potential for chronic conditions that would benefit from oral administration.[5][6]
Q2: What are the primary reasons for AICAR's poor oral bioavailability?
A2: The low oral bioavailability of AICAR is primarily due to its high polarity and low intestinal permeability, which are characteristic of many nucleoside analogs.[1] Its hydrophilic nature hinders its ability to efficiently cross the lipid-rich membranes of the intestinal epithelium.
Q3: What are the recommended administration routes for in vivo studies to ensure consistent AICAR exposure?
A3: Due to its poor oral absorption, parenteral routes of administration are recommended for in vivo studies to achieve consistent and reliable systemic exposure. The most commonly used routes are intraperitoneal (IP) and subcutaneous (SC) injections.[7] Intravenous (IV) administration is also used, particularly in clinical settings and for precise pharmacokinetic studies.[4][8]
Q4: What are the potential strategies to improve the oral bioavailability of AICAR?
A4: Two primary strategies are being explored for improving the oral bioavailability of nucleoside analogs like AICAR:
-
Prodrug Approach: This involves chemically modifying the AICAR molecule to create a more lipophilic derivative (a prodrug). This prodrug can more easily cross the intestinal barrier and is then converted back to the active AICAR molecule within the body.[1][7][9]
-
Nanoformulations: Encapsulating AICAR within nanocarriers, such as lipid nanoparticles or nanoemulsions, can protect it from the harsh environment of the gastrointestinal tract and enhance its absorption.[10][11][12]
Troubleshooting Guide: In Vivo AICAR Experiments
This guide addresses common issues encountered during in vivo experiments with AICAR, particularly when attempting or troubleshooting oral administration strategies.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High variability in experimental results between animals. | Inconsistent AICAR solution preparation. | Ensure AICAR is completely dissolved. Gentle warming (37°C) and vortexing may be necessary. Prepare solutions fresh for each experiment to maintain stability and potency.[7] |
| Inaccurate dosing. | Calibrate balances and pipettes regularly. Base dosing on the most recent body weight of each animal.[7] | |
| Physiological variability. | Standardize experimental conditions such as the fasting state of the animals and the time of day for administration and measurements, as circadian rhythms can affect metabolism.[7] | |
| No observable effect after oral administration. | Extremely low bioavailability. | Confirm that the administered dose is sufficient to overcome the <5% bioavailability. Consider that a significantly higher oral dose compared to parenteral doses will be necessary. |
| Degradation in the GI tract. | The formulation may not be adequately protecting AICAR from the acidic and enzymatic environment of the stomach and intestines. | |
| Inefficient absorption of the formulation. | For nanoformulations, particle size and surface properties are critical for absorption. Characterize your formulation to ensure it meets the desired specifications.[13] | |
| Unexpected side effects or toxicity. | High doses required for oral efficacy. | High concentrations of AICAR or its metabolites can lead to off-target effects. Monitor animals closely for any adverse reactions.[14] |
| Toxicity of the formulation excipients. | When using prodrugs or nanoformulations, ensure that the carriers and linkers are non-toxic at the administered doses.[15] |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic profiles of AICAR via different administration routes and provide a representative comparison of a parent nucleoside analog and a potential prodrug strategy.
Table 1: Pharmacokinetic Profile of Acadesine (AICAR) in Humans Following Intravenous (IV) and Oral (PO) Administration.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 10-100 mg/kg | 10-100 mg/kg |
| Bioavailability (F%) | 100% (by definition) | < 5% |
| Terminal Elimination Half-life (t½) | ~1.4 hours | Not determined due to low bioavailability |
| Total Plasma Clearance (CL) | ~2.5 L/hr/kg | Not applicable |
| Volume of Distribution (Vss) | ~1.6 L/kg | Not applicable |
Data synthesized from a study in healthy male subjects.[4]
Table 2: Representative Pharmacokinetic Data for a Parent Nucleoside Analog vs. an Oral Prodrug Formulation in Rats.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Parent Nucleoside Analog | Intravenous | 10 | >2600 | - | ~15600 | 100 |
| Parent Nucleoside Analog | Oral | 20 | ~980 | 2.0 | ~7500 | 24 |
| Prodrug of Nucleoside Analog | Oral | 20 | >1500 | 1.5 | ~12000 | ~77 |
This table presents representative data synthesized from multiple sources on nucleoside analog pharmacokinetics to illustrate the potential improvement with a prodrug strategy. Specific data for an AICAR prodrug is not publicly available.[16][17]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of AICAR in Mice
This protocol is a standard method for administering AICAR in preclinical mouse models to ensure consistent bioavailability.
Materials:
-
AICAR powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
1 mL syringes with 27-30 gauge needles
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Record the body weight of each mouse immediately before injection to calculate the precise dose.
-
-
AICAR Solution Preparation (prepare fresh daily):
-
Under sterile conditions, weigh the required amount of AICAR powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., for a 500 mg/kg dose in a 25g mouse with an injection volume of 250 µL, the concentration would be 50 mg/mL).
-
Vortex thoroughly until the AICAR is completely dissolved. If necessary, warm the solution to 37°C briefly to aid dissolution. Ensure the final solution is clear.[7]
-
-
Injection Procedure:
-
Gently restrain the mouse by securing the scruff of the neck, exposing the abdomen.
-
Tilt the mouse with its head slightly downward.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45° angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.[11][18]
-
Gently pull back the plunger to ensure no fluid is aspirated, confirming correct needle placement.
-
Slowly inject the calculated volume of the AICAR solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Western Blot for Phospho-AMPKα (Thr172) in Tissue Lysates
This protocol allows for the assessment of AICAR's efficacy in activating its primary target, AMPK.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibody: anti-phospho-AMPKα (Thr172)
-
Primary antibody: anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute each protein sample to the same concentration with RIPA buffer.
-
Mix an equal amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize the phospho-AMPK signal.
-
Visualizations
AICAR's Mechanism of Action and AMPK Signaling
Caption: Intracellular conversion of AICAR to ZMP and subsequent activation of AMPK, leading to metabolic regulation.
Experimental Workflow for Developing an Orally Bioavailable AICAR Formulation
Caption: A logical workflow for the development and evaluation of an orally bioavailable AICAR formulation.
Troubleshooting Logic for Poor Oral Bioavailability
Caption: A decision tree for troubleshooting the causes of poor oral bioavailability in a research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acadesine - Wikipedia [en.wikipedia.org]
- 4. AICA-riboside: safety, tolerance, and pharmacokinetics of a novel adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acadesine (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo toxicity evaluation of nanoemulsions for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.ru [2024.sci-hub.ru]
Technical Support Center: Interpreting Unexpected Outcomes of AICAR Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding unexpected outcomes in studies involving the AMP-activated protein kinase (AMPK) activator, AICAR (Acadesine, 5-aminoimidazole-4-carboxamide ribonucleoside).
AICAR is a widely used pharmacological agent for activating AMPK. However, a growing body of evidence highlights its potential for off-target and AMPK-independent effects, which can lead to misinterpretation of experimental results.[1][2] This guide will help you navigate these complexities and ensure the robustness of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected activation of AMPK (phosphorylation of AMPKα at Thr172) after AICAR treatment?
A1: Several factors can contribute to the lack of AMPK activation:
-
Suboptimal AICAR Concentration: The effective concentration of AICAR can vary significantly between different cell types. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.[3]
-
Insufficient Incubation Time: AMPK activation is a dynamic process. It is recommended to perform a time-course experiment to identify the peak phosphorylation of AMPKα.[3]
-
Cell Culture Conditions: High levels of glucose or serum in the culture medium can counteract the effects of AICAR by maintaining a high ATP:AMP ratio, which inhibits AMPK activation. Consider conducting experiments in serum-free or low-glucose media.[3]
-
Reagent Quality: Ensure that your AICAR solution is freshly prepared and has been stored correctly, as it can degrade over time.[3]
-
Western Blotting Issues: Technical problems during the Western blot procedure, such as inefficient protein transfer, incorrect antibody dilutions, or inactive antibodies, can lead to false-negative results. Always include positive and negative controls to validate your assay.[3]
Q2: My cells are exhibiting decreased viability or increased apoptosis at AICAR concentrations that are expected to be non-toxic. What could be the cause?
A2: While often used for its metabolic effects, AICAR can induce apoptosis, and this effect can be independent of AMPK activation.[1][4]
-
AMPK-Independent Apoptosis: Studies have shown that AICAR can induce apoptosis even in cells lacking AMPK.[1] This can occur through mechanisms like the upregulation of pro-apoptotic proteins BIM and NOXA.[1]
-
Cell-Type Specific Sensitivity: The cytotoxic effects of AICAR can vary significantly between cell lines.[4] It is essential to determine the cytotoxic concentration of AICAR for your specific cell model using a cell viability assay (e.g., MTT assay).[5]
-
High Concentrations and Off-Target Effects: The concentrations of AICAR required to induce cytotoxicity are often high (in the range of 0.5 to 3 mM), which can increase the likelihood of off-target effects.[4][6]
Q3: I am observing effects that are inconsistent with known AMPK-mediated pathways. How can I determine if these are off-target effects of AICAR?
A3: It is crucial to perform control experiments to verify that the observed effects are indeed mediated by AMPK.
-
Use a Specific AMPK Inhibitor: Co-treatment with a specific AMPK inhibitor, such as Compound C (Dorsomorphin), can help determine if the effects of AICAR are reversed.[5]
-
Employ AMPK Knockout/Knockdown Models: Using cells or animal models where AMPK expression is genetically silenced (e.g., using siRNA or in knockout mice) is a robust method to confirm AMPK-dependent effects.[5]
-
Use a Structurally Unrelated AMPK Activator: Comparing the effects of AICAR with another AMPK activator that functions through a different mechanism (e.g., A-769662) can help validate that the observed phenotype is due to AMPK activation.[2][7]
Troubleshooting Guides
Guide 1: Troubleshooting Absent or Weak p-AMPKα (Thr172) Signal
This guide provides a systematic approach to troubleshoot experiments where AICAR fails to activate AMPK as expected.[3]
| Observed Issue | Potential Cause | Recommended Action |
| No p-AMPKα (Thr172) band on Western blot | Ineffective AICAR concentration | Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2 mM AICAR) to determine the optimal concentration for your cell line.[3] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak of AMPK phosphorylation.[3] | |
| High cellular energy status | Culture cells in low-glucose or serum-free media before and during AICAR treatment.[3] | |
| Poor AICAR quality | Prepare fresh AICAR solutions for each experiment and store them protected from light.[3] | |
| Weak or inconsistent p-AMPKα band | Suboptimal Western blot conditions | Optimize your Western blot protocol. Ensure complete protein transfer, use recommended antibody dilutions, and include a positive control (e.g., lysate from cells treated with a known AMPK activator like metformin).[3] |
Guide 2: Investigating Unexpected Cytotoxicity
This guide helps to determine the nature of AICAR-induced cell death in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Increased apoptosis or decreased cell viability | AICAR concentration is too high | Perform a cell viability assay (e.g., MTT, Annexin V/PI staining) to determine the cytotoxic concentration range for your specific cell line and desired treatment duration.[4][5] |
| Prolonged incubation time | Reduce the duration of AICAR treatment and assess cell viability at different time points.[5] | |
| AMPK-dependent apoptosis | Co-treat cells with an AMPK inhibitor (e.g., Compound C) to see if it rescues the cells from AICAR-induced death.[4] | |
| AMPK-independent apoptosis | Compare the effects of AICAR with other AMPK activators (e.g., A-769662, metformin). If only AICAR induces apoptosis, it suggests an AMPK-independent mechanism.[1] Use AMPK knockout/knockdown cells to confirm if the cytotoxic effect persists in the absence of AMPK.[7] |
Data Presentation
Table 1: Summary of AICAR's AMPK-Dependent and Independent Effects
This table summarizes some of the key effects of AICAR, highlighting whether they are mediated by AMPK.
| Effect | Tissue/Cell Type | AMPK-Dependent? | Reference(s) |
| Increased Glucose Uptake | Skeletal Muscle | Yes | [7] |
| Inhibition of Fatty Acid Synthesis | Liver, Adipose Tissue | Yes | [2][7] |
| Inhibition of Gluconeogenesis | Liver | Partially (Both dependent and independent mechanisms reported) | [2][7] |
| Induction of Apoptosis | Cancer Cells, Lymphocytes | No (Can be AMPK-independent) | [1][7] |
| Inhibition of T-cell Activation & Cytokine Production | T-cells | No (AMPK-independent) | [1][8] |
| Inhibition of Cell Proliferation | Various Cancer Cells | No (Can be AMPK-independent) | [2][7] |
| Enhanced Running Endurance | Sedentary Mice | Yes | [2] |
Experimental Protocols
Protocol 1: In Vitro AICAR Treatment and Western Blot for p-AMPKα
This protocol outlines a general procedure for treating cells with AICAR and assessing AMPK activation.
-
Cell Seeding: Plate cells at a density that will prevent them from becoming over-confluent during the experiment.
-
AICAR Preparation: Prepare a fresh dilution of your AICAR stock solution in pre-warmed cell culture media to the desired final concentration. It is recommended to prepare fresh aqueous solutions for each use.[5]
-
Treatment: Remove the old media from the cells and replace it with the AICAR-containing media. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours), which should be optimized for your cell type.[5]
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) and total AMPKα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Collection: Treat cells with AICAR as described above. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Mandatory Visualization
Caption: Overview of AICAR's mechanism of action, highlighting both AMPK-dependent and independent pathways.
Caption: A logical workflow for troubleshooting and interpreting unexpected results from AICAR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing AICAR Treatment in Vitro
Welcome to the technical support center for optimizing in vitro studies using AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it activate AMPK?
A1: AICAR is a cell-permeable analog of adenosine (B11128).[1][2] Once inside the cell, it is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP).[1][3] ZMP mimics adenosine monophosphate (AMP), an endogenous activator of AMP-activated protein kinase (AMPK).[1][3] The accumulation of ZMP leads to the allosteric activation of AMPK, a crucial regulator of cellular energy homeostasis, without altering the cellular ATP:AMP ratio.[3][4] Activated AMPK then phosphorylates downstream targets to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein synthesis).[1]
Q2: What is a typical concentration and incubation time for AICAR treatment?
A2: The effective concentration and incubation time for AICAR can vary significantly depending on the cell type, experimental endpoint, and cell culture conditions.[5] Generally, concentrations ranging from 0.5 mM to 2 mM are used, with incubation times from 30 minutes for acute activation of AMPK to 24 hours or longer for studies on gene expression or long-term metabolic changes.[2] It is highly recommended to perform a dose-response and time-course experiment for each specific cell line and experimental setup to determine the optimal conditions.[3][5]
Q3: Why am I not observing AMPK activation (p-AMPKα at Thr172) after AICAR treatment?
A3: Several factors can lead to a lack of detectable AMPK activation:
-
Suboptimal AICAR Concentration or Incubation Time: The effective dose and time can differ between cell lines. A thorough dose-response and time-course study is crucial.[5]
-
High Cellular Energy Status: High levels of glucose or serum in the culture medium can maintain a high ATP:AMP ratio, which counteracts the effect of AICAR and inhibits AMPK activation.[5] Consider serum-starving your cells or using low-glucose media before and during treatment.[1][5]
-
Reagent Quality: Ensure your AICAR solution is freshly prepared and has been stored correctly, as it can degrade.[5][6] Stock solutions should be stored at -20°C and protected from light.[2][6]
-
Western Blotting Issues: Technical problems such as inefficient protein transfer, incorrect antibody dilutions, or inactive antibodies can result in a false negative. Always include positive and negative controls in your Western blot analysis.[5]
Q4: My cells are showing toxicity or reduced viability after AICAR treatment. What could be the cause?
A4: While often used for its metabolic effects, AICAR can induce apoptosis or necrosis at high concentrations or with prolonged incubation.[5][7][8] This can be due to:
-
High AICAR Concentration: The concentration needed to activate AMPK may be cytotoxic in your specific cell line. It is important to determine the cytotoxic concentration using a viability assay (e.g., MTT assay).[3]
-
Prolonged Incubation: Long exposure to AICAR can lead to off-target effects or cellular stress.[3]
-
AMPK-Independent Effects: High concentrations of ZMP, the active metabolite of AICAR, can interfere with purine (B94841) metabolism and other cellular processes, leading to toxicity.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered during in vitro experiments with AICAR.
| Problem | Potential Cause | Suggested Solution |
| No or weak AMPK phosphorylation (p-AMPKα at Thr172) | Ineffective AICAR concentration. | Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM AICAR).[5] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the peak phosphorylation time.[5] | |
| High cellular energy status (high glucose/serum). | Culture cells in low-glucose or serum-free media for a few hours before and during AICAR treatment.[1][5] | |
| Poor quality of AICAR reagent. | Prepare fresh AICAR solutions for each experiment and store them properly, protected from light.[5][6] | |
| Suboptimal Western blot protocol. | Optimize your Western blot procedure, including protein transfer, antibody dilutions, and include a positive control.[5] | |
| Decreased cell viability or increased apoptosis | AICAR concentration is too high. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration for your cell line and use a lower dose.[3] |
| Prolonged incubation period. | Reduce the duration of the AICAR treatment.[3] | |
| AMPK-independent off-target effects. | Use an AMPK inhibitor (like Compound C) to confirm if the observed effect is AMPK-dependent. Consider using AMPK knockout/knockdown models.[3] | |
| Inconsistent results between experiments | Variations in experimental conditions. | Standardize all experimental parameters, including cell passage number, confluency, and media composition.[3] |
| AICAR solution degradation. | Prepare fresh AICAR solutions for each experiment. If using a stock solution, aliquot it to avoid multiple freeze-thaw cycles.[2][6] |
Data Presentation
Table 1: Effective AICAR Concentrations and Incubation Times in Various Cell Lines
| Cell Type | Effective AICAR Concentration | Incubation Time | Key Finding / Endpoint |
| Primary Rat Hepatocytes | 0.5 mM | 30 min | Maximal activation of AMPK.[9] |
| J774.A1, HepG2/C3A, NIH/3T3 | 1 mM | 24 hours | Increased viability after cryopreservation.[9] |
| Rat Epididymal Adipocytes | 0.5 mM | 15 hours | Increased AMPK activation and fatty acid oxidation.[10] |
| C2C12 and SKN-MC cells | 2 mM | 24 hours | Increased Phospho-AMPKα (Thr172).[2] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231, T47D) | 0.83 mM | 24 - 72 hours | Induction of apoptosis.[11] |
| Prostate Cancer Cells (PC3, LNCaP) | 0.5 - 3 mM | 24 hours | Decreased cell survival.[12] |
| Trisomic Mouse Embryonic Fibroblasts (MEFs) | 0.2 - 0.5 mM | Not Specified | Increased apoptosis.[7] |
| 3T3-L1 Adipocytes | 1 mM | 24 hours | Attenuated insulin-stimulated GLUT4 translocation.[13] |
Experimental Protocols
Protocol 1: General Protocol for AICAR Treatment of Adherent Cells
This protocol provides a general guideline. Optimization of cell density, AICAR concentration, and incubation time is crucial for each cell line.[1]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
AICAR powder
-
Sterile DMSO or water for stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for approximately 24 hours in a humidified incubator (37°C, 5% CO₂).[1]
-
Stock Solution Preparation: Prepare a sterile stock solution of AICAR (e.g., 500 mM) by dissolving it in sterile DMSO or water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, gently aspirate the complete medium, wash the cells once with PBS, and replace it with serum-free medium. Incubate for 2-4 hours.[1]
-
AICAR Treatment: Prepare working solutions of AICAR by diluting the stock solution into fresh medium (serum-free or complete) to achieve the desired final concentrations. Include a vehicle control (medium with the same amount of solvent used for the highest AICAR concentration).[1]
-
Incubation: Aspirate the medium from the cells and add the AICAR-containing or vehicle control medium. Return the plates to the incubator for the desired time period.[1]
-
Cell Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications like protein extraction for Western blotting.[1]
Protocol 2: Western Blot for Phospho-AMPK (Thr172) and Total AMPK
This protocol describes the detection of total AMPK and its activated, phosphorylated form.[1][14]
Materials:
-
AICAR-treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (Thr172) (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again with TBS-T. Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing: To determine total AMPK levels, the membrane can be stripped and re-probed with an antibody against total AMPKα and a loading control.
Visualizations
Caption: AICAR signaling pathway leading to AMPK activation.
Caption: General workflow for in vitro AICAR treatment and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The energy and proteotoxic stress-inducing compounds AICAR and 17-AAG antagonize proliferation in aneuploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR induces AMPK-independent programmed necrosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Activation of Apoptotic Markers in Human Breast Cancer Cell Lines with Different p53 Backgrounds: MCF-7, MDA-MB-231 and T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
AICAR Dose-Response Analysis: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the AMP-activated protein kinase (AMPK) activator, AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside). This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and a summary of dose-response data across various cell lines to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it work?
A1: AICAR is a cell-permeable adenosine (B11128) analog.[1][2] Once inside the cell, it is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[1][3][4] ZMP mimics the effects of AMP, leading to the allosteric activation of AMP-activated protein kinase (AMPK) without altering the cellular ATP:AMP ratio.[2] Activated AMPK is a master regulator of cellular energy homeostasis, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[5][6]
Q2: What are typical working concentrations and incubation times for AICAR in cell culture?
A2: The effective concentration of AICAR and the required incubation time can vary significantly depending on the cell type, experimental endpoint, and cell culture conditions.[3][7] Generally, concentrations ranging from 0.5 mM to 2 mM are used for durations spanning from 30 minutes to 24 hours.[3] It is crucial to perform a dose-response and time-course experiment for each specific cell line and experimental setup to determine the optimal conditions.[5]
Q3: Why am I not observing AMPK activation (phosphorylation of AMPKα at Thr172) after AICAR treatment?
A3: Several factors can lead to a lack of detectable AMPK activation:
-
Suboptimal AICAR Concentration: The effective dose is highly cell-type dependent. A dose-response curve is essential to identify the optimal concentration for your specific cell line.[7]
-
Insufficient Incubation Time: AMPK activation is a transient process. A time-course experiment will help pinpoint the peak of phosphorylation.[7]
-
High Glucose or Serum Levels: High cellular energy status, often due to high glucose or serum in the culture media, can inhibit AMPK activation.[7] Consider serum starvation or using low-glucose media prior to and during AICAR treatment.[7]
-
AICAR Degradation: AICAR in aqueous solutions, particularly at 37°C, can degrade over time.[8] It is recommended to prepare fresh AICAR-containing media for each experiment.[8]
-
Cell Line Insensitivity: Some cell lines may have low levels of adenosine kinase, the enzyme required to convert AICAR to its active form, ZMP.[2]
-
Western Blotting Issues: Technical problems with the western blot, such as poor antibody quality, improper buffer conditions, or inefficient protein transfer, can lead to false negatives. Always include a positive control.[7]
Q4: My cells are showing unexpected cytotoxicity or apoptosis at concentrations reported to be non-toxic. What could be the cause?
A4: While often used for metabolic studies, AICAR can induce cytotoxicity and apoptosis, particularly at higher concentrations and with prolonged exposure.[9]
-
AMPK-Independent ("Off-Target") Effects: High concentrations of AICAR can interfere with nucleotide synthesis and other cellular processes independent of AMPK activation.[2][10][11]
-
Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivity to AICAR-induced cytotoxicity.[9] For example, a 1 mM concentration for 24 hours resulted in a ~67% reduction in proliferation in J774 mouse macrophages but only a ~10% reduction in OMK kidney cells.[9]
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration in the culture medium is low (typically <0.5%) and include a vehicle-only control.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no AMPK activation | 1. AICAR degradation.[8]2. Incorrect concentration.3. High cellular energy status (high glucose/serum).[7]4. Cell-type insensitivity (low adenosine kinase).[2]5. Suboptimal incubation time.[7] | 1. Prepare fresh AICAR solutions for each experiment.[8]2. Verify calculations and perform a dose-response curve (e.g., 0.1, 0.5, 1, 2 mM).[7]3. Culture cells in low-glucose or serum-free media before and during treatment.[7]4. Verify AMPK expression in your cell line and consult literature for responsiveness.5. Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h).[7] |
| High inter-experimental variability | 1. Inconsistent AICAR preparation.[10]2. Variation in cell density or health.[9]3. High cell passage number leading to phenotypic drift.[9]4. Repeated freeze-thaw cycles of stock solutions.[8] | 1. Prepare fresh AICAR solutions daily and ensure complete dissolution.[10]2. Seed cells at a consistent density and ensure they are in the logarithmic growth phase.[9]3. Use cells within a defined passage number range.4. Aliquot stock solutions into single-use volumes.[8] |
| Unexpected cytotoxicity | 1. AICAR concentration is too high.[9]2. Prolonged incubation time.3. AMPK-independent off-target effects.[10][11]4. Solvent (e.g., DMSO) toxicity.[8] | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration for your cell line.[2]2. Reduce the incubation time.3. Use the lowest effective concentration to minimize off-target effects and consider using an AMPK inhibitor (like Compound C) as a control.[2]4. Ensure the final solvent concentration is non-toxic and include a vehicle control.[8] |
Data Presentation: AICAR Dose-Response in Various Cell Lines
The following tables summarize the effective concentrations of AICAR and the observed effects in different cell lines as reported in the literature. This data should serve as a starting point for experimental design, but optimal conditions should be determined empirically for your specific experimental system.
Table 1: AMPK Activation by AICAR in Different Cell Lines
| Cell Line | Effective AICAR Concentration | Incubation Time | Key Finding / Endpoint |
| Primary Rat Hepatocytes | 0.5 mM | 30 min | Maximal activation of AMPK.[12] |
| C2C12 (mouse myoblasts) | 10-30 µM | Not Specified | Stimulation of AMPK.[13] |
| LNCaP (prostate cancer) | 0.5 - 3 mM | Not Specified | Increased phosphorylation of ACC (a downstream target of AMPK).[14] |
| PC3 (prostate cancer) | 0.5 - 3 mM | Not Specified | Increased phosphorylation of ACC.[14] |
| 22Rv1 (prostate cancer) | 0.5, 1, and 3 mM | 2 hours | Promoted the phosphorylation of AMPK.[15] |
| Breast Cancer Cell Lines | 0.83 mM | 1 hour | Activation of AMPK.[16] |
| PCCL3 (thyroid follicular cells) | 0.25 - 2 mM | 24 hours | Concentration-dependent increase in AMPK and ACC phosphorylation. |
Table 2: Cytotoxic and Anti-proliferative Effects of AICAR
| Cell Line | AICAR Concentration | Incubation Time | Observed Effect |
| PC3 (prostate cancer) | 0.5 and 1 mM | 24 hours | Concentration-dependent decrease in survival.[14] |
| LNCaP (prostate cancer) | 0.5 and 1 mM | 24 hours | Concentration-dependent decrease in survival.[14] |
| 22Rv1 (prostate cancer) | 0.5, 1, and 3 mM | 24 hours | Induction of apoptosis.[15] |
| HeLa, DU145, HEPG2 (cancer cells) | 750 µM | 24 and 48 hours | Strong and cancer-specific anti-growth effect.[17] |
| Breast Cancer Cell Lines | Not Specified | Not Specified | Dose-responsive decreases in proliferation.[16] |
Experimental Protocols
Protocol 1: Preparation of AICAR Stock Solution
-
Reconstitution: AICAR is typically supplied as a lyophilized powder.[3] To prepare a stock solution (e.g., 50 mM), dissolve the powder in an appropriate solvent such as sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).[8] For a 75 mM stock from 25 mg of powder, reconstitute in 1.29 ml of sterile water.[3]
-
Solubilization: If precipitation is observed, warming the tightly capped vial to 37°C and vortexing may be necessary to ensure complete dissolution.[3] The solution should be clear.[3]
-
Storage: For long-term storage, AICAR powder should be kept at -20°C.[8] Stock solutions in DMSO are generally stable for several months at -20°C.[8] It is highly recommended to prepare aqueous solutions fresh for each experiment.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[3][8]
Protocol 2: In Vitro AICAR Treatment and Western Blot Analysis for AMPK Activation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.[1] Allow cells to adhere overnight.
-
Pre-treatment Conditioning (Optional): To enhance the effect of AICAR, consider pre-incubating cells in serum-free or low-glucose medium for a few hours before treatment.[7]
-
AICAR Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of AICAR (e.g., 0.5, 1, and 2 mM).[1] Include an untreated or vehicle-treated control.[1] Incubate for the desired time (e.g., 30 minutes to 2 hours).[1]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[1] Add 100-200 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent increase in the phosphorylation of AMPK and its downstream target ACC is expected.[1]
Mandatory Visualizations
Caption: AICAR is transported into the cell and converted to ZMP, which activates AMPK, leading to metabolic reprogramming.
Caption: Workflow for assessing AMPK activation by AICAR using Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AICAR | Cell Signaling Technology [cellsignal.com]
- 4. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AICAR Effectiveness and Serum Starvation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of AICAR, a potent AMPK activator, in the context of serum starvation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of serum starvation before treating cells with AICAR?
Serum starvation is a common procedure performed before AICAR treatment to reduce basal signaling activity and synchronize the cell population.[1] Serum is a complex mixture of growth factors, hormones, and nutrients that can activate various signaling pathways, including those that counteract the effects of AICAR.[2][3] By removing serum, researchers can:
-
Reduce Confounding Variables: Eliminating the unknown and variable components of serum provides a more defined and reproducible experimental condition.[1][3]
-
Lower Basal AMPK Activity: High glucose or serum levels can maintain a high cellular ATP:AMP ratio, which inhibits baseline AMPK activation.[2] Starvation creates a state of lower energy, making the cells more sensitive to AMPK activators.
-
Synchronize Cells: Serum starvation tends to arrest proliferating cells in the G0/G1 phase of the cell cycle, creating a more homogenous population for study.[1]
-
Increase Insulin (B600854) Sensitivity: Serum starvation is known to increase cellular response to insulin, an effect that requires AMPK.[4]
Q2: I'm not observing the expected AMPK activation after AICAR treatment. What are the common causes and how can I troubleshoot this?
Failure to detect robust AMPK activation (typically measured by the phosphorylation of AMPKα at Threonine-172) is a common issue.[2] Several factors can contribute to this outcome.
Troubleshooting Guide:
-
AICAR Concentration and Incubation Time:
-
Suboptimal Concentration: The effective concentration of AICAR varies significantly between cell types. It is critical to perform a dose-response experiment (e.g., 0.1–2.0 mM) to find the optimal concentration for your specific cell line.[2][5][6]
-
Insufficient Incubation Time: AMPK activation is a dynamic process. A time-course experiment (e.g., 30 minutes to 2 hours) is recommended to identify the peak phosphorylation window.[2][7]
-
-
Cell Culture Conditions:
-
High Cellular Energy Status: High levels of glucose or residual serum in the culture medium can suppress AMPK activation. Ensure the serum starvation period is adequate (typically 2-24 hours) and consider using low-glucose media.[2][6][8]
-
Cell Line Insensitivity: Some cell lines may have low expression of adenosine (B11128) kinase, the enzyme required to convert AICAR into its active form, ZMP.[5]
-
-
Reagent Quality and Preparation:
-
AICAR Degradation: AICAR solutions, especially aqueous ones, should be prepared fresh for each experiment.[9][10] Stock solutions in DMSO are more stable but should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.[10][11]
-
Improper Solubilization: If precipitation is observed in your AICAR solution, warm it gently at 37°C to ensure it is fully dissolved before use.[11]
-
-
Western Blotting Technique:
-
Technical Issues: Problems such as inefficient protein transfer, improper antibody dilutions, or inactive antibodies can lead to false-negative results.[2]
-
Controls: Always include a positive control (e.g., lysate from cells treated with another known AMPK activator like metformin) and a negative (vehicle-only) control to validate your assay.[2]
-
Q3: How does serum starvation itself affect cellular metabolism and AMPK signaling?
Serum starvation is a significant cellular stressor that triggers a range of metabolic and signaling responses, including the activation of AMPK.[3][12]
-
AMPK Activation: Nutrient deprivation lowers the cellular energy state, increasing the AMP:ATP ratio, which is a primary trigger for AMPK activation.[12][13] Studies have shown that serum starvation increases the phosphorylation of AMPK at Thr172.[4][14]
-
Metabolic Shifts: In response to starvation, cells may accelerate the turnover of intracellular metabolites to cope with the diminished energy supply.[15] However, long-term starvation can also impair mitochondrial metabolism, leading to reduced basal respiration and ATP production.[16]
-
Induction of Autophagy and Apoptosis: Long-term or severe serum starvation can induce autophagy through the AMPK/mTOR signaling pathway and can also lead to apoptosis (programmed cell death).[12][17][18]
The fact that serum starvation alone can activate AMPK is a critical consideration. Researchers should determine if the effects of starvation and AICAR are additive or synergistic for their specific experimental question.[8]
Q4: How do the effects of serum starvation and AICAR on cell viability and apoptosis compare?
Both serum starvation and AICAR treatment can induce apoptosis, particularly in cancer cells, but their mechanisms and contexts can differ.
-
Serum Starvation-Induced Apoptosis: This is a well-established phenomenon where nutrient and growth factor withdrawal triggers the intrinsic apoptotic pathway.[18] The apoptotic response can be positively correlated with the degree and duration of serum starvation.[12]
-
AICAR-Induced Apoptosis: AICAR can induce apoptosis in various cancer cell lines, such as prostate cancer and chronic lymphocytic leukemia (CLL).[19][20] This effect can be mediated through both AMPK-dependent and AMPK-independent pathways.[19][20] For instance, in some contexts, AICAR induces apoptosis by up-regulating pro-apoptotic proteins like BIM and NOXA, independent of AMPK activation.[20]
It's important to note that serum starvation can also sensitize some cancer cells to the effects of other therapeutic agents.[14][21]
Data on the Effects of Serum Starvation and AICAR
The following tables summarize quantitative data from published studies, illustrating the impact of these treatments on various cellular parameters.
Table 1: Effect of Serum Starvation Level on Porcine Skeletal Muscle Satellite Cells [12] (Data adapted from a study on porcine SMSCs cultured for 96 hours)
| Parameter | 20% Serum (Control) | 15% Serum (Mild Starvation) | 5% Serum (Severe Starvation) |
| Apoptosis Rate (%) | 6.52 ± 1.33 | 7.06 ± 0.67 | 8.77 ± 0.45 |
| ROS Level (Relative) | 56.99 ± 1.11 | 67.77 ± 0.90 | 81.40 ± 0.53 |
| ATP Level (Relative) | 4.13 ± 0.41 | 6.18 ± 0.62 | 12.65 ± 0.97 |
| p-AMPK/AMPK Ratio | 1.50 ± 0.17 | 4.96 ± 0.08 | 13.31 ± 1.15 |
Table 2: Comparing Effects of Serum Starvation vs. AICAR on Protein Phosphorylation in Human Myotubes [22] (Data represents fold change relative to baseline control after 3-6 hours of treatment)
| Treatment Condition | p-ACC (AMPK Target) | p-FAK (Focal Adhesion Kinase) |
| Serum-Free Media | Increased | Decreased |
| AICAR (2 mmol/l) | Significantly Increased | Significantly Decreased |
| Insulin (120 nmol/l) | No Significant Change | Increased |
Key Experimental Protocols
Protocol 1: General Serum Starvation
This protocol describes a general method for preparing cells for subsequent experiments, such as AICAR treatment. The duration and specific media can vary by cell type.[3][23][24]
-
Cell Growth: Culture cells in their standard growth medium (e.g., DMEM with 10% FBS) until they reach the desired confluency (typically 70-80%).[24]
-
Washing: Gently aspirate the growth medium. Wash the cells twice with sterile, warm phosphate-buffered saline (PBS) to remove residual serum.[3][24]
-
Starvation: Add serum-free medium to the cells. For some cell types, a low-serum medium (e.g., 0.2-0.5% serum) is used instead of completely serum-free medium.[3][23]
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for the desired starvation period (e.g., 2, 4, 12, or 24 hours).[1][6][24]
Protocol 2: AICAR Treatment and Western Blot for AMPK Activation
This protocol outlines the steps to treat cells with AICAR and assess AMPK activation via Western blotting.[2][7]
-
Cell Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Perform serum starvation as described in Protocol 1 for the desired duration.[6][7]
-
AICAR Preparation: Prepare a stock solution of AICAR (e.g., 75 mM in sterile water or 50 mM in DMSO).[10][11] Immediately before use, dilute the stock solution into fresh serum-free medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 mM).[7] Include a vehicle-only control.
-
Treatment: Remove the starvation medium and add the AICAR-containing medium (or vehicle control) to the cells. Incubate for the desired time (e.g., 30-120 minutes).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins via electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin).[7] It is also common to probe for a downstream target like phospho-ACC (Ser79).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AICAR | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. usada.org [usada.org]
- 14. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum Starvation Accelerates Intracellular Metabolism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum starvation affects mitochondrial metabolism of adipose-derived stem/stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Long-Term Serum Starvation on Autophagy, Metabolism, and Differentiation of Porcine Skeletal Muscle Satellite Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum starvation induces density-dependent apoptosis via HIF-1 activation and JNK suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serum-nutrient starvation induces cell death mediated by Bax and Puma that is counteracted by p21 and unmasked by Bcl-x(L) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Higher AICAR Concentrations in Spheroid Cultures
Welcome to the technical support resource for researchers utilizing the AMPK activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), in 3D spheroid cultures. This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving high concentrations of AICAR.
Frequently Asked Questions (FAQs)
Q1: Why do my spheroid cultures require a higher concentration of AICAR to elicit a response compared to my 2D monolayer cultures?
A1: This is a commonly observed phenomenon. Spheroid cultures often exhibit increased resistance to therapeutic agents, including AICAR, for several reasons:
-
Limited Drug Penetration: The dense, multi-layered structure of spheroids can act as a physical barrier, limiting the diffusion of AICAR to the inner core of the spheroid.
-
Cellular Stratification: Spheroids develop gradients of nutrients, oxygen, and waste products. Cells in the inner core may be in a quiescent or hypoxic state, rendering them less sensitive to metabolic activators like AICAR compared to the actively proliferating cells in the outer layers.
-
Altered Cell-Cell and Cell-Matrix Interactions: The complex 3D architecture and signaling environment within a spheroid can influence cellular responses to external stimuli, contributing to altered drug sensitivity.
Studies have shown that higher concentrations of AICAR are necessary to achieve similar cytotoxic and growth-inhibitory effects in spheroids as in 2D cultures.[1]
Q2: What is the typical effective concentration range for AICAR in spheroid cultures?
A2: The optimal AICAR concentration is highly dependent on the cell type, spheroid size, and the duration of treatment. While concentrations as low as 0.5 mM can be effective in some monolayer cultures, spheroid studies have reported using concentrations ranging from 0.5 mM to as high as 5 mM.[1][2] It is crucial to perform a dose-response study for your specific cell line and spheroid model to determine the optimal working concentration.
Q3: What are the expected effects of high AICAR concentrations on cancer spheroids?
A3: High concentrations of AICAR, through the activation of AMP-activated protein kinase (AMPK), are known to induce several anti-cancer effects in spheroids, including:
-
Inhibition of Spheroid Growth: AICAR can significantly delay or reduce the growth of spheroids.[1][2]
-
Induction of Apoptosis: Activation of the AMPK pathway can trigger programmed cell death.[1][3][4] This can be observed as an increase in markers like cleaved PARP and the activity of caspases 3 and 7.[3]
-
Synergistic Effects with Other Treatments: AICAR has been shown to sensitize cancer cells to radiotherapy and can have synergistic effects when combined with other chemotherapeutic agents like docetaxel.[1][2][3]
Q4: Can high concentrations of AICAR be toxic to my cells?
A4: Yes, at higher concentrations, AICAR can induce cytotoxicity and apoptosis, even in cancer cells.[1][5] This is often the desired therapeutic effect in cancer research. However, it is important to distinguish between targeted apoptosis and non-specific cytotoxicity. Performing a thorough dose-response analysis and using multiple viability and apoptosis assays can help characterize the cellular response to high AICAR concentrations. For some primary cells, concentrations above 0.5 mM have been reported to decrease viability.[6]
Troubleshooting Guide: High AICAR Concentration in Spheroid Cultures
This guide addresses common issues encountered when using elevated AICAR concentrations in spheroid experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on spheroid growth or viability at expected "high" concentrations. | 1. Suboptimal AICAR Concentration: The concentration may still be too low for your specific spheroid model. 2. Poor AICAR Quality: The AICAR solution may have degraded. 3. High Cellular Energy Status: High glucose or serum in the media can counteract AICAR's effects.[7] 4. Cell Line Insensitivity: The cell line may have inherent resistance to AMPK activation. | 1. Perform a dose-response curve with a broader and higher range of AICAR concentrations (e.g., 0.5 mM to 5 mM). 2. Prepare fresh AICAR solutions for each experiment and store them protected from light.[7] 3. Consider culturing spheroids in low-glucose or serum-free media for a period before and during AICAR treatment.[7] 4. Verify AMPK expression in your cell line and consider using a positive control (e.g., a cell line known to be sensitive to AICAR). |
| Excessive and rapid spheroid disintegration, suggesting non-specific cytotoxicity. | 1. AICAR Concentration is Too High: The concentration used may be inducing necrosis rather than apoptosis. 2. Prolonged Incubation Time: Continuous exposure to a very high concentration may lead to widespread cell death. | 1. Perform a detailed dose-response curve to identify the IC50 value and a concentration that induces a more controlled apoptotic response. 2. Reduce the duration of AICAR treatment or use a washout step. 3. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, or multiplexed assays). |
| High variability in response between replicate spheroids. | 1. Inconsistent Spheroid Size: Variability in the initial size of spheroids can lead to different responses. 2. Uneven Drug Distribution: Inadequate mixing or media changes can lead to inconsistent AICAR exposure. | 1. Optimize your spheroid formation protocol to generate spheroids of a consistent size. 2. Ensure thorough but gentle mixing when adding AICAR and during media changes. |
| Observing apoptosis in the spheroid core even in untreated controls. | Natural Necrotic Core Formation: Larger spheroids often develop a necrotic or apoptotic core due to limitations in nutrient and oxygen diffusion. | 1. Characterize the baseline level of apoptosis in your untreated spheroids at different time points. 2. Consider using smaller spheroids for your experiments if the necrotic core interferes with your analysis. 3. When analyzing apoptosis, differentiate between the core and the outer layers of the spheroid. |
Data Summary
Effective AICAR Concentrations and Observed Effects in Spheroid Cultures
| Cell Line | Culture Type | AICAR Concentration | Duration of Treatment | Observed Effects | Reference |
| LNCaP (Prostate Cancer) | Spheroid | Concentration-dependent | Not specified | Reduced spheroid growth | [1] |
| LNCaP (Prostate Cancer) | Spheroid | 5 mM | Not specified | Synergistic spheroid growth inhibition with radiation | [2] |
| PC3 (Prostate Cancer) | Monolayer | 0.5 - 3 mM | 24 hours | Decreased cell survival | [1] |
| 22Rv1 (Prostate Cancer) | Monolayer | 0.5 - 1 mM | 24 - 48 hours | Induced apoptosis, synergistic effect with docetaxel | [3] |
| Primary Rat Hepatocytes | Monolayer | > 0.5 mM | 1 hour | Decreased viability | [6] |
Experimental Protocols
Spheroid Viability Assessment: MTT Assay
This protocol is adapted for 3D spheroid cultures to assess cell viability based on mitochondrial activity.
Materials:
-
Spheroid cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
After the desired AICAR treatment period, carefully add 20 µL of MTT solution to each well containing spheroids.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
For non-adherent spheroids: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully aspirate the media without disturbing the spheroid and the formazan crystals.
-
Add 150-200 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Pipetting up and down may be necessary to fully dissolve the crystals.[8]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the background absorbance from a cell-free well.
Apoptosis Detection: Caspase-Glo® 3/7 3D Assay
This luminescent assay measures caspase-3 and -7 activities, key indicators of apoptosis, and is optimized for 3D cultures.
Materials:
-
Spheroid cultures in a white-walled 96-well plate
-
Caspase-Glo® 3/7 3D Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the spheroids from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 30-40 minutes, protected from light.[9]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Apoptosis Visualization: TUNEL Assay for Spheroids
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This protocol is for paraffin-embedded spheroids.
Materials:
-
Spheroids fixed in 4% paraformaldehyde and embedded in paraffin
-
Microtome for sectioning
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K or other antigen retrieval solution
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Collect spheroids and fix them in 4% paraformaldehyde.
-
Dehydrate the spheroids through an ethanol series and embed them in paraffin.
-
Cut 5 µm thick sections of the spheroids using a microtome and mount them on slides.
-
Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded ethanol series to water.
-
Perform antigen retrieval according to the TUNEL kit manufacturer's instructions (e.g., incubation with Proteinase K).
-
Incubate the sections with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1-1.5 hours.[10]
-
Wash the slides to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the slides with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.
Visualizations
AICAR-Mediated AMPK Signaling Pathway
References
- 1. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The energy and proteotoxic stress-inducing compounds AICAR and 17-AAG antagonize proliferation in aneuploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. Development and characterization of a human three-dimensional chondrosarcoma culture for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating AICAR-Induced AMPK Activation with Inhibitors
This guide provides a comprehensive comparison of methodologies for validating that the cellular effects of AICAR are mediated through AMP-activated protein kinase (AMPK) activation. It is intended for researchers, scientists, and drug development professionals seeking to design rigorous experiments and accurately interpret their findings. We will explore the use of chemical inhibitors, present detailed experimental protocols, and discuss the critical importance of appropriate controls to account for potential off-target effects.
Introduction to AMPK, AICAR, and the Need for Validation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated in response to stresses that deplete ATP, such as low glucose, hypoxia, and ischemia.[1][2] When activated, AMPK stimulates catabolic pathways like fatty acid oxidation to generate ATP while inhibiting anabolic, energy-consuming processes such as protein and lipid synthesis.[3][4] Due to its central role in metabolism, AMPK is a significant therapeutic target for conditions like type II diabetes, obesity, and cancer.[1][4]
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a widely used pharmacological activator of AMPK.[5] As a cell-permeable adenosine (B11128) analog, it is phosphorylated intracellularly to ZMP, which mimics AMP and allosterically activates the AMPK complex.[5][6][7] However, a growing body of evidence indicates that AICAR can exert numerous effects independent of AMPK.[5][8] Therefore, it is crucial to validate that an observed biological response to AICAR is genuinely mediated by AMPK activation. A common strategy is to use an AMPK inhibitor, such as Compound C, to see if it reverses the effects of AICAR.
Key Pharmacological Tools: A Comparison
The selection of an activator and inhibitor is critical. While widely used, both AICAR and Compound C have known limitations that must be considered when interpreting results.
| Feature | AICAR (Activator) | Compound C (Dorsomorphin) (Inhibitor) |
| Mechanism of Action | Pro-drug converted to ZMP, an AMP mimetic that allosterically activates AMPK.[5][9] | ATP-competitive inhibitor of the AMPK catalytic subunit.[10] |
| Potency | Millimolar range (typically 0.5-2 mM in cell culture).[9] | Nanomolar range (IC₅₀ ≈ 235 nM for AMPK), but effective concentrations in cells are higher (e.g., 10-20 µM).[11] |
| Specificity & Off-Target Effects | Can have AMPK-independent effects by modulating other AMP-sensitive enzymes and purine (B94841) metabolism.[5][8][12] | Lacks high specificity. It inhibits a range of other kinases, including VEGFR2 and BMP receptors, sometimes more potently than AMPK.[10][11][13] Observed effects may be AMPK-independent.[10][14] |
| Primary Application | Research tool for inducing AMPK activation.[12] | Research tool for inhibiting AMPK activity; however, caution is strongly advised due to off-target effects.[10][11] |
Visualizing the AMPK Signaling Pathway and Validation Logic
Understanding the signaling cascade is essential for designing and interpreting validation experiments.
Caption: AICAR and Compound C in the AMPK pathway.
Caption: Logical workflow for validating AMPK dependence.
Experimental Protocol: Western Blot for AMPK Activation
The most common method to assess AMPK activation is to measure the phosphorylation of its catalytic α-subunit at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[12][15]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal signaling, serum-starve cells for 4-6 hours prior to treatment.
-
Prepare four treatment groups:
- Vehicle Control: Treat with vehicle (e.g., DMSO) only.
- AICAR: Treat with AICAR (e.g., 1 mM for 1 hour).
- Inhibitor Control: Treat with Compound C alone (e.g., 10 µM for 1.5 hours).
- AICAR + Inhibitor: Pre-treat with Compound C (10 µM) for 30 minutes, then add AICAR (1 mM) for the final hour of incubation.
-
Note: Optimal concentrations and times should be determined empirically for each cell line.[9]
2. Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.[15]
4. Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
- Rabbit anti-phospho-AMPKα (Thr172)
- Rabbit anti-total-AMPKα
- Rabbit anti-phospho-ACC (Ser79)
- Mouse anti-β-actin or anti-GAPDH (as a loading control)[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to their respective total protein levels (e.g., p-AMPK / total AMPK).[15]
-
Further normalize these ratios to the loading control to correct for any loading errors.
Data Presentation and Interpretation
Example Quantitative Western Blot Results:
| Treatment Group | p-AMPK / t-AMPK Ratio (Fold Change vs. Vehicle) | p-ACC / Loading Control (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| AICAR (1 mM) | 4.5 | 3.8 |
| Compound C (10 µM) | 0.8 | 0.9 |
| AICAR + Compound C | 1.2 | 1.1 |
Interpreting the Results:
-
Successful Activation: AICAR treatment should show a significant increase in the phosphorylation of AMPK and its downstream target, ACC.[16][17]
-
Inconclusive or AMPK-Independent Effects: If Compound C fails to reverse an AICAR-induced biological endpoint (e.g., a change in cell viability or gene expression), even while successfully inhibiting AMPK phosphorylation, it strongly suggests the endpoint is mediated by an AMPK-independent mechanism.[10][14]
Critical Considerations and Advanced Validation
-
Inhibitor Specificity: Given the known off-target effects of Compound C, attributing all findings solely to AMPK inhibition is a significant pitfall.[10][19] Results obtained using Compound C should be interpreted with caution.
-
Genetic Controls: The gold standard for validation is to use genetic models. Replicating experiments in cells where AMPK has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA) provides the most definitive evidence for AMPK dependence or independence.[5][14][20] If an effect of AICAR persists in AMPK-knockout cells, it is unequivocally AMPK-independent.
Caption: Experimental workflow for inhibitor validation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Inhibitor, Compound C [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. AICAR decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK-induced activation of Akt by AICAR is mediated by IGF-1R dependent and independent mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Compound C, a Broad Kinase Inhibitor Alters Metabolic Fingerprinting of Extra Cellular Matrix Detached Cancer Cells [frontiersin.org]
- 20. AICAR and compound C negatively modulate HCC-induced primary human hepatic stellate cell activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for AMPK Activation: AICAR vs. Metformin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) remains a pivotal strategy for combating metabolic disorders. Among the arsenal (B13267) of AMPK activators, two compounds have been cornerstones of research for decades: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) and metformin (B114582). While both roads lead to the activation of this master metabolic regulator, the paths they take and their cellular consequences diverge significantly. This guide provides an objective, data-driven comparison of AICAR and metformin, offering insights into their mechanisms, quantitative performance, and the experimental approaches to evaluate their efficacy.
At a Glance: Key Differences
| Feature | This compound (AICAR) | Metformin |
| Mechanism of Action | Direct | Indirect |
| Primary Cellular Effect | Mimics AMP, allosterically activating AMPK | Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio |
| Cellular Uptake | Equilibrative nucleoside transporters (ENTs) | Organic cation transporters (OCTs) |
| Potency | Generally requires micromolar to millimolar concentrations for robust activation | Effective in a similar concentration range, but activation is time and cell-type dependent |
| Specificity | Can have AMPK-independent effects due to its nature as a purine (B94841) precursor | Also exhibits AMPK-independent effects |
Unraveling the Mechanisms of AMPK Activation
The fundamental difference between AICAR and metformin lies in their mode of activating AMPK.
AICAR: The Direct Approach
AICAR is a cell-permeable adenosine (B11128) analog. Once inside the cell, it is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP). ZMP is a structural mimic of adenosine monophosphate (AMP) and directly activates AMPK through three key mechanisms:
-
Allosteric Activation: ZMP binds to the γ-subunit of AMPK, inducing a conformational change that allosterically activates the enzyme.[1]
-
Promotion of Phosphorylation: This conformational change makes AMPK a better substrate for its upstream kinase, primarily Liver Kinase B1 (LKB1), which phosphorylates threonine 172 on the α-subunit, a critical step for full activation.
-
Inhibition of Dephosphorylation: The binding of ZMP also protects the activated, phosphorylated AMPK from being inactivated by protein phosphatases.
Metformin: The Indirect Route
Metformin, a biguanide, takes a more circuitous route to AMPK activation. Its primary action is the mild and transient inhibition of Complex I of the mitochondrial respiratory chain.[1] This leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This elevated AMP:ATP ratio is the physiological trigger for AMPK activation, following the same three mechanisms as AMP itself: allosteric activation, promotion of phosphorylation by LKB1, and inhibition of dephosphorylation.[1]
Quantitative Performance: A Comparative Look
Direct comparison of the potency of AICAR and metformin can be challenging due to variations in experimental conditions across studies. However, data from studies that have performed head-to-head comparisons provide valuable insights.
Table 1: Comparative Efficacy of AICAR and Metformin on AMPK Activation
| Cell Type | Compound | Concentration | Incubation Time | Fold Increase in AMPK Activity/Phosphorylation | Reference |
| Rat Primary Hepatocytes | AICAR | 500 µM | 1 hour | ~2-fold | [2] |
| Metformin | 500 µM | 1 hour | Significant activation required | [2] | |
| Metformin | 2000 µM (2 mM) | 1 hour | ~2-fold (comparable to 500 µM AICAR) | [2] | |
| Metformin | 50 µM | 7 hours | Significant activation | [2] | |
| Metformin | 500 µM | 7 hours | Maximal stimulation | [2] | |
| L6 Myotubes | AICAR | 1 mM | 24 hours | Significant increase in pAMPK/AMPK ratio | [3] |
| Metformin | 1 mM | 24 hours | Significant increase in pAMPK/AMPK ratio | [3] | |
| INS-1E Pancreatic β-cells | AICAR | 1 mM | 16 hours | Increased AMPK and ACC phosphorylation | [4] |
| Metformin | 2 mM | 16 hours | Increased AMPK and ACC phosphorylation | [4] |
Note: The fold increase can vary significantly depending on the cell type, basal AMPK activity, and the specific assay used. The data presented here is for comparative purposes within the cited studies.
EC50 Values
While comprehensive comparative EC50 data is limited, one study in isolated hepatocytes reported an EC50 of approximately 500 µM for AICAR in increasing AMPK kinase activity.[5] For metformin, the activation is highly dependent on the incubation time, with lower concentrations being effective over longer periods.[2]
Experimental Protocols
To aid researchers in designing and interpreting experiments, we provide detailed methodologies for key assays used to compare AICAR and metformin.
1. Western Blotting for AMPK and ACC Phosphorylation
This is the most common method to assess AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, L6 myotubes, C2C12 cells) and grow to 70-80% confluency. Treat cells with a range of concentrations of AICAR (e.g., 0.1-2 mM) and metformin (e.g., 0.1-5 mM) for various time points (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO or media) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
2. In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK from cell or tissue lysates.
-
Lysate Preparation: Prepare cell or tissue lysates as described for Western blotting.
-
Immunoprecipitation (Optional but Recommended): Incubate lysates with an anti-AMPKα antibody to immunoprecipitate the AMPK complex. This helps to isolate AMPK from other kinases that might interfere with the assay.
-
Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK or use the whole-cell lysate in a kinase assay buffer.
-
Add a synthetic peptide substrate for AMPK (e.g., SAMS peptide).
-
Initiate the reaction by adding ATP, often containing a radioactive isotope ([γ-³²P]ATP) or in a system that measures ADP production (e.g., ADP-Glo™ assay).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Conclusion
Both AICAR and metformin are powerful tools for activating AMPK and dissecting its role in cellular metabolism. The choice between them depends on the specific research question. AICAR offers a direct and rapid method to activate AMPK, mimicking a state of high AMP without altering the cellular energy charge. However, its potential for off-target effects as a purine analog should be considered. Metformin, on the other hand, activates AMPK through a more physiologically relevant mechanism of mild mitochondrial stress, but its effects are indirect and can be influenced by cellular energy status and transporter expression. For researchers and drug development professionals, understanding these nuances is critical for designing robust experiments and accurately interpreting the resulting data in the quest for novel metabolic therapies.
References
A Head-to-Head Comparison of AMPK Activators: AICAR vs. A-769662
For researchers, scientists, and drug development professionals investigating the intricacies of cellular metabolism, the choice of an appropriate AMP-activated protein kinase (AMPK) activator is a critical decision that can profoundly influence experimental outcomes. Among the most widely utilized activators are AICAR (Acadesine, 5-aminoimidazole-4-carboxamide ribonucleoside) and A-769662. While both compounds ultimately lead to the activation of AMPK, a master regulator of energy homeostasis, their mechanisms of action, specificity, and potential for off-target effects differ significantly. This guide provides an objective, data-driven comparison to inform the selection of the most suitable compound for your AMPK studies.
Mechanism of Action: Indirect vs. Direct Activation
The fundamental difference between AICAR and A-769662 lies in their mode of AMPK activation. AICAR is an indirect activator. As a cell-permeable adenosine (B11128) analog, it is taken up by cells and phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP).[1][2] ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous activator of AMPK, by binding to the gamma-subunit of the AMPK complex.[2][3] This binding induces a conformational change that promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases like LKB1, leading to AMPK activation.[3][4]
In contrast, A-769662 is a direct, allosteric activator of AMPK.[2][5][6] This thienopyridone (B2394442) compound binds to a site at the interface of the α and β subunits, distinct from the AMP-binding site on the γ-subunit.[2] A-769662 activates AMPK through a dual mechanism: it causes allosteric activation and also inhibits the dephosphorylation of the activating Thr172 residue.[2][4]
Specificity and Off-Target Effects
A crucial consideration in pharmacological studies is the specificity of the compound. A-769662 is generally considered to be a more specific AMPK activator than AICAR.[2][7] The indirect mechanism of AICAR, relying on its conversion to ZMP, introduces a higher potential for off-target effects. ZMP, being an AMP analog, can potentially interact with other AMP-regulated enzymes.[7] Indeed, a growing body of evidence indicates that many of the biological effects of AICAR can occur independently of AMPK activation, complicating the interpretation of experimental results.[1][3][8][9] For instance, AICAR has been shown to induce apoptosis and regulate the cell cycle through AMPK-independent pathways.[1][3]
A-769662, with its direct binding to the AMPK complex, exhibits a higher degree of specificity.[2] However, it is not entirely devoid of off-target effects. At higher concentrations, A-769662 has been reported to inhibit the function of the 26S proteasome in an AMPK-independent manner.[6][10]
Potency and Efficacy
Both AICAR and A-769662 effectively activate AMPK, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC). However, their potency differs. A-769662 is a more potent activator of AMPK in cell-free assays.
Data Presentation
| Parameter | AICAR | A-769662 | References |
| Mechanism of Action | Indirect; converted to ZMP (AMP analog) | Direct; allosteric activator | [1][2][4][5] |
| Binding Site | γ-subunit (AMP binding site) | α/β subunit interface | [2][3] |
| Specificity | Lower; known AMPK-independent off-target effects | Higher; some off-target effects at high concentrations | [1][2][3][7][8] |
| EC50 (cell-free) | ZMP is a less potent activator than AMP | ~0.8 µM (rat liver AMPK) | [6][7][10][11][12] |
| Cellular Effects | Activates catabolic pathways, inhibits anabolic pathways | Activates catabolic pathways, inhibits anabolic pathways | [13][14] |
| Known Off-Target Effects | Apoptosis induction, cell cycle regulation, T-cell activation inhibition | Inhibition of 26S proteasome function | [1][6][10] |
Experimental Protocols
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in response to activators.
Principle: The transfer of the terminal phosphate (B84403) from ATP to a specific substrate peptide (e.g., SAMS peptide) by AMPK is quantified. This can be measured using radiolabeled ATP ([γ-³²P]ATP) or through non-radioactive methods like luminescence-based assays that detect ADP production.
Methodology (Radioactive):
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT), purified AMPK enzyme, the SAMS peptide substrate, and the desired concentration of AICAR or A-769662.[15]
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).[16]
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.[16]
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.[16]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.[16]
Methodology (Luminescent - ADP-Glo™):
-
Kinase Reaction: Set up the kinase reaction with purified AMPK, substrate, ATP, and the test compound. Incubate at 30°C for 60 minutes.[17]
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Record the luminescence using a plate reader.
Western Blot for Phosphorylated AMPK (p-AMPK)
This is a common method to assess the activation state of AMPK in cellular contexts.
Principle: This technique quantifies the level of AMPK phosphorylated at Threonine 172 (p-AMPKα) relative to the total amount of AMPKα protein.
Methodology:
-
Cell Treatment: Culture cells (e.g., HepG2, C2C12) to 70-80% confluency and treat with various concentrations of AICAR or A-769662 for a specified duration.[18]
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19] Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[18]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[18]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-AMPKα (Thr172) overnight at 4°C.[18] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal.
Cellular Glucose Uptake Assay
This assay measures a key downstream physiological effect of AMPK activation.
Principle: The uptake of a glucose analog, such as 2-deoxyglucose (2-DG), is measured. 2-DG is transported into the cell and phosphorylated, trapping it intracellularly. The amount of accumulated 2-DG-6-phosphate is proportional to the rate of glucose uptake.[21][22]
Methodology (Radiolabeled):
-
Cell Seeding and Treatment: Seed cells in multi-well plates. After reaching the desired confluency, starve the cells of glucose and treat with AICAR or A-769662.
-
Glucose Uptake: Initiate glucose uptake by adding a buffer containing radiolabeled 2-deoxy-D-[³H]-glucose.[21] Incubate for a short period (e.g., 5-10 minutes).[21]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.[21]
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.[21]
Methodology (Fluorescent - 2-NBDG):
-
Cell Treatment: Treat cells with the compounds as described above.
-
Glucose Uptake: Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to the medium and incubate for 15-60 minutes.[21]
-
Measurement: Measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope.[21]
Mandatory Visualization
Caption: Mechanisms of AICAR and A-769662 in activating AMPK signaling.
Caption: Experimental workflow for comparing AICAR and A-769662.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 12. A 769662 | AMPK Activators: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of AICAR Effects Using AMPK Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a widely used AMP-activated protein kinase (AMPK) activator, in wild-type versus AMPK knockout models. By leveraging genetic knockout systems, the scientific community has been able to dissect the AMPK-dependent and -independent actions of AICAR, leading to a more nuanced understanding of its molecular mechanisms. This guide summarizes key experimental findings, presents quantitative data in structured tables, details experimental protocols, and provides visual diagrams of the relevant signaling pathways and workflows.
AMPK-Dependent vs. Independent Effects of AICAR
AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated by adenosine kinase to ZMP (AICAR monophosphate).[1][2] ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMPK, a central regulator of cellular energy homeostasis.[1][2] For years, the metabolic effects of AICAR were largely attributed to AMPK activation. However, studies utilizing AMPK knockout models have revealed a more complex picture, with a number of AICAR's effects persisting even in the absence of functional AMPK, highlighting the existence of AMPK-independent pathways.[1][3][4][5]
The genetic validation using knockout mice, particularly those with deletions of the catalytic α1 and α2 subunits of AMPK, has been instrumental in delineating these distinct pathways.[1]
Data Presentation: Quantitative Comparison of AICAR Effects
The following tables summarize the quantitative effects of AICAR in wild-type (WT) and AMPK knockout (KO) models across various metabolic parameters.
| Table 1: Effect of AICAR on Glucose Metabolism | |||
| Parameter | Animal Model | AICAR Effect in Wild-Type | AICAR Effect in AMPK Knockout |
| Whole-Body Glucose Lowering | Mice lacking AMPKα2 | Hypoglycemic effect observed.[1] | Effect is abolished.[1] |
| Adipose tissue-specific AMPKα1/α2 KO mice | Normal blood glucose-lowering effect.[6] | Normal AICAR tolerance observed.[6] | |
| Skeletal Muscle Glucose Uptake | Mice with skeletal muscle-specific AMPKα2 knockout | Increased glucose uptake.[1] | AICAR-induced glucose uptake is abolished.[1] |
| Rats with overexpression of dominant-negative AMPKα2 in soleus muscle | Increased glucose uptake. | Markedly suppressed AICAR-induced glucose uptake.[7] | |
| Adipocyte Glucose Uptake | 3T3-L1 adipocytes with overexpression of dominant-negative AMPKα2 | No effect on AICAR-induced glucose transport.[7] | AICAR-induced glucose uptake is independent of AMPK activation.[7] |
| Adipose tissue from AMPKα1 KO mice | Inhibitory effect on insulin-stimulated glucose uptake still observed.[2] | Effect is likely AMPKα1-independent.[2] |
| Table 2: Effect of AICAR on Lipid Metabolism | |||
| Parameter | Animal Model | AICAR Effect in Wild-Type | AICAR Effect in AMPK Knockout |
| Liver Fatty Acid Oxidation | Mice | Increased fatty acid oxidation.[1] | AICAR-mediated effects are AMPK-dependent.[1] |
| Adipose Tissue Lipogenesis | Mice | Decreased fat synthesis.[1] | AICAR-mediated effects are AMPK-dependent.[1] |
| Plasma Triglycerides | High-fat diet-fed mice | Significant decrease in triglycerides.[8] | Data in knockout models not specified in the search results. |
| Plasma Free Fatty Acids (FFAs) | High-fat diet-fed mice | Significantly reduced FFA levels.[9] | Data in knockout models not specified in the search results. |
| Table 3: Effect of AICAR on Gene Expression and Other Cellular Processes | |||
| Parameter | Animal Model/Cell Line | AICAR Effect in Wild-Type | AICAR Effect in AMPK Knockout |
| Skeletal Muscle Gene Expression (PGC-1α, HKII) | Whole-body AMPKα2 KO mice | Increased mRNA content. | Abolished AICAR-induced increases in PGC-1α and HKII mRNA. |
| T-cell Survival (Ca2+-induced death) | T-cells from AMPK conditional KO mice | Inhibits T-cell death.[3][10][4][5] | Effect is abolished, demonstrating AMPK-dependence.[3][10][4][5] |
| T-cell Activation and Cytokine Production | T-cells from AMPK conditional KO mice | Inhibits T-cell activation and cytokine production.[3][10][4][5] | Inhibition persists, demonstrating an AMPK-independent mechanism.[3][10][4][5] |
| Cognition and Motor Coordination | Muscle-specific AMPKα2 dominant-negative mice | Improved cognition and motor coordination.[11] | Beneficial effects were absent.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vivo AICAR Administration and Glucose Tolerance Test in Mice
Objective: To assess the in vivo effect of AICAR on whole-body glucose metabolism in wild-type and AMPK knockout mice.
Materials:
-
AICAR
-
Sterile 0.9% saline
-
Glucose solution (e.g., 20% w/v)
-
Glucometer and test strips
-
Syringes for injection
-
Animal scale
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
AICAR Administration:
-
Prepare a fresh solution of AICAR in sterile saline. A common dosage is 500 mg/kg body weight.[12][13][14]
-
Administer AICAR via intraperitoneal (IP) or subcutaneous (SC) injection.[8][12] For chronic studies, injections can be performed daily or several times a week for a specified duration.[8][12][13]
-
For acute studies, a single injection is administered.[15]
-
-
Fasting: Fast the mice for 6 hours prior to the glucose tolerance test (GTT).
-
Baseline Glucose Measurement: Take a baseline blood glucose reading from the tail vein.
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the results between wild-type and AMPK knockout mice treated with AICAR or vehicle.[14]
Protocol 2: Measurement of Fatty Acid Oxidation in Isolated Tissues
Objective: To determine the rate of fatty acid oxidation in tissues (e.g., liver, muscle) from wild-type and AMPK knockout mice treated with AICAR.
Materials:
-
[1-¹⁴C]-palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Krebs-Ringer bicarbonate (KRB) buffer
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Tissue Isolation: Euthanize mice and rapidly excise the tissue of interest (e.g., liver, soleus muscle).
-
Tissue Preparation:
-
Incubation with Radiolabeled Substrate:
-
Prepare an incubation medium containing KRB buffer, BSA-conjugated [1-¹⁴C]-palmitic acid, and other necessary nutrients.
-
Incubate the tissue preparation in this medium at 37°C for a defined period (e.g., 30-60 minutes).[19]
-
-
Measurement of ¹⁴CO₂ Production:
-
Quantification:
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.[16]
-
Normalize the rate of fatty acid oxidation to the tissue weight or protein content.
-
-
Data Analysis: Compare the rates of fatty acid oxidation between experimental groups.
Protocol 3: Western Blot Analysis of AMPK Phosphorylation
Objective: To quantify the activation of AMPK in response to AICAR treatment by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in ice-cold RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[21]
-
Data Analysis: Quantify the band intensities and normalize the level of phosphorylated AMPK to the total AMPK level. Compare the results between different treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: AICAR signaling pathway and its downstream effects.
Experimental Workflow
Caption: A typical experimental workflow for AICAR studies in mice.
References
- 1. mdpi.com [mdpi.com]
- 2. AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipose tissue-specific knockout of AMPKα1/α2 results in normal AICAR tolerance and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of AMPK is essential for AICAR-induced glucose uptake by skeletal muscle but not adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation by AICAR reduces diet induced fatty liver in C57BL/6 mice [ouci.dntb.gov.ua]
- 10. oncotarget.com [oncotarget.com]
- 11. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
- 19. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of AICAR and Other AMPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate AMP-activated protein kinase (AMPK) activator is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) with other prominent AMPK activators, including metformin (B114582), A-769662, and PF-06409577. The comparison focuses on their mechanisms of action, quantitative performance data, and detailed experimental protocols to aid in the informed selection and application of these powerful research tools.
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions.[1] A variety of pharmacological agents have been identified that activate AMPK through diverse mechanisms. These activators can be broadly categorized into two main classes: indirect activators that modulate cellular energy levels and direct activators that bind to and allosterically regulate the AMPK enzyme complex.[2]
Mechanisms of Action: A Tale of Two Pathways
Pharmacological AMPK activators operate through either indirect or direct mechanisms to increase kinase activity.
Indirect Activators: These compounds increase the cellular AMP:ATP or ADP:ATP ratio, which is the primary physiological trigger for AMPK activation. A higher ratio leads to the allosteric activation of AMPK and promotes its phosphorylation at Threonine 172 (Thr172) within the α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[1]
-
AICAR: A cell-permeable nucleoside, AICAR is phosphorylated intracellularly by adenosine (B11128) kinase to form ZMP (this compound ribonucleotide).[1][3] ZMP is an AMP analog that mimics the effects of AMP, leading to the allosteric activation of AMPK.[1][4]
-
Metformin: A widely prescribed biguanide (B1667054) for type 2 diabetes, metformin indirectly activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[1][5] This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio.[6][7]
Direct Activators: These compounds bind directly to the AMPK complex, inducing conformational changes that lead to its activation. This activation can occur through allosteric mechanisms and by inhibiting the dephosphorylation of Thr172.[2][8]
-
A-769662: This thienopyridone (B2394442) derivative is a potent, direct AMPK activator that allosterically activates the kinase and inhibits the dephosphorylation of Thr172.[8][9] It exhibits selectivity for AMPK complexes containing the β1 subunit.[10][11]
-
PF-06409577: An orally bioavailable and potent direct AMPK activator, PF-06409577 allosterically activates AMPK with high selectivity for the α1β1γ1 isoform.[12][13]
dot graph "AMPK_Activation_Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,5", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
subgraph "cluster_Indirect" { label="Indirect Activation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondria" [shape=ellipse, fillcolor="#FBBC05"]; "Metformin" -> "Mitochondria" [label="Inhibits Complex I"]; "Mitochondria" -> "AMP_ATP_Ratio" [label="↓ ATP, ↑ AMP"]; "AICAR_in" [label="AICAR"]; "AICAR_in" -> "ZMP" [label="Adenosine Kinase"]; "ZMP" -> "AMP_ATP_Ratio" [label="Mimics AMP"]; }
subgraph "cluster_Direct" { label="Direct Activation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "A769662" [label="A-769662"]; "PF06409577" [label="PF-06409577"]; "A769662" -> "AMPK_Complex" [label="Allosteric\nActivation &\nInhibits\nDephosphorylation"]; "PF06409577" -> "AMPK_Complex" [label="Allosteric\nActivation"]; }
"AMP_ATP_Ratio" [label="↑ AMP:ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AMPK_Complex" [label="AMPK\n(Inactive)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "AMPK_Active" [label="AMPK\n(Active, p-Thr172)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Downstream_Targets" [label="Downstream Targets\n(e.g., ACC, ULK1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"AMP_ATP_Ratio" -> "AMPK_Complex"; "AMPK_Complex" -> "AMPK_Active" [label="LKB1"]; "AMPK_Active" -> "Downstream_Targets" [label="Phosphorylation"];
{rank=same; "Metformin"; "AICAR_in";} {rank=same; "A769662"; "PF06409577";} }
Caption: Mechanisms of action for various AMPK activators.
Quantitative Comparison of AMPK Activators
The efficacy of AMPK activators can be quantified by their half-maximal effective concentration (EC50) for AMPK activation. These values can vary depending on the cell type, experimental conditions, and the specific isoform of AMPK being targeted.
| Activator | Mechanism | Potency (EC50) | Isoform Selectivity | Key Cellular Effects |
| AICAR | Indirect (AMP Mimetic) | ~500 µM - 2 mM (in cells) | None reported | Increases glucose uptake and fatty acid oxidation.[4][6] |
| Metformin | Indirect (Mitochondrial) | ~1 - 2 mM (in cells) | None reported | Reduces hepatic glucose production, increases glucose uptake.[14][15] |
| A-769662 | Direct (Allosteric) | ~120 nM (cell-free)[8], ~0.8 µM (in cells)[2] | Selective for β1-containing complexes.[10][11] | Increases fatty acid oxidation, reduces body weight.[2] |
| PF-06409577 | Direct (Allosteric) | ~7 nM (α1β1γ1)[12][13] | Highly selective for β1-containing complexes.[16] | Inhibits lipogenesis and cholesterol synthesis.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for assessing AMPK activation.
Protocol 1: Western Blotting for AMPK and ACC Phosphorylation
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.[1]
1. Cell Culture and Treatment:
- Plate cells (e.g., C2C12 myotubes, primary hepatocytes) in appropriate culture dishes and grow to desired confluency.
- Starve cells in serum-free media for 2-4 hours prior to treatment.
- Treat cells with various concentrations of the AMPK activator (e.g., AICAR: 0.5-2 mM; Metformin: 1-5 mM; A-769662: 1-100 µM; PF-06409577: 10-100 nM) for a specified duration (e.g., 30-60 minutes).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", size="7.6,6", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
"Start" [label="Cell Culture & Treatment", shape=Mdiamond, fillcolor="#34A853"]; "Lysis" [label="Cell Lysis"]; "Quantification" [label="Protein Quantification"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Western Blot Transfer"]; "Blocking" [label="Blocking"]; "Primary_Ab" [label="Primary Antibody Incubation\n(p-AMPK, p-ACC)"]; "Secondary_Ab" [label="Secondary Antibody Incubation"]; "Detection" [label="Signal Detection (ECL)"]; "Analysis" [label="Data Analysis", shape=Mdiamond, fillcolor="#EA4335"];
"Start" -> "Lysis"; "Lysis" -> "Quantification"; "Quantification" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Analysis"; }
Caption: A typical experimental workflow for Western blot analysis.
Protocol 2: In Vitro AMPK Kinase Assay
This protocol measures the direct effect of compounds on the activity of purified AMPK enzyme.[18]
1. Reagents and Materials:
- Recombinant active AMPK enzyme.
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl2, 1 mM Na3VO4, 5 mM NaF).
- Substrate peptide (e.g., SAMS peptide).
- [γ-³²P]ATP.
- Test compounds (e.g., A-769662, PF-06409577).
- AMP (for allosteric activation).
- Phosphocellulose paper.
- Scintillation counter.
2. Kinase Reaction:
- Prepare a reaction mixture containing kinase buffer, substrate peptide, AMP, and the test compound at various concentrations.
- Initiate the reaction by adding recombinant AMPK enzyme.
- Start the phosphorylation reaction by adding [γ-³²P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
3. Termination and Detection:
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the kinase activity as the amount of phosphate (B84403) incorporated into the substrate per unit of time.
- Plot the kinase activity against the compound concentration to determine the EC50.
Summary and Conclusion
The choice of an AMPK activator depends on the specific research question and experimental design.
-
AICAR remains a widely used tool for inducing a metabolic state mimicking cellular energy stress. However, its indirect mechanism and the requirement for intracellular conversion to ZMP can lead to off-target effects.[1]
-
Metformin is a clinically relevant indirect activator, valuable for studies related to type 2 diabetes. Its effects are pleiotropic and may not be solely mediated by AMPK.[1][19]
-
A-769662 and PF-06409577 represent a class of potent and more specific direct AMPK activators. Their isoform selectivity can be advantageous for targeting specific tissues or pathways. However, off-target effects have also been reported for A-769662.[1][20] PF-06409577's high potency and selectivity make it a valuable tool for precise AMPK activation studies.[12]
By understanding the distinct characteristics of these compounds and employing robust experimental protocols, researchers can confidently investigate the multifaceted roles of AMPK in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. bc9.co [bc9.co]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of AICAR's Effects: A Comparative Guide for Researchers
An objective comparison of Acadesine (AICAR) with alternative AMP-activated protein kinase (AMPK) activators, complete with supporting experimental data and detailed protocols to ensure the validity of your research findings.
Acadesine, or AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AICAR is a cell-permeable adenosine (B11128) analog that, upon entering the cell, is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP).[1][2] ZMP mimics the structure of adenosine monophosphate (AMP), allosterically activating AMPK.[1][2] While AICAR is a valuable tool, a growing body of evidence highlights its potential for off-target, AMPK-independent effects, making it crucial for researchers to incorporate rigorous controls to validate the specificity of their observations.[1][3]
This guide provides a comprehensive comparison of AICAR with other commonly used AMPK activators, namely metformin (B114582) and A-769662. We present a compilation of experimental data, detailed protocols for key validation assays, and visual workflows to aid researchers in designing experiments that can confidently attribute the observed effects to AMPK activation.
Comparative Analysis of AMPK Activators
The choice of an AMPK activator can significantly influence experimental outcomes. Understanding the distinct mechanisms of action and potential for off-target effects of each compound is paramount for the accurate interpretation of data.
| Activator | Mechanism of Action | Advantages | Disadvantages & Off-Target Effects |
| AICAR | Indirect activator. Cell-permeable precursor to ZMP, an AMP analog that allosterically activates AMPK.[2] | Well-characterized and widely used in preclinical studies.[4][5] | Can interfere with purine (B94841) metabolism.[6] Known to have AMPK-independent effects on apoptosis, the Hippo pathway, and T-cell activation.[3][7] Requires intracellular conversion to its active form.[1] |
| Metformin | Indirect activator. Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[8][9] | Clinically approved and well-tolerated. Extensive history of use in research and medicine.[9] | Mechanism is indirect and can have pleiotropic effects beyond AMPK activation.[9] |
| A-769662 | Direct allosteric activator. Binds to a site at the interface of the α and β subunits of the AMPK complex, independent of the AMP binding site.[2] | Direct and potent activator of AMPK.[2] Does not rely on changes in the cellular energy state.[10] | Can have off-target effects, and its isoform selectivity (preferentially activating β1-containing complexes) may be a consideration.[9][11] |
Experimental Strategies to Confirm AICAR Specificity
To rigorously demonstrate that the observed effects of AICAR are mediated by AMPK, a multi-pronged approach employing both pharmacological and genetic tools is recommended.
Pharmacological Inhibition with Compound C (Dorsomorphin)
Co-treatment of cells or tissues with AICAR and a specific AMPK inhibitor, such as Compound C, is a fundamental control. If the effects of AICAR are reversed or attenuated in the presence of the inhibitor, it provides strong evidence for AMPK-dependent action.[6]
Genetic Ablation of AMPK
The most definitive method for confirming AMPK-dependent effects is to utilize genetic models where AMPK expression is silenced. This can be achieved through:
-
AMPK Knockout/Knockdown Cells: Using cell lines with stable knockdown (shRNA) or knockout (e.g., CRISPR-Cas9) of AMPK alpha subunits (the catalytic subunits).[1][12]
-
AMPK Knockout Animal Models: Employing transgenic mice with tissue-specific or whole-body deletion of AMPK alpha subunits.[1][13]
Comparison with Alternative AMPK Activators
Key Experimental Protocols
Below are detailed protocols for essential assays to quantify AMPK activation and its downstream consequences.
Protocol 1: Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
Objective: To measure the phosphorylation status of AMPK at its activating site (Threonine 172) and a key downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79.[15]
Materials:
-
Cell culture reagents
-
AICAR, Metformin, A-769662, Compound C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of AMPK activators (e.g., 0.5-2 mM AICAR, 1-5 mM Metformin, 1-10 µM A-769662) for a specified time (e.g., 30 minutes to 2 hours).[15] For inhibition experiments, pre-incubate with an AMPK inhibitor like Compound C (e.g., 10-20 µM) for 30-60 minutes before adding AICAR.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: In Vitro AMPK Kinase Activity Assay
Objective: To directly measure the enzymatic activity of AMPK in cell or tissue lysates.
Materials:
-
AMPK kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Kinase substrate (e.g., a peptide with an AMPK consensus sequence)
-
ATP
-
Luminometer
Procedure:
-
Prepare Lysates: Treat and lyse cells as described in the Western blot protocol.
-
Kinase Reaction: In a 96-well plate, combine the cell lysate, kinase substrate, and ATP. Incubate at 30°C for the recommended time.
-
Signal Detection: Add the reagent to stop the kinase reaction and deplete remaining ATP. Then, add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to AMPK activity.
Protocol 3: Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells, a key downstream effect of AMPK activation.[15]
Materials:
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose)
-
Cell culture plates
-
Scintillation counter
Procedure:
-
Cell Treatment: Seed and treat cells with AMPK activators as described previously.
-
Glucose Uptake: Wash cells and incubate with a medium containing the radiolabeled glucose analog for a short period (e.g., 5-10 minutes).
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells (e.g., with 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the protein concentration of the lysate.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for validating AICAR's effects.
Caption: AMPK activation and downstream signaling.
By implementing these rigorous experimental controls and utilizing alternative AMPK activators for comparison, researchers can confidently dissect the specific role of AMPK in their biological system of interest and avoid misinterpretation of data arising from the off-target effects of AICAR.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. usada.org [usada.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
AICAR in LKB1-Deficient Cancer Cells: A Comparative Analysis of Alternative Signaling and Therapeutic Vulnerabilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) in cancer cells with deficient versus proficient Liver Kinase B1 (LKB1), a critical tumor suppressor. AICAR is a widely used pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While the canonical LKB1-AMPK signaling axis is well-understood, the response of LKB1-deficient cancer cells to AICAR reveals alternative pathways and presents unique therapeutic opportunities. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling networks.
Introduction
LKB1 is a master serine/threonine kinase that phosphorylates and activates AMPK in response to energetic stress, characterized by an increased AMP:ATP ratio.[1][2] AICAR is a cell-permeable nucleoside that is intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK, typically in an LKB1-dependent manner.[3][4] Loss-of-function mutations in the STK11 gene, which encodes LKB1, are common in various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] Understanding how these LKB1-deficient cells respond to metabolic stressors like AICAR is crucial for developing targeted therapies.
Contrary to the expected resistance, LKB1-deficient cancer cells often exhibit a paradoxical sensitivity to AICAR, undergoing apoptosis through mechanisms that are distinct from the canonical LKB1-AMPK pathway.[3][7] This guide compares these divergent responses, providing a framework for exploiting LKB1 deficiency as a therapeutic vulnerability.
Comparative Data on AICAR's Effects
The following tables summarize the differential effects of AICAR on cell signaling and viability based on LKB1 status.
Table 1: Comparison of AICAR-Induced Apoptosis in LKB1-Proficient vs. LKB1-Deficient Cancer Cells
| Cell Line | LKB1 Status | AICAR Concentration & Duration | Apoptotic Markers (Cleaved Caspase-3, PARP) | Outcome | Citation(s) |
| H460 | Null | 1 mM for 24 hrs | Increased cleavage | Apoptosis induced | [3][8] |
| H460 + WT LKB1 | Re-expressed | 1 mM for 24 hrs | Cleavage blocked | Apoptosis rescued | [3][8] |
| H157 | Null | 2 mM for 24 hrs | Increased cleavage | Apoptosis induced | [3][8] |
| A549 | Null | 2 mM for 48 hrs | Increased cleavage | Apoptosis induced | [3][8] |
| H1299 | Wild-Type | 2 mM for 48 hrs (post-siRNA) | No significant cleavage | Resistant to apoptosis | [3] |
| H1299 + LKB1 siRNA | Knockdown | 2 mM for 48 hrs | Increased cleavage | Sensitized to apoptosis | [3] |
| LKB1-/- MEFs | Null | 1 mM for 24 hrs | Increased cleaved caspase-3 | Apoptosis induced | [3][7] |
Table 2: Comparison of AMPK Pathway Activation by AICAR
| Cell Line | LKB1 Status | Key Observation | Alternative Kinase | Downstream Readout (p-ACC S79) | Citation(s) |
| HeLa | Deficient | AMPK phosphorylation observed | ATM | Not specified | [9] |
| A29 (Normal MEF) | Wild-Type | Robust AMPK phosphorylation | LKB1 / ATM | Not specified | [9] |
| A38 (ATM-deficient) | Wild-Type LKB1 | Significantly lower AMPK phosphorylation | LKB1 | Not specified | [9] |
| H460 + WT LKB1 | Re-expressed | Increased p-AMPK (T172) | LKB1 | Increased | [3] |
| H460 + Vector | Null | Minimal p-AMPK (T172) | N/A | Minimal | [3] |
| H157 | Null | A-769662 induces p-AMPK, but not rescue from AICAR | N/A | Increased (by A-769662) | [10] |
Signaling Pathways
The response to AICAR diverges significantly depending on the presence of functional LKB1.
Canonical AICAR Signaling via the LKB1-AMPK Axis
In LKB1-proficient cells, AICAR activates AMPK, which in turn orchestrates a metabolic shift to conserve energy. This involves inhibiting anabolic processes like protein and lipid synthesis, primarily through the suppression of the mTORC1 pathway.
Caption: Canonical AICAR-LKB1-AMPK signaling pathway.
Alternative AICAR Signaling in LKB1-Deficient Cells
In the absence of LKB1, the cellular response to AICAR is fundamentally altered. While a minor, LKB1-independent route for AMPK activation exists via the ATM kinase, the dominant, clinically relevant effect is the induction of apoptosis through an AMPK-independent mechanism involving metabolic disruption.
Caption: Divergent AICAR signaling in LKB1-deficient cells.
Experimental Protocols
The findings summarized in this guide are based on the following key experimental methodologies.
Cell Culture and Reagents
-
Cell Lines: LKB1-deficient (A549, H460, H157, HeLa) and LKB1-proficient (H1299, H1792) human cancer cell lines were cultured under standard conditions (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin).
-
Reagents: AICAR (typically dissolved in water or DMSO) was added to the culture medium at final concentrations ranging from 0.5 to 2 mM for durations of 24 to 48 hours.[3][8]
Genetic Manipulation of LKB1 Expression
-
LKB1 Re-expression: LKB1-null cell lines (e.g., H460, H157) were infected with retroviruses encoding wild-type (WT) LKB1, a kinase-dead (KD) LKB1 mutant, or an empty vector control.[3] Stable cell lines were selected using an appropriate antibiotic.
-
LKB1 Knockdown: LKB1-proficient cells (e.g., H1299) were transfected with LKB1-specific siRNAs or infected with lentiviruses containing LKB1-shRNA to deplete LKB1 expression. A non-targeting control siRNA/shRNA was used for comparison.[3]
Western Blot Analysis
-
Objective: To detect changes in protein expression and phosphorylation status indicative of pathway activation and apoptosis.
-
Protocol:
-
Cells were treated with AICAR as indicated.
-
Total cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against:
-
AMPK Pathway: Phospho-AMPKα (Thr172), Total AMPKα, Phospho-ACC (Ser79).
-
Apoptosis: Cleaved Caspase-3, Total Caspase-3, Cleaved PARP.
-
Loading Control: β-actin or GAPDH.
-
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis and Cell Viability Assays
-
Objective: To quantify the extent of AICAR-induced cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells were harvested after AICAR treatment.
-
Cells were washed with cold PBS and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI were added to the cells.
-
After a 15-minute incubation in the dark, samples were analyzed by flow cytometry.
-
Cell populations were gated as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
-
MTT Assay: Used to measure overall cell viability by assessing mitochondrial metabolic activity.[11]
Experimental Workflow Diagram
Caption: General workflow for studying AICAR's effects.
Conclusion and Implications
The experimental evidence demonstrates a clear dichotomy in the cellular response to AICAR based on LKB1 status.
-
In LKB1-Proficient Cells: AICAR acts as a canonical AMPK activator, leading to metabolic checkpoints and growth inhibition, but generally not widespread apoptosis.
-
In LKB1-Deficient Cells: AICAR induces potent apoptosis.[3] This effect is largely independent of AMPK activation and is instead linked to the depletion of intracellular uridine pools, leading to the inhibition of pre-rRNA synthesis.[3] While an alternative, ATM-dependent mechanism for weak AMPK activation exists, it is not sufficient to rescue cells from AICAR-induced death.[9][10]
These findings carry significant implications for drug development. The heightened sensitivity of LKB1-deficient tumors to AICAR suggests that metabolic disruption, particularly targeting nucleotide synthesis, is a promising therapeutic strategy for this patient population.[3] The LKB1 mutational status can serve as a biomarker to identify patients who may benefit from therapies that mimic the metabolic consequences of AICAR treatment. Further investigation into agents that disrupt uridine metabolism may yield novel targeted therapies for LKB1-deficient cancers.
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LKB1 promotes cell survival by modulating TIF-IA-mediated pre-ribosomal RNA synthesis under uridine downregulated conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced vulnerability of LKB1-deficient NSCLC to disruption of ATP pools and redox homeostasis by 8-Cl-Ado - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1 deficiency-induced metabolic reprogramming in tumorigenesis and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Downstream Targets of AICAR-Activated AMPK
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis, making it a pivotal target for therapeutic intervention in metabolic diseases, cancer, and other conditions.[1][2][3] Activation of AMPK shifts cellular metabolism from energy-consuming (anabolic) processes to energy-producing (catabolic) pathways.[1][4] One of the most widely used pharmacological activators of AMPK is AICAR (5-aminoimidazole-4-carboxamide ribonucleoside).[1][3] This guide provides a detailed comparison of AICAR with other common AMPK activators, focusing on their downstream targets, supported by quantitative data and detailed experimental protocols.
Overview of Common AMPK Activators
AICAR is a cell-permeable adenosine (B11128) analog that is phosphorylated intracellularly by adenosine kinase to form ZMP (this compound ribonucleotide).[1][3][5][6] ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK and promoting its phosphorylation at Threonine-172 by upstream kinases.[1][3] However, other activators with distinct mechanisms are also widely used. The choice of activator can be critical, as their mechanisms may lead to different downstream effects.
| Activator | Mechanism of Action | Typical Cellular Concentration |
| AICAR | Indirect (AMP Mimetic): Metabolized to ZMP, which allosterically activates AMPK by binding to the γ-subunit.[1][3][5][6] | 0.5 - 2 mM[7] |
| Metformin (B114582) | Indirect (Mitochondrial Inhibition): Primarily inhibits mitochondrial respiratory chain Complex I, increasing the cellular AMP:ATP ratio.[1][2][5] | 1 - 5 mM[8][9] |
| A-769662 | Direct (Allosteric Activator): Binds to a site at the interface of the α and β subunits, causing direct allosteric activation and inhibiting dephosphorylation of Thr172.[1][6] | ~0.8 - 10 µM[7][10] |
Quantitative Comparison of Downstream Target Activation
The activation of AMPK by different compounds leads to the phosphorylation of numerous downstream targets. While many effects are shared, the magnitude of activation and potential off-target effects can differ. The following tables summarize quantitative data from studies comparing the effects of AICAR, Metformin, and A-769662 on key downstream targets.
Disclaimer: The effects of AMPK activators can be cell-type and context-dependent. Direct quantitative comparisons across different studies should be made with caution due to variations in experimental conditions.
Table 1: AICAR vs. Metformin on Downstream Targets
| Target Protein | Parameter Measured | Cell Type | AICAR Effect | Metformin Effect | Key Findings & Reference |
| ACC | Phosphorylation (p-ACC) | INS-1E Pancreatic β-cells | Increased | Increased | Both compounds effectively phosphorylate ACC, a key enzyme in fatty acid synthesis.[11] |
| Akt | Phosphorylation (p-Akt) | INS-1E Pancreatic β-cells | Increased (reversed palmitate-induced inhibition) | No significant effect | AICAR, but not metformin, showed a significant effect on Akt phosphorylation under lipotoxic stress.[11] |
| JNK | Phosphorylation (p-JNK) | INS-1E Pancreatic β-cells | Increased | Decreased | Under palmitate-induced stress, AICAR and metformin have opposing effects on JNK phosphorylation.[11] |
| TG Content | Triglyceride Accumulation | INS-1E Pancreatic β-cells | Significantly Inhibited | No effect | AICAR, via AMPK, inhibited palmitate-induced triglyceride accumulation, whereas metformin did not.[11] |
| Glucose Transport | 2-Deoxyglucose Uptake | L6 Myotubes | ~2-3 fold increase | ~2-3 fold increase | Both AICAR and metformin stimulate glucose transport to a similar extent as insulin.[12] |
Table 2: AICAR vs. A-769662 on Downstream Targets
| Target Protein | Parameter Measured | Cell Type | AICAR Effect | A-769662 Effect | Key Findings & Reference |
| AMPK | p-Thr172 | Primary Hepatocytes | Dose-dependent increase | Synergistic increase with AICAR | A low dose of A-769662 synergistically enhances AICAR-induced AMPK phosphorylation.[10][13] |
| ACC | Phosphorylation (p-ACC) | Primary Hepatocytes | Increased | More profound increase with AICAR | Co-treatment with AICAR and A-769662 leads to a greater phosphorylation of ACC than either compound alone.[10][13][14] |
| Raptor | Phosphorylation | C2C12 Myotubes | Increased | Additive increase with AICAR | Co-treatment additively increases the phosphorylation of the mTORC1 component Raptor.[10] |
| Lipogenesis | Fatty Acid Synthesis | Primary Hepatocytes | ~40-60% decrease | Further decrease with AICAR (~70-75%) | Co-treatment additively inhibits lipogenesis, demonstrating a potent physiological outcome.[10][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and experimental procedures is crucial for understanding the assessment of AMPK activation.
Caption: Comparative mechanisms of AMPK activation by AICAR, Metformin, and A-769662.
Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-ACC (Ser79)
This protocol details the steps to assess the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a primary downstream target of AMPK.[9][15]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12) in 6-well plates to achieve 70-80% confluency.[16]
-
Prepare stock solutions of AICAR (e.g., 500 mM in water) and other activators (e.g., in DMSO).
-
Treat cells with the desired final concentration of the activator (e.g., 1 mM AICAR) for a specified time (e.g., 1-2 hours). Include a vehicle-only control.[16]
2. Lysate Preparation:
-
Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes, vortexing periodically.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[16]
3. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]
-
Load samples onto an SDS-polyacrylamide gel and run at 100-120V.[16][18]
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[16][18]
4. Antibody Incubation and Detection:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17] Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[19]
-
Incubate the membrane with a primary antibody against p-ACC (Ser79) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16][18]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For normalization, the blot can be stripped and re-probed for total ACC or a loading control like actin.
Protocol 2: In Vitro AMPK Kinase Assay (ADP-Glo™)
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.[20]
1. Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Prepare a solution of active AMPK enzyme and a suitable substrate (e.g., SAMS peptide) in the Kinase Buffer.[20]
-
Prepare the test compounds (AICAR, etc.) at desired concentrations. Note: For direct activation assays, ZMP would be used instead of AICAR.
2. Kinase Reaction:
-
In a 96-well plate, combine the enzyme/substrate mix with the test compounds or vehicle control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.[20]
-
Incubate the reaction at 30°C or room temperature for 30-60 minutes.[20]
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate at room temperature for 30-60 minutes.[20]
4. Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the kinase activity. Calculate the fold activation relative to the vehicle control.[20]
Conclusion
AICAR remains a cornerstone for the pharmacological activation of AMPK in research, reliably inducing the phosphorylation of key downstream targets like ACC and ULK1.[1] However, it is an indirect activator with a mechanism dependent on cellular uptake and enzymatic conversion, and it requires millimolar concentrations for efficacy.[3][7]
In comparison, direct allosteric activators like A-769662 offer higher potency and specificity, providing a valuable tool to dissect AMPK-specific signaling without the confounding metabolic effects of altering the adenylate charge.[6] Metformin, while a clinically crucial drug, also acts indirectly and is known to have AMPK-independent effects.[21] The choice of activator should, therefore, be carefully considered based on the specific experimental goals, whether it is to mimic a state of cellular energy stress (AICAR, Metformin) or to achieve specific and potent activation of the AMPK enzyme itself (A-769662). This guide provides the foundational data and protocols to aid researchers in making that selection and accurately assessing the downstream consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of AICAR
For Researchers, Scientists, and Drug Development Professionals
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that has been extensively studied for its role as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor, and its activation can mimic the metabolic effects of exercise, making AICAR a valuable tool in preclinical research for various conditions, including metabolic disorders.[3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of AICAR, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.
Once inside the cell, AICAR is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[4][5] The activation of AMPK triggers a cascade of downstream events that shift the cell from an anabolic to a catabolic state to restore energy balance.[6] However, it is important to note that some effects of AICAR have been observed to be independent of AMPK activation.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of AICAR observed in various in vitro and in vivo studies.
In Vitro Effects of AICAR
| Cell Type | AICAR Concentration | Incubation Time | Key Finding / Endpoint | Reference |
| Primary Rat Hepatocytes | 0.5 mM | 60 min | >50% inhibition of fatty acid synthesis | [7] |
| L6 Myotubes | 2 mM | 30 min | ~700% increase in AMPK phosphorylation | [5] |
| C2C12 Myotubes | 1 mM | 24 hours | No significant cytotoxicity | [9] |
| A549, HepG2, C2C12 | 1 mM | 48-72 hours | 50-60% reduction in cell viability | [9] |
| Mouse Primary Hepatocytes | 0.01-1 mM (in presence of 1 µM A769662) | Not Specified | Synergistic increase in AMPK Thr172 phosphorylation | [10] |
| EDL Muscle (in vitro) | 2 mM | Not Specified | ~2-fold increase in 2-deoxyglucose transport | [11] |
In Vivo Effects of AICAR
| Animal Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference |
| High-Fat Diet-Fed Rats | 250 mg/kg | Subcutaneous, single dose | Acute | 2.4-fold increase in fatty acid uptake and 4.9-fold increase in glucose uptake in white muscle | [12] |
| High-Fat Diet-Fed Rats | 250 mg/kg | Subcutaneous, single dose | 46 min | ~25% decrease in plasma glucose, ~60% decrease in plasma insulin | [12] |
| Rats | 0.85 mg/g | Intraperitoneal, single dose | 120 min | 25-50 mg/dl reduction in blood glucose from a basal level of 111 mg/dl | [13] |
| High-Fat Diet-Induced Diabetic Mice | 500 mg/kg | Intraperitoneal, daily | 2-4 months | 3-fold increase in AMPK phosphorylation in DRG neurons | [3] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous, daily | 31 days | Prevented decline in treadmill running capacity | [3] |
| C57Bl/6 Male Mice on High-Fat Diet | Not Specified | Not Specified | 13 weeks | Decrease in body weight and abdominal fat | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of AICAR and typical experimental workflows for its in vitro and in vivo investigation.
References
- 1. usada.org [usada.org]
- 2. bc9.co [bc9.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validating the Therapeutic Potential of AICAR in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) performance across various preclinical models, supported by experimental data. AICAR, a cell-permeable activator of AMP-activated protein kinase (AMPK), has been extensively studied for its potential therapeutic effects in a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2][3] This document summarizes key findings, presents detailed experimental protocols, and visualizes critical pathways and workflows to aid researchers in evaluating AICAR's therapeutic promise.
Mechanism of Action: The AMPK Pathway
AICAR is an analog of adenosine (B11128) monophosphate (AMP) that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate).[1][4] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK, a master regulator of cellular energy homeostasis.[5][6][7] Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[5][8]
Comparative Efficacy in Preclinical Models
The therapeutic potential of AICAR has been investigated in a wide array of preclinical models. The following tables summarize the quantitative outcomes of these studies.
Table 1: Metabolic Disorders
| Model | AICAR Dosage & Administration | Duration | Key Outcomes | Reference |
| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy (Mouse) | 500 mg/kg, daily IP injection | 2-4 months | Prevented and reversed peripheral neuropathy; 3-fold increase in AMPK phosphorylation in DRG neurons. | [9] |
| HFD-induced Obesity/Metabolic Syndrome (Mouse) | 500 µg/g (500 mg/kg), 3 times/week IP injection | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [9][10] |
| Insulin-Resistant High-Fat-Fed (Rat) | Acute administration | N/A | Enhanced insulin-stimulated glucose uptake in muscle. | [11] |
| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased), daily SC injection | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [9][12] |
Table 2: Cancer
| Model | AICAR Concentration/Dosage | Key Outcomes | Reference |
| Prostate Cancer Cells (in vitro) | Varies | Inhibited cell growth, induced apoptosis, and attenuated migration and invasion through an AMPK/mTOR-dependent pathway. | [13] |
| EGFRvIII-expressing Glioblastoma Cells (in vitro & in vivo) | 0.5 mM (in vitro) | Inhibited tumor cell proliferation primarily through the inhibition of cholesterol and fatty acid synthesis. | [14] |
| Various Cancer Cell Lines (in vitro) | 750 µM | Demonstrated a strong and cancer-specific anti-growth effect. | [15] |
Table 3: Inflammation and Other Conditions
| Model | AICAR Dosage & Administration | Duration | Key Outcomes | Reference |
| Intestinal Ischemia and Reperfusion (Rat) | 30 mg/kg BW, IV | 4 hours post-reperfusion | Significantly decreased gut damage, attenuated tissue injury and proinflammatory cytokines (TNF-α, IL-6), and reduced lung injury. | [16] |
| Bacterial Endophthalmitis (Mouse) | Intravitreal administration | N/A | Reduced bacterial burden and intraocular inflammation by inhibiting NF-κB and MAP kinase signaling. | [17] |
| Acute Pancreatitis-Associated Liver Injury (Rat) | N/A | N/A | Ameliorated liver injury by inhibiting the inflammatory response. | [18] |
| Young and Aged Mice | 500 mg/kg | 3-14 days | Improved spatial memory and motor function. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in AICAR research.
In Vivo AICAR Administration in Mice
This protocol outlines the preparation and administration of AICAR for in vivo mouse studies, a common practice in preclinical evaluation.[9]
-
Preparation of AICAR Solution:
-
Weigh the desired amount of AICAR powder in a sterile conical tube.
-
Add the appropriate volume of sterile saline to achieve the target concentration (e.g., for a 500 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 125 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare the solution fresh daily for optimal results.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-30 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Slowly inject the prepared AICAR solution.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Inject the AICAR solution into the subcutaneous space.
-
-
Western Blot for AMPK Activation
This assay is fundamental for confirming AICAR's mechanism of action by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[4]
-
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell/Tissue Lysis: Lyse cells or homogenized tissue in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.
-
-
Expected Results: A dose-dependent increase in the phosphorylation of AMPK at Thr172 and ACC at Ser79 should be observed in AICAR-treated samples compared to controls.[4]
Comparative Analysis of Therapeutic Potential
AICAR demonstrates broad therapeutic potential across different disease categories, primarily by targeting the central metabolic regulator, AMPK. However, the specific downstream effects and overall efficacy vary depending on the preclinical model.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of AICAR in a variety of disease models, primarily through its robust activation of the AMPK pathway.[1][6] It has demonstrated significant efficacy in improving metabolic parameters, inhibiting cancer cell growth, and reducing inflammation. However, it is important to note that some studies have reported AMPK-independent effects of AICAR, which warrants careful interpretation of results.[20]
Despite promising preclinical findings, the clinical translation of AICAR has been limited by factors such as poor oral bioavailability.[12][20] Future research is focused on developing AICAR analogs with improved pharmacokinetic profiles and exploring synergistic effects with other metabolic regulators.[1] For now, AICAR remains an invaluable experimental tool for elucidating the roles of AMPK in health and disease.[1]
References
- 1. bc9.co [bc9.co]
- 2. m.youtube.com [m.youtube.com]
- 3. usada.org [usada.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pinnaclepeptides.com [pinnaclepeptides.com]
- 7. altretamine.com [altretamine.com]
- 8. nrtimes.co.uk [nrtimes.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AICAR Attenuates Organ Injury and Inflammatory Response after Intestinal Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AICAR-mediated AMPK activation induces protective innate responses in bacterial endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 19. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
AICAR's Crossroads: A Comparative Guide to its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized cell-permeable adenosine (B11128) analog that, upon intracellular phosphorylation to ZMP, acts as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This activation positions AICAR as a critical tool in metabolic research, triggering a cascade of signaling events that shift cellular metabolism from anabolic to catabolic processes. However, the effects of AICAR are not limited to AMPK-dependent pathways, with a growing body of evidence highlighting significant AMPK-independent activities, particularly concerning nucleotide metabolism.[1][2] This guide provides an objective comparison of AICAR's interaction with key signaling pathways, its performance against other common AMPK activators, and detailed experimental methodologies for its study.
Core Mechanism of Action: AICAR and AMPK Activation
AICAR enters the cell via adenosine transporters and is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP).[1][3] ZMP mimics the effects of AMP, activating AMPK through allosteric activation and by promoting phosphorylation of Threonine 172 on the AMPK α-catalytic subunit by upstream kinases like Liver Kinase B1 (LKB1).[1] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Aminoimidazole-4-carboxamide (AICAR)
For researchers and drug development professionals, the integrity of your work extends to the responsible management of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Aminoimidazole-4-carboxamide (AICAR), also known as Acadesine, ensuring the safety of laboratory personnel and environmental protection. Adherence to these protocols is critical for maintaining regulatory compliance and a secure research environment.
AICAR is an activator of AMP-activated protein kinase (AMPK) and is classified as a skin, eye, and respiratory irritant.[1][2] It is also considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, meticulous care in its disposal is paramount.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of AICAR, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required.[1]
-
Respiratory Protection: If there is a risk of dust inhalation, a dust respirator should be used.[1]
Hazard and Safety Summary
The following table summarizes the key hazard classifications and necessary safety precautions when handling AICAR.
| Hazard Classification | Description | Primary Safety Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or with respiratory protection. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Prevent release to the environment. |
Step-by-Step Disposal Procedure for AICAR
The disposal of AICAR waste must always be carried out in compliance with local, regional, and national regulations.[1] The primary recommended method of disposal is through a licensed professional waste disposal company, typically involving incineration.[1]
Experimental Protocol: AICAR Waste Management
This protocol outlines the standard procedure for the collection and preparation of AICAR waste for professional disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, leak-proof, and chemically compatible hazardous waste containers (separate for solid and liquid)
-
Hazardous waste labels
-
Chemical fume hood
-
Decontamination solution (e.g., 70% ethanol)[3]
-
Spill kit for chemical spills
Procedure:
-
Risk Assessment: Before handling, thoroughly review the Safety Data Sheet (SDS) for AICAR.
-
Work Area Preparation: Conduct all waste handling and segregation within a certified chemical fume hood to minimize exposure.[3]
-
Waste Identification and Segregation:
-
Solid AICAR Waste: This includes unused or expired pure AICAR powder and any contaminated lab materials such as weigh boats, pipette tips, and gloves.[1]
-
Liquid AICAR Waste: This includes any solutions containing AICAR, such as experimental media and buffers.[1]
-
Crucially, do not mix AICAR waste with other incompatible chemical waste streams. [1]
-
-
Containerization:
-
Labeling:
-
Decontamination:
-
Storage of Waste:
-
Final Disposal:
AICAR Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of AICAR waste in a laboratory setting.
References
Personal protective equipment for handling 5-Aminoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 5-Aminoimidazole-4-carboxamide. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3][4] A face shield may be necessary for procedures with a high splash potential. | Protects against eye irritation from dust or splashes.[1][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2][7][8] | Prevents skin contact and irritation.[1][5][6] |
| Body Protection | Laboratory coat.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area.[1][7] A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable or ventilation is inadequate.[8] | Prevents respiratory tract irritation.[1][5][6] |
| Foot Protection | Closed-toe shoes.[3][4] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Preparation and Handling:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3][8]
-
Use dedicated spatulas and weighing boats for dispensing.
-
Wash hands thoroughly after handling.[1]
3. Spill Cleanup:
-
Evacuate and Isolate: Immediately alert others in the area and restrict access to the spill.
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed internally.
-
Don Appropriate PPE: Wear the PPE outlined in the table above.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep or vacuum the material. Avoid dry sweeping that can create dust; if necessary, moisten the material slightly.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.[9]
-
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Disposal Procedure:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. acs.org [acs.org]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
